molecular formula C4H6N4OS B1447067 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide CAS No. 1375066-73-1

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Cat. No.: B1447067
CAS No.: 1375066-73-1
M. Wt: 158.18 g/mol
InChI Key: UJQISHJANPSPTN-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C4H6N4OS and its molecular weight is 158.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1,2,4-thiadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQISHJANPSPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375066-73-1
Record name 3-methyl-1,2,4-thiadiazole-5-carbohydrazide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Key Pharmaceutical Intermediate

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a heterocyclic compound of significant interest in modern medicinal chemistry. Its primary value lies in its role as a key intermediate in the synthesis of Fezolinetant, a selective neurokinin-3 (NK-3) receptor antagonist developed for the treatment of sex-hormone-dependent diseases.[1][2] The 1,2,4-thiadiazole core is a recognized pharmacophore, a privileged scaffold known to interact with various biological targets, imparting a range of activities from antimicrobial to anticancer effects.[3] This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthetic route to this compound, designed for researchers, scientists, and professionals in drug development. The presented methodology prioritizes safety, efficiency, and scalability, moving away from older, less favorable routes that utilize hazardous reagents and suffer from low overall yields.[4]

Strategic Synthesis Overview

The most efficient and industrially viable pathway to this compound is a three-step sequence commencing with the commercially available 5-amino-3-methyl-1,2,4-thiadiazole. This strategy is predicated on the initial conversion of the amino group to a versatile bromo-intermediate, followed by a palladium-catalyzed carbonylation to install the ester functionality, and concluding with hydrazinolysis to furnish the target carbohydrazide.

G cluster_0 Overall Synthetic Workflow A 5-Amino-3-methyl-1,2,4-thiadiazole B 5-Bromo-3-methyl-1,2,4-thiadiazole A->B Step 1: Sandmeyer Bromination C Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate B->C Step 2: Pd-Catalyzed Alkoxycarbonylation D This compound (Target) C->D Step 3: Hydrazinolysis

Figure 1: High-level overview of the preferred synthetic route.

Part 1: Synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole (Intermediate I)

The initial step involves the conversion of the exocyclic amino group of 5-amino-3-methyl-1,2,4-thiadiazole into a bromo group. The Sandmeyer reaction is the classic and most effective method for this transformation. It proceeds via the formation of a diazonium salt, which is subsequently displaced by a bromide ion, typically from a copper(I) bromide catalyst. This method is highly effective for introducing halides to heteroaromatic systems.

Experimental Protocol: Sandmeyer Bromination
  • Reactor Setup: To a suitable reactor, add 48% hydrobromic acid (HBr, 4.4 equivalents) and water (0.54 volumes relative to the starting material weight).

  • Charge Starting Material: Add 5-amino-3-methyl-1,2,4-thiadiazole (1.0 equivalent).

  • Dissolution: Warm the mixture to a maximum of 40°C and stir until complete dissolution is observed.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.3 equivalents) in water (1.5 volumes). Cool the reactor containing the thiadiazole solution to 40-45°C.

  • Addition of Nitrite: Add the sodium nitrite solution portion-wise over approximately 6 hours, maintaining the internal temperature between 40-45°C. The controlled addition is crucial to manage the exothermic nature of the diazotization and the evolution of nitrogen gas.

  • Reaction Monitoring: After the addition is complete, stir for an additional hour and monitor the reaction by TLC or GC until the starting material is consumed (<1.0%).

  • Workup: Cool the reaction mixture to 20-25°C and add dichloromethane (DCM, 3.0 volumes). Stir for 10 minutes, then allow the phases to separate.

  • Extraction: Separate the lower organic phase. Extract the aqueous phase again with DCM (1.0 volume).

  • Neutralization: Combine the organic phases and adjust the pH to 10-11 by adding 5% aqueous sodium hydroxide solution.

  • Isolation: Separate the organic phase and concentrate under vacuum at a temperature not exceeding 30°C to yield 5-bromo-3-methyl-1,2,4-thiadiazole as the product.[5] An expected yield is approximately 82%.[5]

Causality and Mechanism

The Sandmeyer reaction follows a radical-nucleophilic aromatic substitution pathway.[6] The process is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and HBr. The amine attacks the nitrosonium ion to form a diazonium salt. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and dinitrogen gas. This highly reactive radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[7]

G cluster_1 Mechanism of Sandmeyer Bromination Diazonium Ar-N₂⁺ ArylRadical Ar• Diazonium->ArylRadical + Cu(I)Br - N₂ CuBr Cu(I)Br CuBr2 Cu(II)Br₂ CuBr->CuBr2 e⁻ transfer Product Ar-Br ArylRadical->Product + Cu(II)Br₂ N2 N₂ CuBr2->CuBr - Br• (regenerates catalyst)

Figure 2: Simplified radical mechanism of the Sandmeyer reaction.

Part 2: Synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (Intermediate II)

This step is a crucial C-C bond-forming reaction where the bromo-intermediate is converted into an ethyl ester. Palladium-catalyzed alkoxycarbonylation is the method of choice, offering high efficiency and functional group tolerance. This reaction introduces a carbonyl group from carbon monoxide (CO) and an alkoxy group from an alcohol solvent.

Experimental Protocol: Palladium-Catalyzed Alkoxycarbonylation
  • Reactor Setup: To a reactor equipped with a stirrer, gas inlet, and reflux condenser, add 5-bromo-3-methyl-1,2,4-thiadiazole (1.0 equivalent).

  • Solvent and Reagents: Add absolute ethanol (EtOH, ~10 volumes), followed by sodium acetate (NaOAc, 1.5 equivalents) as the base.

  • Catalyst System: Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and a phosphine ligand, like 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.04 equivalents).[4]

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Carbon Monoxide: Pressurize the reactor with carbon monoxide (CO) gas (a pressure of 2-5 atm is typically sufficient for laboratory scale).

  • Reaction Conditions: Heat the mixture to approximately 65°C and stir vigorously.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the catalyst and salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.

Causality and Mechanism

The catalytic cycle of palladium-catalyzed alkoxycarbonylation of an aryl halide is well-established. It begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by the migratory insertion of carbon monoxide to form an acyl-palladium complex. The final step is alcoholysis (in this case, with ethanol), which cleaves the acyl-palladium bond to release the ethyl ester product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][8][9]

G cluster_2 Mechanism of Pd-Catalyzed Alkoxycarbonylation Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Br) Pd0->PdII Oxidative Addition (Ar-Br) AcylPd Ar(CO)-Pd(II)L₂(Br) PdII->AcylPd CO Insertion AcylPd->Pd0 Alcoholysis (EtOH) - HBr Ester Ar-COOEt AcylPd->Ester Product Release

Figure 3: Catalytic cycle for alkoxycarbonylation of an aryl halide.

Part 3: Synthesis of this compound (Final Product)

The final transformation is the conversion of the ethyl ester to the desired carbohydrazide. This is achieved through a nucleophilic acyl substitution reaction with hydrazine. This reaction is typically high-yielding and straightforward.

Experimental Protocol: Hydrazinolysis
  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (1.0 equivalent) in a suitable alcohol solvent such as ethanol or isopropanol.[10]

  • Addition of Hydrazine: Add hydrazine monohydrate (N₂H₄·H₂O, approximately 1.2 equivalents) to the solution.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-7 hours.[3]

  • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound as a white solid.

Causality and Mechanism

This reaction is a classic example of nucleophilic acyl substitution. The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the stable carbohydrazide product.[11][12]

G cluster_3 Mechanism of Hydrazinolysis Ester Ar-COOEt Intermediate Tetrahedral Intermediate Ar-C(O⁻)(OEt)(NH₂NH₂) Ester->Intermediate Nucleophilic Attack Hydrazine H₂N-NH₂ Hydrazine->Intermediate Product Ar-CONHNH₂ Intermediate->Product Elimination of Leaving Group EtOH EtOH Intermediate->EtOH

Figure 4: Nucleophilic acyl substitution mechanism for hydrazide formation.

Summary of Key Compound Data

Compound NameStructureMolecular FormulaMol. Weight ( g/mol )CAS NumberAppearance
5-Amino-3-methyl-1,2,4-thiadiazoleCC1=NSC(=N1)NC₃H₅N₃S115.1617467-35-5Solid
5-Bromo-3-methyl-1,2,4-thiadiazole (Intermediate I)CC1=NSC(=N1)BrC₃H₃BrN₂S179.0454681-68-4Solid
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (Intermediate II)CCOC(=O)C1=NSC(=N1)CC₆H₈N₂O₂S172.2176162-56-6Solid/Oil
This compound (Product)CC1=NSC(=N1)C(=O)NNC₄H₆N₄OS158.181375066-73-1White Solid

Note: Spectroscopic data (NMR, IR) can vary slightly based on solvent and instrumentation. The provided SMILES strings represent the chemical structures.[5][13][14][15] Approximate IR data for the final product shows characteristic peaks around 1650 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N-H stretch).[2] ¹H NMR would confirm the methyl group around δ 2.5–3.0 ppm.[2]

Conclusion

The three-step synthesis of this compound detailed herein represents a robust, logical, and scalable approach for producing this valuable pharmaceutical intermediate. By leveraging a well-understood Sandmeyer reaction, an efficient palladium-catalyzed carbonylation, and a straightforward hydrazinolysis, this pathway provides high yields while avoiding hazardous reagents. The mechanistic insights and detailed protocols provided in this guide offer a solid foundation for researchers in the field of drug development and organic synthesis to confidently produce this key building block.

References

  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis.
  • Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. Organic Chemistry Portal.
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  • Sandmeyer Reaction mechanism and Applications. Chemistry Notes.
  • Sandmeyer Reaction. GeeksforGeeks.
  • Sandmeyer reaction. Wikipedia.
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  • Nucleophilic Acyl Substitution. BYJU'S.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
  • 11.10: Nucleophilic Acyl Substitution Reactions in the Laboratory. Chemistry LibreTexts.
  • 11.S: Nucleophilic Acyl Substitution Reactions (Summary). Chemistry LibreTexts.
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  • Synthesis and Evaluation of the Biological Activity of Heterocyclic Derivatives Containing the 1,3,4- Thiadiazole Ring. Thi-Qar Medical Journal.
  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.
  • WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. National Center for Biotechnology Information.
  • SYNTHESIS OF this compound OR OF THE METHYL-D3 DEUTERATED FORM THEREOF. European Patent Office.
  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Center for Biotechnology Information.
  • bibenzo[c][1][5][16]thiadiazole Supplementary Information. The Royal Society of Chemistry.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Thesis.
  • Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210. PubChem.
  • This compound | C4H6N4OS | CID 89488459. PubChem.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. National Center for Biotechnology Information.
  • CAS No : 1375066-73-1 | Product Name : this compound. Pharmaffiliates.
  • WO/2020/128003 SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. WIPO Patentscope.
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An In-depth Technical Guide to 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a pivotal heterocyclic intermediate in contemporary pharmaceutical synthesis. The document delves into its core chemical and physical properties, offers detailed, field-proven synthetic protocols, and explores its reactivity and burgeoning applications in drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics. Central to its utility is its role as a key building block for Fezolinetant, a non-hormonal treatment for vasomotor symptoms associated with menopause.[1][2] This guide aims to be a definitive resource, bridging theoretical knowledge with practical, actionable insights.

Introduction: The Strategic Importance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, has emerged as a compound of significant interest due to its unique structural features that make it an ideal synthon for further molecular elaboration.

The carbohydrazide moiety (-CONHNH₂) is a particularly versatile functional group, serving as a nucleophilic handle for the construction of hydrazones, a class of compounds extensively studied for their diverse biological activities.[1] This inherent reactivity, coupled with the stability of the thiadiazole core, positions this compound as a high-value intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for quality control.

Physicochemical Properties

The properties of this compound are summarized in the table below. The presence of the carbohydrazide group enhances its polarity and potential for hydrogen bonding, influencing its solubility and crystalline nature.

PropertyValueSource
Molecular Formula C₄H₆N₄OS[3][4]
Molecular Weight 158.18 g/mol [3][4]
Appearance Off-white to light yellow powder[2]
Thermal Stability Decomposes above 250°C without melting.[1]
Solubility The carbohydrazide group enhances solubility in polar solvents.[1]
Storage Store in a dark place under an inert atmosphere at room temperature.[4]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be relatively simple. A singlet corresponding to the methyl (CH₃) protons would likely appear in the upfield region, typically around δ 2.5–3.0 ppm.[1] The protons of the carbohydrazide group (-NHNH₂) would appear as broad singlets in the downfield region, and their chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the four carbon atoms. The methyl carbon is expected in the upfield region. The two carbons of the thiadiazole ring would resonate at lower field, typically in the δ 150–160 ppm range, with the carbon atom at position 5 (attached to the carbohydrazide) likely being the most deshielded.[1] The carbonyl carbon of the carbohydrazide group would also appear in the downfield region.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

    • N-H stretching: Around 3200 cm⁻¹ for the -NH₂ and -NH- groups of the carbohydrazide moiety.[1]

    • C=O stretching (Amide I): A strong absorption band around 1650 cm⁻¹ corresponding to the carbonyl group.[1]

    • C=N stretching: Associated with the thiadiazole ring.

    • C-H stretching and bending: For the methyl group.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.18 g/mol ). Fragmentation patterns would likely involve the loss of moieties such as NHNH₂, CONHNH₂, and cleavage of the thiadiazole ring.

G cluster_structure Chemical Structure of this compound C1 C N1 N C2 C N2 N S1 S C3 C H1 H H2 H H3 H O1 O N3 N N4 N H4 H H5 H H6 H

Synthesis and Manufacturing

The synthesis of this compound is a critical process, and various routes have been developed, ranging from laboratory-scale preparations to industrial manufacturing processes.

Retrosynthetic Analysis and Key Strategies

The most common synthetic strategies involve the initial construction of the 3-methyl-1,2,4-thiadiazole core, followed by the introduction of the carbohydrazide functionality at the 5-position. A typical laboratory approach starts from simple precursors like methyl hydrazine and carbon disulfide to build the heterocyclic ring.[1] Industrial syntheses often prioritize the use of safer and more scalable reagents, sometimes employing intermediates like acetamide derivatives and chlorocarbonyl sulfinyl chloride.[1]

A highly efficient and commonly employed laboratory-scale synthesis involves the hydrazinolysis of the corresponding ethyl ester, ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.

retrosynthesis target This compound intermediate Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate target->intermediate Hydrazinolysis

Detailed Experimental Protocol: Synthesis from Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

The following protocol is adapted from a publicly available technical disclosure and represents a robust method for the preparation of the title compound.[5]

Step 1: Reaction Setup

  • To a suitable reaction vessel, add methanol (800 ml) and methyl tertiary butyl ether (300 ml).

  • Cool the mixture to a temperature of 5-15°C.

  • To this pre-cooled mixture, add hydrazine hydrate (58.07 g) while maintaining the temperature between 5-15°C.

  • Stir the resulting mixture at the same temperature.

Step 2: Addition of the Ester

  • Prepare a solution of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (100 g) in methyl tertiary butyl ether (200 ml).

  • Slowly add this solution to the reaction mixture from Step 1, ensuring the temperature is maintained at 5-15°C.

  • Continue stirring the reaction mixture at this temperature.

Step 3: Reaction Monitoring and Work-up

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system.[1]

  • Once the reaction is complete, cool the mixture to -15 to -5°C and continue stirring.

  • The product will precipitate out of the solution.

Step 4: Isolation and Purification

  • Filter the solid product and wash it with methyl tertiary butyl ether.

  • Dry the collected solid to obtain the title compound.

  • Yield: 81.9 g.

  • Purity (by HPLC): 100%.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is conducted at a reduced temperature to control the exothermicity of the reaction between hydrazine hydrate and the ester, minimizing the formation of by-products.

  • Solvent System: The mixture of methanol and methyl tertiary butyl ether provides a medium where the reactants are soluble, while the final product has limited solubility at lower temperatures, facilitating its precipitation and isolation.

  • Slow Addition: The gradual addition of the ester solution helps to maintain control over the reaction rate and temperature.

Chemical Reactivity and Derivative Synthesis

The chemical versatility of this compound is primarily dictated by the reactive carbohydrazide moiety. This functional group is a cornerstone for the synthesis of a wide array of derivatives, most notably hydrazones.

Synthesis of Hydrazone Derivatives

The condensation reaction between the terminal -NH₂ group of the carbohydrazide and an aldehyde or ketone is a facile and high-yielding transformation that leads to the formation of a hydrazone linkage (-N=CH-R). This reaction is typically catalyzed by a few drops of acid in a protic solvent like ethanol.

hydrazone_synthesis Carbohydrazide This compound Hydrazone Hydrazone Derivative Carbohydrazide->Hydrazone + Aldehyde R-CHO Aldehyde->Hydrazone Ethanol, H⁺ (cat.)

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • To a solution of this compound (1 mmol) in absolute ethanol (10 mL), add the desired substituted aldehyde (1 mmol).

  • Add a catalytic amount (2-3 drops) of concentrated sulfuric acid or glacial acetic acid.

  • Heat the mixture to reflux for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Fezolinetant.[6][7] Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms (hot flashes) associated with menopause.[1][7] The 3-methyl-1,2,4-thiadiazole moiety is a key pharmacophoric element in the final drug structure, highlighting the importance of this intermediate in accessing this therapeutic agent.

Beyond its role in the synthesis of Fezolinetant, the derivatives of this compound, particularly the hydrazones, hold significant potential for the development of new therapeutic agents. The broader class of 1,2,4-thiadiazole and hydrazone-containing compounds have been reported to possess a wide range of biological activities, including:

  • Antimicrobial Activity: Hydrazone derivatives of various heterocyclic systems are well-known for their antibacterial and antifungal properties.

  • Anticancer Activity: The thiadiazole nucleus is a component of several compounds with demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory and Analgesic Activity: Certain thiadiazole derivatives have shown promise as anti-inflammatory and analgesic agents.

The synthesis of a library of hydrazone derivatives from this compound and their subsequent screening for various biological activities represents a promising avenue for the discovery of novel drug candidates.

Conclusion

This compound is a molecule of significant strategic importance in the landscape of modern pharmaceutical synthesis. Its robust and well-defined synthetic pathways, coupled with the versatile reactivity of its carbohydrazide functional group, make it an invaluable building block for the construction of complex, biologically active molecules. The successful application of this intermediate in the manufacturing of Fezolinetant underscores its industrial relevance. Furthermore, the potential for its derivatives to exhibit a wide range of pharmacological activities ensures that this compound will remain a focal point of research and development in medicinal chemistry for the foreseeable future. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in the laboratory and beyond.

References

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC. (n.d.).
  • WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents. (n.d.).
  • This compound (CAS No: 1375066-73-1) API Intermediate Manufacturers - apicule. (n.d.).
  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents. (n.d.).
  • Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][6][7]triazo - Technical Disclosure Commons. (2025, January 30). Retrieved January 7, 2026, from https://www.tdcommons.org/dpubs_series/7510/
  • This compound | C4H6N4OS | CID 89488459 - PubChem. (n.d.).

Sources

Unraveling the Core Mechanism of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a heterocyclic compound of burgeoning interest in medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of the neurokinin-3 (NK3) receptor antagonist, fezolinetant, the inherent bioactivity of its 1,2,4-thiadiazole scaffold and the reactive potential of its carbohydrazide moiety suggest a broader pharmacological profile.[1] This guide provides an in-depth analysis of the known and putative mechanisms of action of this compound and its derivatives, offering a scientific framework for researchers in drug development. We will explore its role in modulating neuroendocrine pathways and delve into its potential as an antimicrobial and anticancer agent, supported by proposed experimental protocols to validate these hypotheses.

Introduction: The Chemical and Biological Landscape

This compound is characterized by a five-membered aromatic ring containing one sulfur and two nitrogen atoms, a structure that imparts significant metabolic stability and allows it to act as a bioisostere for other key heterocycles in drug design.[2] The carbohydrazide functional group (-CONHNH₂) at the 5-position is a critical feature, serving as a versatile handle for the synthesis of more complex bioactive molecules and potentially contributing to its direct biological activity through interactions with various enzymes.[3]

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₄H₆N₄OS[4][5]
Molecular Weight 158.18 g/mol [4][5]
CAS Number 1375066-73-1[5]
Appearance Solid[6]
Purity Typically ≥97%[6][7]

Primary Mechanism of Action via Derivatives: NK3 Receptor Antagonism

The most well-documented therapeutic action stemming from this compound is its role as a precursor to fezolinetant, a selective non-hormonal antagonist of the neurokinin-3 (NK3) receptor.[1][8] This mechanism is pivotal in the treatment of vasomotor symptoms associated with menopause.[9][10]

The Neurokinin B / NK3 Receptor Signaling Pathway

The NK3 receptor is a G-protein-coupled receptor predominantly found in the central nervous system.[4] Its endogenous ligand is neurokinin B (NKB).[11] In the hypothalamus, specialized neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons play a crucial role in thermoregulation and the secretion of gonadotropin-releasing hormone (GnRH).[12][13][14]

During menopause, declining estrogen levels lead to hypertrophy and overactivity of these KNDy neurons.[10][12] This results in unopposed NKB signaling, disrupting the thermoregulatory balance and triggering vasomotor symptoms like hot flashes.[10][12]

Fezolinetant's Modulatory Role

Fezolinetant, synthesized from this compound, acts as a competitive antagonist at the NK3 receptor.[8][15] By blocking the binding of NKB, it effectively dampens the excessive signaling from KNDy neurons, thereby restoring the brain's thermoregulatory control and reducing the frequency and severity of hot flashes.[12][15]

Figure 1: Mechanism of NK3 Receptor Antagonism by Fezolinetant.

Putative Anticancer Mechanisms

The 1,2,4-thiadiazole scaffold is present in numerous compounds exhibiting anticancer activity.[2] The mesoionic character of the thiadiazole ring allows for enhanced cell membrane permeability, facilitating interaction with intracellular targets.[2] We propose two potential anticancer mechanisms for this compound or its derivatives.

Hypothesis 1: Inhibition of Protein Kinases

Many thiadiazole derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[16] The nitrogen and sulfur atoms in the thiadiazole ring can form crucial hydrogen bonds and coordinate with residues in the ATP-binding pocket of these enzymes, leading to their inhibition.

Hypothesis 2: Induction of Apoptosis and Cell Cycle Arrest

Thiadiazole-containing compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[3][5] This can occur through various pathways, including the modulation of pro- and anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio) and the inhibition of cyclin-dependent kinases (CDKs) that govern cell cycle progression.[5][16] Some derivatives have been observed to arrest the cell cycle at the G2/M phase.[5][16]

Experimental Protocol: Investigating Anticancer Activity

Objective: To determine the in vitro anticancer activity of this compound and its effect on cell cycle progression and apoptosis in a human breast cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Viability Assay (MTT Assay):

    • Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

    • Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Cell Cycle Analysis (Flow Cytometry):

    • Treat MCF-7 cells with the IC₅₀ concentration of the compound for 24 hours.

    • Harvest the cells, fix them in cold 70% ethanol, and stain with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat MCF-7 cells as in the cell cycle analysis.

    • Stain the cells with Annexin V-FITC and PI.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anticancer_Workflow cluster_assays In Vitro Assays cluster_results Data Analysis start Start: MCF-7 Cell Culture treat Treat with This compound start->treat mtt MTT Assay (48h) - Determine IC₅₀ treat->mtt flow_cycle Flow Cytometry (24h) - Propidium Iodide Staining treat->flow_cycle flow_apop Flow Cytometry (24h) - Annexin V/PI Staining treat->flow_apop ic50 Calculate Cell Viability and IC₅₀ Value mtt->ic50 cycle_dist Analyze Cell Cycle Distribution (G1, S, G2/M) flow_cycle->cycle_dist apop_quant Quantify Apoptotic vs. Necrotic Cells flow_apop->apop_quant end Conclusion on Anticancer Mechanism ic50->end cycle_dist->end apop_quant->end

Figure 2: Experimental Workflow for Anticancer Evaluation.

Potential Antimicrobial Mechanisms

Thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[7][17][18] The mechanism often involves the disruption of essential biochemical pathways within the pathogens.[7]

Hypothesis: Disruption of Microbial Cellular Integrity and Enzyme Function

The 1,2,4-thiadiazole ring system, with its specific electronic and structural properties, can interfere with microbial processes.[19][20] The carbohydrazide moiety can also chelate metal ions that are essential cofactors for microbial enzymes. The overall mechanism is likely multifactorial, potentially involving:

  • Inhibition of essential enzymes: Targeting enzymes unique to microbial metabolic pathways.

  • Disruption of cell wall synthesis: Weakening the structural integrity of the bacterial or fungal cell wall.

  • Interference with nucleic acid synthesis: Preventing the replication and transcription of microbial genetic material.

Experimental Protocol: Assessing Antimicrobial Activity

Objective: To evaluate the antibacterial activity of this compound against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Methodology:

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

    • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth medium.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Assay:

    • Take an aliquot from the wells of the MIC plate that show no visible growth.

    • Spread the aliquot onto an agar plate and incubate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion and Future Directions

This compound stands as a molecule with significant, albeit largely realized through its derivatives, therapeutic potential. Its established role in the synthesis of the NK3 receptor antagonist fezolinetant provides a solid foundation for its utility in neuroendocrine modulation. However, the rich pharmacology of the 1,2,4-thiadiazole class strongly suggests that this compound and its direct derivatives may possess inherent anticancer and antimicrobial activities.

The proposed mechanisms and experimental frameworks in this guide offer a starting point for further investigation. Future research should focus on synthesizing a library of derivatives from the carbohydrazide moiety to explore structure-activity relationships and identify lead compounds for these other therapeutic areas. Elucidating the precise molecular targets for its potential anticancer and antimicrobial effects will be crucial for its future development as a direct therapeutic agent.

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biological activity of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Identified by its CAS Number 1375066-73-1 and molecular formula C₄H₆N₄OS, this molecule serves as a crucial building block in the synthesis of advanced pharmaceutical agents.[2][3] Its primary recognized role is as a key intermediate in the production of Fezolinetant, a selective neurokinin-3 (NK-3) receptor antagonist designed for the treatment of sex-hormone-dependent diseases.[1][2][4]

Beyond its utility in synthesis, the 1,2,4-thiadiazole core structure is a "privileged pharmacophore," known to be present in molecules with a broad spectrum of biological activities.[5][6] This guide provides a comprehensive technical overview of this compound, starting from its synthesis and established role, and extending to the documented and potential biological activities derived from its structural motifs. We will explore its mechanistic underpinnings, present relevant biological data, and provide detailed experimental protocols for its investigation.

Part 1: Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that leverages fundamental principles of heterocyclic chemistry. A typical laboratory-scale approach involves the formation of the thiadiazole ring followed by the introduction of the carbohydrazide functional group.[1] The carbohydrazide moiety is often introduced by reacting a methyl-substituted thiadiazole precursor with hydrazine hydrate.[1]

Synthesis_Workflow A Methyl Hydrazinecarbodithioate (Precursor) B Cyclization (Acid/Dehydrating Agent) A->B Step 1 C 3-Methyl-1,2,4-thiadiazole (Intermediate) B->C Step 2 D Reaction with Hydrazine Hydrate C->D Step 3 E 3-Methyl-1,2,4-thiadiazole- 5-carbohydrazide D->E Step 4

Caption: A generalized workflow for the synthesis of the title compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1375066-73-1[1][2]
Molecular Formula C₄H₆N₄OS[2][3]
Molecular Weight 158.18 g/mol [2][3]
Appearance Off-white to light yellow powder[7]
Canonical SMILES CC1=NSC(=N1)C(=O)NN[2]
Storage 10°C - 25°C[2]

Part 2: Core Biological Application: Intermediate for Fezolinetant

The most prominent application of this compound is its role as a pivotal intermediate in the scalable synthesis of Fezolinetant.[2][4][8] Fezolinetant is a non-hormonal selective antagonist of the NK-3 receptor, which is instrumental in modulating neuronal activity in the hypothalamus, thereby regulating the release of gonadotropin-releasing hormone (GnRH) and subsequent sex hormones.[1][4] This targeted action makes Fezolinetant a valuable therapeutic for managing conditions like menopausal vasomotor symptoms. The structural integrity and purity of the thiadiazole carbohydrazide precursor are critical for the efficacy and safety of the final active pharmaceutical ingredient.

Fezolinetant_Pathway cluster_synthesis Drug Synthesis cluster_moa Mechanism of Action A 3-Methyl-1,2,4- thiadiazole-5-carbohydrazide B Fezolinetant (API) A->B Key Intermediate C NK-3 Receptor B->C Antagonizes D Therapeutic Effect (e.g., Vasomotor Symptom Relief) C->D Modulates Cysteine_Inhibition Thiadiazole 1,2,4-Thiadiazole Ring N-S Bond Complex Covalently Modified Enzyme Disulfide Bond (-S-S-) Thiadiazole->Complex Ring Opening & Covalent Bonding Enzyme Target Enzyme Cysteine Residue (-SH) Enzyme:cys->Thiadiazole:f1 Nucleophilic Attack Enzyme->Complex

Caption: Covalent inhibition of a cysteine-containing enzyme by a 1,2,4-thiadiazole.

Table 2: Representative Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
Pyrazole Oxime (8e)HCT-116 (Colon)7.195-Fluorouracil29.50[9]
Pyrazole Oxime (8l)HCT-116 (Colon)6.565-Fluorouracil29.50[9]
Pyrazole Oxime (8e)Panc-1 (Pancreatic)12.79Sorafenib11.50[9]
Pyrazole Oxime (8l)Huh-7 (Hepatocellular)10.11Cisplatin12.70[9]
DHEA Derivative (25)T47D (Breast)0.058Adriamycin0.04[9]

Note: Data for 1,2,3-thiadiazole derivatives are shown as close structural analogs to illustrate the potential of the broader thiadiazole class.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HCT-116, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to each well.

    • Include vehicle controls (e.g., 0.5% DMSO) and untreated controls.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of the plate at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Potential

Derivatives of 1,2,4-thiadiazole and the closely related 1,3,4-thiadiazole isomer have been reported to possess significant antibacterial and antifungal properties. [10][11][12] Table 3: Representative Antimicrobial Activity of Thiadiazole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
1,3,4-Thiadiazole (8g)C. parapsilosis16Fluconazole-[10]
1,3,4-Thiadiazole (8l)C. parapsilosis16Fluconazole-[10]
1,3,4-Thiadiazole (8a)B. subtilis-Ampicillin-[10]

Note: Activity of compound 8a was reported as 50% of ampicillin's activity against B. subtilis.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum:

    • Grow the bacterial or fungal strain overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to create a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye.

Conclusion

This compound is a compound with a dual identity. It is a validated and valuable synthetic intermediate in the pharmaceutical industry, essential for the production of the NK-3 antagonist Fezolinetant. Concurrently, its inherent chemical structure, featuring both a reactive 1,2,4-thiadiazole ring and a bioactive carbohydrazide moiety, marks it as a highly promising scaffold for novel drug discovery. The documented antimycobacterial activity of its derivatives, coupled with the vast therapeutic potential of the thiadiazole class against cancer and microbial infections, provides a strong rationale for further investigation. Future research should focus on the synthesis and screening of a diverse library of derivatives of this compound to unlock its full therapeutic potential.

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  • MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYJbeb3WhHKkSSJDAfEt--Dx1A9Zq57f9Yk2zjhr7WpNtJYR8OP9gzvotqohPp0YYyoaodaf_E-1mp9R6sFwoMtcXIb4beAh4Cq3X2U9-ODx-W3Ljv4OoVxcDjrMXADT4E4qUD_Qr7kpIraA==]
  • MDPI. Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmncV9hhYQbLI3IFcLcP7CC5m4yJGLGWxR5BUrRwKai6d-2REJiasMqxsX8hzv8UpEO88E08L5MnWWCWN5iR0umdAuniYKP3Ka4t2hwvngfoTxDehCVzAsq1UGPRzcTeb8E6bF]

Sources

An In-depth Technical Guide to 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide, a pivotal heterocyclic intermediate in modern pharmaceutical synthesis. The document delves into the historical context of thiadiazole chemistry, leading to the development of this specific molecule. It offers a detailed exploration of both historical and contemporary synthetic routes, with a focus on the evolution towards safer, more scalable, and efficient industrial processes. The guide presents key physicochemical and characterization data, alongside a discussion of its primary application as a crucial building block in the synthesis of the neurokinin-3 (NK-3) receptor antagonist, fezolinetant. This document is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, providing both foundational knowledge and practical insights into the chemistry of this important compound.

Introduction and Historical Context

The journey to understanding this compound begins with a rich history of heterocyclic chemistry. The broader family of thiadiazoles, five-membered rings containing sulfur and two nitrogen atoms, first emerged in the scientific literature in the late 19th century. Early explorations by chemists, such as Bush in 1894, laid the groundwork by synthesizing thiadiazole derivatives through reactions involving hydrazine and carbon disulfide.[1]

The specific development of this compound is a more recent advancement, stemming from the progress in heterocyclic chemistry during the mid-20th century.[1] This era saw a surge in the synthesis and evaluation of hydrazide-functionalized heterocycles for potential pharmaceutical applications. However, it is its role as a key intermediate in the synthesis of modern therapeutics that has brought this compound to the forefront of medicinal chemistry.

Initially, synthetic routes were often characterized by the use of hazardous reagents and produced modest yields, hindering their large-scale application.[1][2] The recognition of this compound as a critical component for the synthesis of drugs like fezolinetant spurred significant research into optimizing its production.[3][4][5][6] This led to the development of safer, more robust, and scalable synthetic methods, which are now detailed in recent patent literature.[1][2][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 1375066-73-1[3][6][7][8][9]
Molecular Formula C₄H₆N₄OS[3][6][8]
Molecular Weight 158.18 g/mol [3][6][8]
IUPAC Name This compound[3]
Appearance Off-white to light yellow powder[3][6]
Purity ≥98%
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.

Spectroscopic Characterization:

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • IR Spectroscopy: Key vibrational frequencies are expected for the functional groups present. These include a C=O stretch around 1650 cm⁻¹ and an N-H stretch at approximately 3200 cm⁻¹.[7]

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carbohydrazide side chain.

Synthesis of this compound: A Tale of Process Evolution

The synthesis of this compound has undergone significant refinement, moving from less efficient early methods to highly optimized, scalable industrial processes. This evolution highlights key principles of green chemistry and process safety.

Early Synthetic Approaches: Challenges and Limitations

Older methods for the synthesis of this and similar compounds often relied on hazardous reagents such as chlorocarbonylsulfenyl chloride and methylcyanoformate.[1] These reagents pose significant sourcing and safety challenges for large-scale production. Furthermore, these synthetic routes were often plagued by the formation of sulfur impurities, which could compromise the quality of the final active pharmaceutical ingredient (API).[1] Overall yields for these earlier processes were frequently below 30%, making them economically unviable for industrial production.[1][2]

Modern, Scalable Synthesis: A Safer and More Efficient Route

Recent advancements, particularly those detailed in patent literature (WO2020128003A1), have revolutionized the synthesis of this compound.[1][4] This modern approach offers a safer, more robust, and higher-yielding process, with overall yields exceeding 67%.[2] The key steps of this improved synthesis are outlined below.

Modern Synthesis of this compound cluster_step1 Step 1: Halogenation of 5-amino-3-methyl-1,2,4-thiadiazole cluster_step2 Step 2: Alkoxycarbonylation cluster_step3 Step 3: Hydrazinolysis A 5-amino-3-methyl-1,2,4-thiadiazole B Halogenated Intermediate (III) A->B Sandmeyer Reaction C Ester Intermediate (II) B->C Pd-catalyzed carbonylation D This compound (I) C->D Hydrazine monohydrate Role in Fezolinetant Synthesis A This compound B Multi-step Conversion A->B Key Intermediate C Fezolinetant B->C API Synthesis

Sources

Spectroscopic Characterization of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

This compound is a heterocyclic compound of increasing importance in the pharmaceutical landscape.[1][2][3] Its molecular structure, featuring a 1,2,4-thiadiazole core substituted with a methyl group and a carbohydrazide functional group, makes it a valuable building block in medicinal chemistry.[1] Notably, it serves as a key intermediate in the synthesis of fezolinetant, a selective antagonist of the neurokinin-3 (NK-3) receptor, which has been developed for the treatment of sex-hormone-dependent diseases.[1] The carbohydrazide moiety, in particular, enhances the molecule's reactivity, allowing for further functionalization in the development of novel therapeutic agents.[1]

Given its pivotal role in the synthesis of active pharmaceutical ingredients (APIs), the robust and unambiguous characterization of this compound is paramount. This in-depth technical guide provides a comprehensive overview of the spectroscopic data integral to its identification and quality control, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and data interpretations presented herein are designed to support researchers, scientists, and drug development professionals in their efforts to utilize this compound with confidence and precision.

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality of Assignment
~2.5 - 3.0Singlet3H-CH₃The methyl protons are attached to an sp² carbon of the thiadiazole ring and are not adjacent to any other protons, resulting in a singlet signal in this typical chemical shift range for such a group.[5]
Broad Singlet2H-NH₂The protons of the terminal amine of the hydrazide group are exchangeable and often appear as a broad singlet. The exact chemical shift can vary with solvent and concentration.
Broad Singlet1H-NH-The proton on the nitrogen adjacent to the carbonyl group is also exchangeable and typically appears as a broad singlet. Its chemical shift is influenced by hydrogen bonding.
¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignmentCausality of Assignment
~150 - 160C-3 and C-5 (Thiadiazole)The two sp² carbons within the electron-deficient thiadiazole ring are expected to resonate at a low field (downfield) due to the deshielding effects of the adjacent nitrogen and sulfur atoms.[5]
Lower FieldC=O (Carbohydrazide)The carbonyl carbon of the carbohydrazide group is highly deshielded and will appear at a very low field, typically in the range of 160-180 ppm.
Higher Field-CH₃The sp³ hybridized carbon of the methyl group is the most shielded carbon and will appear at a much higher field (upfield).
Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10 mg of sample prep2 Dissolve in 0.7 mL of DMSO-d6 prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the probe prep3->acq1 acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum acq1->acq3 proc1 Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integration (¹H) and peak picking proc2->proc3 Analysis Analysis proc3->Analysis Fragmentation_Pathway M+ [C₄H₆N₄OS]⁺˙ m/z = 158 F1 [C₃H₃N₂S]⁺ m/z = 99 M+->F1 - CONHNH₂ F3 [CH₃N₂]⁺ m/z = 43 M+->F3 - C₃H₃N₂SO F2 [C₂H₃N₂S]⁺ m/z = 85 F1->F2 - N

Caption: Plausible mass spectral fragmentation pathway for this compound.

Interpretation of Fragmentation:

The fragmentation is likely initiated by the loss of the carbohydrazide side chain or cleavage of the thiadiazole ring. The loss of the CONHNH₂ radical would lead to a fragment at m/z 99. Further fragmentation of the thiadiazole ring could also occur. The exact fragmentation pattern would need to be confirmed by high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragment ions.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) could also be used, which would likely produce the protonated molecule [M+H]⁺ at m/z = 159.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion: A Framework for Confident Characterization

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. While a publicly available, fully detailed spectral dataset for this specific molecule is elusive, the combination of expected values derived from its known structure, data from commercial sources, and established protocols for analysis provides a robust framework for its unambiguous identification and quality assessment. For professionals in drug development and synthesis, the application of these well-established analytical workflows is essential for ensuring the integrity of this critical pharmaceutical intermediate, thereby supporting the advancement of novel therapeutics.

References

  • Google Patents. WO2020128003A1 - Synthesis of this compound or of the methyl-d3 deuterated form thereof.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
  • PubChem. This compound.
  • Apicule. This compound (CAS No: 1375066-73-1) API Intermediate Manufacturers.
  • Project: Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives.

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An In-depth Technical Guide to the Crystallography of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Synthesis, Characterization, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a key heterocyclic compound with significant applications in pharmaceutical synthesis. While a definitive single-crystal X-ray structure of this specific molecule is not publicly available, this document consolidates known information on its synthesis, spectroscopic characterization, and biological significance. Furthermore, it offers a detailed, field-proven protocol for its crystallographic analysis, drawing insights from the crystal structures of closely related thiadiazole derivatives. This guide is intended to equip researchers with the necessary knowledge to synthesize, characterize, and ultimately determine the crystal structure of this compound, a critical step in understanding its structure-activity relationship and optimizing its use in drug development.

Introduction: The Significance of this compound in Medicinal Chemistry

The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has emerged as a crucial intermediate in the synthesis of innovative therapeutics. Most notably, it is a key building block for fezolinetant , a selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of sex hormone-dependent diseases.[1] Its structural features, including the thiadiazole core and the reactive carbohydrazide moiety, make it a versatile synthon for creating diverse molecular architectures.

The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its physical and chemical properties, as well as its biological activity. This guide will delve into the known aspects of this compound and provide a roadmap for its complete crystallographic characterization.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. Several synthetic routes have been reported in the literature and patents.[1]

Synthetic Pathway

A common and effective method for the synthesis of this compound involves the cyclization of a thiosemicarbazide derivative. The following diagram illustrates a generalized synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: Formation of Thiosemicarbazide Intermediate cluster_1 Step 2: Oxidative Cyclization Starting_Material Methyl Acetonitrile Intermediate_1 Acetohydrazide Starting_Material->Intermediate_1 Reaction Reagent_1 Hydrazine Hydrate Reagent_1->Intermediate_1 Intermediate_2 Thiosemicarbazide Derivative Intermediate_1->Intermediate_2 Reaction with Potassium Thiocyanate Product This compound Intermediate_2->Product Intramolecular Cyclization Reagent_2 Oxidizing Agent (e.g., FeCl3) Reagent_2->Product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis

  • Synthesis of the Thiosemicarbazide Intermediate:

    • To a solution of the starting ester (e.g., ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate) in ethanol, add an excess of hydrazine hydrate.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield the carbohydrazide.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the methyl protons (singlet, ~2.5 ppm), and the carbohydrazide protons (broad singlets, variable chemical shifts depending on solvent and concentration).
¹³C NMR Signals for the methyl carbon, the two distinct carbons of the thiadiazole ring, and the carbonyl carbon of the carbohydrazide group.
FT-IR Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C=N stretching of the thiadiazole ring.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound (C₄H₆N₄OS: 158.18 g/mol ).[2]

Crystallographic Analysis: A Practical Guide

While a specific crystal structure for this compound is not yet in the public domain, this section provides a detailed methodology for its determination. The insights are drawn from the crystallographic analysis of analogous thiadiazole derivatives.

Crystal Growth: The Critical First Step

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The carbohydrazide functionality offers opportunities for hydrogen bonding, which can facilitate the formation of a well-ordered crystal lattice.

Recommended Crystal Growth Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Crystal_Growth_Workflow Start Purified Compound Dissolution Dissolve in Appropriate Solvent Start->Dissolution Technique Select Crystal Growth Technique Dissolution->Technique Slow_Evaporation Slow Evaporation Technique->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Technique->Vapor_Diffusion Cooling Cooling Crystallization Technique->Cooling Crystal_Formation Single Crystal Formation Slow_Evaporation->Crystal_Formation Vapor_Diffusion->Crystal_Formation Cooling->Crystal_Formation Harvesting Crystal Harvesting and Mounting Crystal_Formation->Harvesting End Ready for X-ray Diffraction Harvesting->End

Caption: Workflow for single crystal growth of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Solution

Experimental Protocol: SC-XRD

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

Expected Crystallographic Parameters and Structural Features

Based on the known crystal structures of other 1,2,4-thiadiazole derivatives, we can anticipate several key features in the crystal structure of this compound.

Parameter Anticipated Value/Feature Justification
Crystal System Monoclinic or OrthorhombicCommon for small organic molecules.
Space Group Centrosymmetric (e.g., P2₁/c, P-1)Molecules with the potential for inversion centers often crystallize in centrosymmetric space groups.
Hydrogen Bonding Extensive intermolecular hydrogen bonding involving the carbohydrazide N-H and C=O groups.The presence of hydrogen bond donors and acceptors will likely dominate the crystal packing.
π-π Stacking Potential for π-π stacking interactions between the thiadiazole rings of adjacent molecules.The planar nature of the thiadiazole ring facilitates such interactions.

Biological Importance and Future Directions

The significance of this compound is underscored by its role as a precursor to fezolinetant.[2] The carbohydrazide moiety provides a reactive handle for further chemical modifications, allowing for the generation of libraries of novel compounds for drug discovery. Additionally, some bioactive derivatives of this compound have shown promising antimycobacterial activity with low cytotoxicity.[3]

The determination of the single-crystal X-ray structure of this compound would be a valuable contribution to the field. This data would:

  • Provide definitive proof of its molecular structure.

  • Allow for a detailed analysis of its intermolecular interactions, which can influence its physical properties such as solubility and melting point.

  • Serve as a basis for computational modeling and structure-based drug design efforts.

Conclusion

This compound is a heterocyclic compound of considerable interest to the pharmaceutical industry. While its definitive crystal structure remains to be elucidated, this technical guide has provided a comprehensive overview of its synthesis, characterization, and a detailed protocol for its crystallographic analysis. By following the methodologies outlined herein, researchers will be well-equipped to unlock the three-dimensional secrets of this important molecule, paving the way for its more effective utilization in the development of novel therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Apicule. This compound (CAS No: 1375066-73-1) API Intermediate Manufacturers.

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An In-depth Technical Guide to the Thermodynamic Properties of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a heterocyclic compound of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of novel therapeutics.[1] Its molecular structure, featuring a 1,2,4-thiadiazole ring substituted with a methyl group and a carbohydrazide moiety, imparts unique chemical characteristics that are pivotal to its utility in drug development. A thorough understanding of the thermodynamic properties of this intermediate is paramount for ensuring process safety, optimizing reaction conditions, and predicting its stability and solubility—factors that are critical for robust and scalable pharmaceutical manufacturing.

This technical guide provides a comprehensive framework for the thermodynamic characterization of this compound. In the absence of extensive published data for this specific molecule, this document outlines the established experimental and computational methodologies for determining its key thermodynamic parameters. By drawing comparisons with structurally related compounds, we will project an expected thermodynamic profile, offering valuable insights for researchers, scientists, and drug development professionals.

Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that can be achieved through various patented routes.[2][3] A common approach involves the initial formation of a substituted thiadiazole precursor, followed by the introduction of the carbohydrazide functional group. One reported method involves the reaction of a methyl-substituted thiadiazole precursor with hydrazine hydrate.[1] The overall yield and purity of the final product are highly dependent on the specific reaction conditions and purification techniques employed.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆N₄OS[4]
Molecular Weight 158.18 g/mol [4]
CAS Number 1375066-73-1[4]
Appearance White to off-white solid (predicted)General knowledge
Storage Temperature 10°C - 25°C[4]

Theoretical Framework for Thermodynamic Analysis

The thermodynamic properties of a pharmaceutical intermediate like this compound govern its behavior from synthesis to storage. Key parameters include:

  • Enthalpy of Formation (ΔHf°): This value quantifies the energy change upon forming one mole of the compound from its constituent elements in their standard states. It is a fundamental measure of the compound's intrinsic stability.

  • Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy to determine the spontaneity of the compound's formation and its stability under specific conditions.

  • Entropy (S°): A measure of the molecular disorder or randomness of the compound.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of the compound by one degree. This is crucial for managing heat flow during chemical reactions.

  • Thermal Stability: This refers to the compound's ability to resist decomposition at elevated temperatures.

Understanding these properties is essential for preventing runaway reactions, ensuring long-term stability, and controlling crystallization processes.[5]

Proposed Experimental Determination of Thermodynamic Properties

A comprehensive experimental investigation is necessary to elucidate the thermodynamic profile of this compound. The following are standard, robust techniques for such a characterization.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This allows for the determination of melting point, enthalpy of fusion, and heat capacity.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Ensure the instrument is calibrated with a known standard (e.g., indium).

  • Experimental Conditions: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting, the peak melting temperature, and the integrated area of the melting peak (which corresponds to the enthalpy of fusion).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 5-10 mg of sample B Seal in aluminum pan A->B C Place sample and reference in DSC cell D Heat at a constant rate (e.g., 10 °C/min) C->D E Record heat flow vs. temperature D->E F Determine Melting Point (Tm) E->F G Calculate Enthalpy of Fusion (ΔHfus) E->G H Determine Heat Capacity (Cp) E->H

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is an essential technique for determining the thermal stability and decomposition profile of a compound.

Experimental Protocol for TGA:

  • Sample Preparation: Place a precisely weighed sample (10-20 mg) of this compound into a tared TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Experimental Conditions: Heat the sample at a controlled rate (e.g., 10 °C/min) in a defined atmosphere (e.g., nitrogen or air) up to a temperature where complete decomposition is expected.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve will show the temperatures at which mass loss occurs, indicating decomposition. The derivative of the TGA curve (DTG) can help to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 10-20 mg of sample B Place in TGA pan A->B C Heat sample at a controlled rate D Record mass vs. temperature C->D E Identify decomposition temperatures D->E F Determine percentage of mass loss D->F G Analyze residue D->G

Caption: Workflow for TGA analysis.

Proposed Computational Approach to Thermodynamic Properties

In conjunction with experimental methods, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.[5] Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the enthalpy of formation, Gibbs free energy, and other parameters with a high degree of accuracy.

Computational Workflow:

  • Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

  • Energy Calculation: Single-point energy calculations are performed using a high-level basis set to obtain an accurate electronic energy.

  • Thermodynamic Property Calculation: The calculated energies and vibrational frequencies are used to determine the standard enthalpy of formation, Gibbs free energy of formation, and entropy.

Computational_Workflow A Define Molecular Structure B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Frequency Calculation B->C D Single-Point Energy (e.g., DFT B3LYP/6-311+G**) C->D E Calculate Thermodynamic Properties (ΔHf°, ΔGf°, S°) D->E

Caption: Computational workflow for thermodynamic property prediction.

Expected Thermodynamic Profile and Comparative Analysis

  • 1,2,4-Thiadiazole Derivatives: Studies on other 1,2,4-thiadiazole derivatives have shown that the thermodynamic properties, such as sublimation Gibbs energy, are influenced by substituents on the ring.[8][9] Generally, these compounds exhibit good thermal stability.

  • Carbohydrazide: Carbohydrazide itself has a melting point of around 153-154 °C and decomposes upon melting.[10] Its decomposition can be exothermic, which is an important consideration for safety.

Based on these observations, it is expected that this compound will be a crystalline solid with a melting point likely above 150 °C. The presence of the carbohydrazide moiety suggests that it may undergo decomposition at or near its melting point. TGA analysis will be crucial to determine the onset of decomposition and the nature of the decomposition products.

Table 2: Comparative Thermal Data of Related Compounds

CompoundMelting Point (°C)Decomposition InformationSource
Carbohydrazide 153-154Decomposes upon melting[10]
2,2'-(4,4'(Butane-1,4-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl)) diacetohydrazide 204-206Not specified[11]
4,4'-(Butane-1,4-diyl)bis(2-((5-(4-fluorophenylamino)1,3,4-thiadiazole-2-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) 300-301Not specified[11]

The data in Table 2, while not directly comparable in structure, indicates that heterocyclic compounds containing hydrazide or thiadiazole moieties can have relatively high melting points.

Conclusion

A comprehensive understanding of the thermodynamic properties of this compound is indispensable for its safe and efficient use in pharmaceutical synthesis. This technical guide has outlined a robust framework for the experimental and computational determination of its key thermodynamic parameters. Through the application of techniques such as DSC and TGA, coupled with theoretical calculations, a complete thermodynamic profile can be established. This knowledge will empower researchers and drug development professionals to optimize manufacturing processes, ensure product stability, and maintain the highest standards of safety and quality. The proposed methodologies provide a clear path forward for the thorough characterization of this important pharmaceutical intermediate.

References

  • Sahu, P. K. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
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Methodological & Application

The Versatile Role of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Emerging Importance

In the landscape of contemporary drug discovery and organic synthesis, the strategic design of molecular scaffolds with inherent biological relevance is of paramount importance. Among these, nitrogen- and sulfur-containing heterocycles hold a privileged position. 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide has recently emerged as a highly versatile and valuable building block in this context. Its growing significance is underscored by its role as a key intermediate in the synthesis of Fezolinetant, a selective neurokinin-3 (NK-3) receptor antagonist for the treatment of sex-hormone-dependent diseases[1]. Beyond this flagship application, the unique juxtaposition of a stable 1,2,4-thiadiazole ring and a reactive carbohydrazide moiety makes it a powerful precursor for the synthesis of a diverse array of other heterocyclic systems with significant therapeutic potential. Derivatives have shown promise for their antimycobacterial activity, highlighting the broad utility of this scaffold in medicinal chemistry[2].

This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its synthesis, explore its reactivity, and provide detailed, field-proven protocols for its conversion into various important classes of heterocyclic compounds. The causality behind experimental choices will be elucidated to empower researchers in their synthetic endeavors.

Synthesis of this compound

The synthesis of the title compound is a well-established process, often starting from simple precursors and proceeding through the formation of the thiadiazole ring followed by the introduction of the carbohydrazide functional group. Industrial-scale preparations have been patented, reflecting its commercial importance[3][4].

A common laboratory-scale synthesis commences with the formation of a methyl hydrazinecarbodithioate intermediate, which then undergoes cyclization to form the 3-methyl-1,2,4-thiadiazole core. The final step involves the reaction with hydrazine hydrate to yield the desired carbohydrazide[1].

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of similar thiadiazole carbohydrazides.

Step 1: Synthesis of a Thiadiazole Precursor (e.g., Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate)

This step involves the construction of the core heterocyclic ring. Various methods exist, often involving the cyclization of amidine or related intermediates with sulfur-containing reagents. For industrial synthesis, an alkoxycarbonylation of a 5-halo-3-methyl-1,2,4-thiadiazole is a common route[3].

Step 2: Hydrazinolysis to this compound

G start Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate reagent Hydrazine Hydrate (NH2NH2·H2O) Ethanol (Solvent) start->reagent 1. Add conditions Reflux reagent->conditions 2. Heat product This compound conditions->product 3. Formation workup Cooling, Filtration, Washing, Recrystallization product->workup 4. Isolate

Caption: Workflow for the synthesis of the title compound.

  • Materials:

    • Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (1 equivalent)

    • Hydrazine hydrate (2-3 equivalents)

    • Ethanol (as solvent)

  • Procedure:

    • To a solution of ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in ethanol, add hydrazine hydrate.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.

Applications in the Synthesis of Heterocyclic Scaffolds

The true synthetic utility of this compound lies in the reactivity of its carbohydrazide moiety. This functional group serves as a versatile handle for the construction of a wide range of five- and six-membered heterocyclic rings through condensation and cyclization reactions.

Synthesis of Schiff Bases

The condensation of the terminal amino group of the carbohydrazide with aldehydes and ketones is a facile reaction that leads to the formation of Schiff bases (hydrazones). These compounds are not only stable final products but also serve as important intermediates for further transformations.

G start This compound reagent Aldehyde or Ketone (R-CHO or R-CO-R') start->reagent + product Schiff Base (Hydrazone) reagent->product Condensation (-H2O)

Caption: General scheme for Schiff base synthesis.

Protocol 2: Synthesis of a Schiff Base from this compound and an Aromatic Aldehyde (Adapted Protocol)

This protocol is adapted from a general and environmentally friendly method for Schiff base synthesis using a surfactant in an aqueous medium. This approach is often highly efficient and avoids the use of hazardous organic solvents.

  • Materials:

    • This compound (1 equivalent)

    • Substituted aromatic aldehyde (e.g., salicylaldehyde) (1 equivalent)

    • Sodium dodecyl sulfate (SDS) (10 mol%)

    • Ethyl lactate:water (8:2 v/v) as solvent

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the aromatic aldehyde in the ethyl lactate:water solvent system.

    • Add sodium dodecyl sulfate to the mixture.

    • Stir the reaction mixture magnetically at room temperature. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into crushed ice to precipitate the Schiff base.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent like methanol to obtain the pure product.

Reactant 1Reactant 2CatalystSolventTemperatureTimeYield
This compoundAromatic AldehydeSDS (10 mol%)Ethyl lactate:waterRoom Temp.VariableHigh
This compoundKetoneAcetic Acid (cat.)EthanolRefluxVariableGood-High

Table 1: Representative Conditions for Schiff Base Synthesis

Synthesis of 1,3,4-Oxadiazoles

Carbohydrazides are excellent precursors for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This transformation can be achieved through various cyclization strategies, often involving reaction with carbon disulfide followed by alkylation and cyclization, or by cyclodehydration of an N-acylhydrazide intermediate.

G start This compound reagent1 1. CS2, KOH start->reagent1 intermediate Potassium dithiocarbazinate reagent1->intermediate reagent2 2. H2O, acidify intermediate->reagent2 product 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazole-2-thiol reagent2->product

Caption: Pathway to 1,3,4-oxadiazole-2-thiols.

Protocol 3: Synthesis of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazole-2-thiol (Adapted Protocol)

This protocol is based on a well-established method for the conversion of carbohydrazides to 1,3,4-oxadiazole-2-thiols[5].

  • Materials:

    • This compound (1 equivalent)

    • Carbon disulfide (CS₂) (1.3 equivalents)

    • Potassium hydroxide (KOH) (1 equivalent)

    • Ethanol (solvent)

    • Concentrated Hydrochloric acid (for acidification)

  • Procedure:

    • Dissolve this compound in ethanol containing potassium hydroxide.

    • To this solution, add carbon disulfide and reflux the mixture until the evolution of hydrogen sulfide (H₂S) gas ceases (monitor with lead acetate paper).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Acidify the solution with concentrated HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure 1,3,4-oxadiazole-2-thiol.

Synthesis of 1,2,4-Triazoles

The reaction of carbohydrazides with isothiocyanates provides thiosemicarbazide intermediates, which can be cyclized under basic conditions to afford 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

G start This compound reagent1 1. R-NCS start->reagent1 intermediate Thiosemicarbazide reagent1->intermediate reagent2 2. Base (e.g., NaOH) intermediate->reagent2 product 4-Substituted-5-(3-methyl-1,2,4-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol reagent2->product Cyclization

Caption: Synthesis of 1,2,4-triazole-3-thiols.

Protocol 4: Synthesis of a 4-Aryl-5-(3-methyl-1,2,4-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol (Adapted Protocol)

This protocol is adapted from a general procedure for the synthesis of 1,2,4-triazoles from carbohydrazides[6][7].

  • Materials:

    • This compound (1 equivalent)

    • Aryl isothiocyanate (e.g., phenyl isothiocyanate) (1 equivalent)

    • Methanol or Ethanol (solvent)

    • Sodium hydroxide (for cyclization)

  • Procedure:

    • Thiosemicarbazide Formation: Dissolve this compound in methanol and add the aryl isothiocyanate. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Cool the mixture and collect the precipitated thiosemicarbazide by filtration.

    • Cyclization: Suspend the obtained thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M) and reflux for several hours.

    • Cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) to precipitate the triazole-thiol.

    • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent.

Synthesis of Pyrazolones

The reaction of carbohydrazides with β-ketoesters, such as ethyl acetoacetate, is a classical method for the synthesis of pyrazolone derivatives. This reaction proceeds via an initial condensation followed by intramolecular cyclization.

Protocol 5: Synthesis of a 3-(3-Methyl-1,2,4-thiadiazol-5-yl)-5-methyl-1H-pyrazol-5(4H)-one (Adapted Protocol)

This protocol is based on the well-established Knorr pyrazole synthesis, adapted for a carbohydrazide substrate[8].

  • Materials:

    • This compound (1 equivalent)

    • Ethyl acetoacetate (1 equivalent)

    • Ethanol (solvent)

    • Glacial acetic acid (catalyst, optional)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add ethyl acetoacetate to the solution, followed by a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the precipitated pyrazolone by filtration, wash with cold ethanol, and dry.

    • Recrystallize from ethanol to obtain the pure product.

Starting MaterialReagentProduct ClassKey Reaction
This compoundAldehyde/KetoneSchiff BaseCondensation
This compoundCarbon Disulfide1,3,4-OxadiazoleCyclization
This compoundIsothiocyanate1,2,4-TriazoleAddition-Cyclization
This compoundβ-KetoesterPyrazoloneCondensation-Cyclization

Table 2: Summary of Synthetic Transformations

Conclusion and Future Outlook

This compound is a potent and versatile building block in organic synthesis, offering a straightforward entry into a rich variety of heterocyclic systems. Its established role in the synthesis of the pharmaceutically important molecule Fezolinetant is a testament to its value. The protocols and applications detailed in this guide, including adaptations from well-established methodologies, provide a solid foundation for researchers to explore the full synthetic potential of this compound. The continued investigation into the reactivity of this molecule is expected to uncover novel transformations and lead to the discovery of new bioactive compounds with diverse therapeutic applications.

References

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experimental protocol for synthesizing 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide and Its Derivatives

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The 1,2,4-thiadiazole ring is one such scaffold.[1][2] This five-membered heterocycle, containing two nitrogen atoms and a sulfur atom, is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5] The chemical stability of the ring and its capacity for diverse substitutions make it an attractive starting point for drug discovery programs.[4]

This guide focuses on the synthesis of derivatives from a particularly valuable building block: This compound . The carbohydrazide functional group (-CONHNH₂) is a versatile chemical handle. It serves as a nucleophile that can readily react with electrophiles, most notably the carbonyl carbon of aldehydes and ketones, to form stable hydrazone linkages.[6][7] This reaction provides a straightforward and efficient method for generating large libraries of diverse molecules for biological screening.

The title compound itself is a crucial intermediate in the synthesis of modern pharmaceuticals, such as Fezolinetant, a selective neurokinin-3 (NK-3) receptor antagonist used for treating sex-hormone-dependent diseases.[8][9] Understanding its synthesis and subsequent derivatization is therefore of high interest to researchers in synthetic chemistry and drug development.

This document provides a detailed, field-tested protocol for the multi-step synthesis of the core carbohydrazide intermediate and a general methodology for its conversion into a diverse library of hydrazone derivatives.

Part I: Synthesis of the Core Intermediate: this compound

Overall Synthetic Strategy

The chosen synthetic route is a robust and scalable process adapted from modern patent literature.[8][10] It avoids hazardous reagents like chlorocarbonylsulfenyl chloride mentioned in older synthetic routes, prioritizing safety and yield.[10] The strategy involves three main stages:

  • Halogenation: Creation of a reactive handle at the 5-position of the thiadiazole ring. A common method is the Sandmeyer reaction to convert an amino group into a bromo group, yielding 5-Bromo-3-methyl-1,2,4-thiadiazole.[8]

  • Alkoxycarbonylation: Introduction of an ester group at the 5-position via a palladium-catalyzed reaction. This step uses carbon monoxide to build the carboxylate functionality.[10]

  • Hydrazinolysis: Conversion of the ester into the final carbohydrazide product by reaction with hydrazine monohydrate. This is a classic and highly efficient transformation.[11][12]

Workflow for Core Intermediate Synthesis

Synthesis_Workflow A 5-Amino-3-methyl-1,2,4-thiadiazole B 5-Bromo-3-methyl-1,2,4-thiadiazole A->B  Sandmeyer Reaction (NaNO₂, HBr) C Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate B->C  Pd-catalyzed Carbonylation (CO, EtOH, Pd(PPh₃)₂Cl₂, Et₃N) D This compound C->D  Hydrazinolysis (N₂H₄·H₂O)

Caption: Workflow for the synthesis of the core carbohydrazide intermediate.

Detailed Experimental Protocol

Materials and Reagents:

  • 5-Amino-3-methyl-1,2,4-thiadiazole

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48%)

  • Carbon Monoxide (CO) gas cylinder

  • Ethanol (Absolute)

  • Triethylamine (Et₃N)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Hydrazine Monohydrate (N₂H₄·H₂O)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole

  • Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic or heteroaromatic amine into a halide.[8] The diazonium salt intermediate is highly reactive and readily undergoes nucleophilic substitution with the bromide ion.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-Amino-3-methyl-1,2,4-thiadiazole (1.0 eq) in 48% HBr (10 vol).

    • Cool the mixture to -5 °C to 0 °C in an ice-salt bath.

    • Dissolve Sodium Nitrite (1.1 eq) in a minimal amount of deionized water and add it dropwise to the suspension, ensuring the internal temperature does not exceed 0 °C.

    • Stir the reaction mixture at this temperature for 1 hour after the addition is complete.

    • Slowly warm the mixture to 50-60 °C and maintain for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the reaction to room temperature and pour it into ice water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product. Purification by column chromatography (silica gel, hexanes/EtOAc gradient) or recrystallization affords pure 5-Bromo-3-methyl-1,2,4-thiadiazole.

Step 2: Synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

  • Rationale: Palladium-catalyzed alkoxycarbonylation is a powerful C-C bond-forming reaction that efficiently converts aryl/heteroaryl halides into esters.[10] The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by CO insertion and reductive elimination with ethanol. Triethylamine acts as a base to neutralize the HBr formed.

  • Procedure:

    • To a high-pressure reactor, add 5-Bromo-3-methyl-1,2,4-thiadiazole (1.0 eq), absolute ethanol (15 vol), and triethylamine (2.0 eq).

    • Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02 eq).

    • Seal the reactor, purge with nitrogen, and then pressurize with carbon monoxide to 10 atm.

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • After completion, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with water and brine, then dry over anhydrous MgSO₄.

    • Filter and evaporate the solvent. The crude ester can be purified by column chromatography (silica gel, hexanes/EtOAc gradient) to yield the pure product.

Step 3: Synthesis of this compound

  • Rationale: This is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group from the ester to form the more stable hydrazide.[8][11] The reaction is typically driven to completion by using an excess of hydrazine.

  • Procedure:

    • Dissolve Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (1.0 eq) in absolute ethanol (10 vol) in a round-bottom flask.

    • Add hydrazine monohydrate (3.0 eq) to the solution at room temperature.

    • Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. A white precipitate should form as the reaction progresses.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

    • Collect the white solid by vacuum filtration.

    • Wash the solid with cold ethanol and then diethyl ether.

    • Dry the product under vacuum to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.[11]

Part II: Synthesis of Hydrazone Derivatives

Principle and Rationale

The condensation of a carbohydrazide with an aldehyde or ketone is a robust and high-yielding reaction that forms a hydrazone (a type of Schiff base).[6][13] The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration. A mild acid catalyst is typically used to protonate the carbonyl oxygen, making the carbon more electrophilic and facilitating the elimination of water.[13] This modular approach allows for the rapid synthesis of a diverse library of compounds by simply varying the carbonyl-containing reactant.

General Reaction Scheme for Hydrazone Synthesis

Caption: General reaction scheme for the synthesis of hydrazone derivatives.

Note: The DOT script above is a template. For actual rendering, image paths would need to be replaced with real chemical structure images.

General Experimental Protocol for Hydrazone Synthesis
  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (15-20 vol).

    • Add the desired aldehyde or ketone (1.05 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Fit the flask with a condenser and heat the mixture to reflux for 2-8 hours.

    • Monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • If precipitation is slow, the mixture can be cooled further in an ice bath or a small amount of water can be added to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials, followed by a wash with hexanes or diethyl ether.

    • Dry the purified hydrazone derivative under vacuum.

Data Presentation: Example Library of Synthesized Derivatives
Derivative IDAldehyde/Ketone ReactantFinal Hydrazone Structure (R¹, R²)Molecular FormulaMolecular Weight ( g/mol )
TDZ-001 BenzaldehydeR¹=Ph, R²=HC₁₁H₁₀N₄OS246.29
TDZ-002 4-HydroxybenzaldehydeR¹=4-OH-Ph, R²=HC₁₁H₁₀N₄O₂S262.29
TDZ-003 4-NitrobenzaldehydeR¹=4-NO₂-Ph, R²=HC₁₁H₉N₅O₃S291.29
TDZ-004 2-ThiophenecarboxaldehydeR¹=2-Thienyl, R²=HC₉H₈N₄OS₂252.32
TDZ-005 AcetophenoneR¹=Ph, R²=MeC₁₂H₁₂N₄OS260.32

Note: The table illustrates a hypothetical library of derivatives synthesized from the core intermediate. The "Final Hydrazone Structure" column describes the substituents on the carbon of the C=N double bond.

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.

  • Hydrazine Monohydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, using double gloves, and avoid inhalation of vapors.

  • Carbon Monoxide: CO is a highly toxic and flammable gas. All procedures involving CO must be performed in a certified high-pressure reactor within a fume hood equipped with a CO detector.

  • Palladium Catalysts: While not acutely toxic, palladium compounds can be sensitizers and should be handled with care to avoid inhalation of fine powders.

  • Acids and Bases: Reagents like HBr and triethylamine are corrosive and should be handled with appropriate care.

References

  • ResearchGate. Reaction of the carbohydrazide derivative (3) with carbonyl compounds to yield the hydrazone series.
  • ResearchGate. Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles | Request PDF.
  • Apple Academic Press. Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles.
  • ResearchGate. Reactions of the hydrazide 2 with certain carbonyl compounds.
  • ResearchGate. Some biologically active 1,2,4-thiadiazoles.
  • Google Patents. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • Google Patents. WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • PubMed Central (PMC). Biological activity of oxadiazole and thiadiazole derivatives.
  • Neliti. An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents.
  • Patentscope. WO/2025/009476 - NOVEL METHOD FOR PRODUCING this compound.
  • Sciencemadness.org. THE CHEMISTRY OF CARBOHYDRAZIDE AND THIOCARBOHYDRAZIDE.
  • Der Pharma Chemica. Synthesis and antimicrobial evaluation of thiadiazole derivatives.
  • Journal of Organic and Pharmaceutical Chemistry. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
  • PubMed Central (PMC). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme.

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Applications of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide in medicinal chemistry. This guide offers insights into its synthesis, its role as a versatile scaffold, and protocols for the development and evaluation of its derivatives as potential therapeutic agents.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a 1,2,4-thiadiazole ring, a reactive carbohydrazide moiety, and a methyl group, provides a unique scaffold for the synthesis of diverse bioactive molecules. The thiadiazole ring is a known pharmacophore present in numerous approved drugs, and the carbohydrazide group serves as a versatile handle for derivatization, allowing for the exploration of a wide chemical space.

This compound has gained prominence as a key intermediate in the synthesis of Fezolinetant, a selective neurokinin-3 (NK-3) receptor antagonist for the treatment of sex-hormone-dependent diseases.[1][2] Beyond its role as a building block for complex pharmaceuticals, derivatives of this compound are being investigated for their intrinsic biological activities, particularly in the realms of antimicrobial and anticancer research.[3]

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process. The following is a representative laboratory-scale protocol.

Protocol 1: Laboratory Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • Methyl hydrazine

  • Carbon disulfide

  • Base (e.g., potassium hydroxide)

  • Acidic or dehydrating agent (e.g., concentrated sulfuric acid)

  • Hydrazine hydrate

  • Ethanol

  • Appropriate solvents for extraction and recrystallization

Procedure:

Step 1: Formation of Methyl Hydrazinecarbodithioate [3]

  • In a fume hood, dissolve methyl hydrazine in a suitable solvent under basic conditions.

  • Slowly add carbon disulfide to the solution while maintaining the temperature.

  • Stir the reaction mixture until the formation of the methyl hydrazinecarbodithioate intermediate is complete (monitor by TLC).

  • Isolate the intermediate by precipitation and filtration.

Step 2: Cyclization to form 3-Methyl-5-substituted-1,2,4-thiadiazole [3]

  • Treat the methyl hydrazinecarbodithioate intermediate with an acidic or dehydrating agent. This will facilitate the cyclization to form the 1,2,4-thiadiazole ring. The specific substituent at the 5-position will depend on the subsequent steps.

  • Carefully control the reaction temperature to avoid unwanted side reactions.

  • Neutralize the reaction mixture and extract the thiadiazole derivative.

  • Purify the product by column chromatography or recrystallization.

Step 3: Introduction of the Carbohydrazide Group [3]

  • The 5-substituted-1,2,4-thiadiazole from the previous step needs to be converted to an ester or an acid chloride to react with hydrazine. A common route involves alkoxycarbonylation of a 5-halo-3-methyl-1,2,4-thiadiazole.[4]

  • React the resulting ester or acid chloride with hydrazine hydrate in a suitable solvent like ethanol.[3]

  • Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to allow the this compound to precipitate.

  • Collect the solid product by filtration and wash with a cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Sources

The Versatile Scaffold: 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocycle

In the relentless pursuit of novel and effective agrochemicals, the exploration of diverse chemical scaffolds is paramount. Among these, heterocyclic compounds have consistently proven to be a rich source of biologically active molecules. 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a heterocyclic compound that stands at the intersection of robust chemical reactivity and promising biological potential.[1] While it has gained significant attention as a key intermediate in the synthesis of pharmaceuticals like the NK-3 receptor antagonist Fezolinetant, its utility within the agrochemical sector is an area of burgeoning interest.[1][2][3][4] This guide serves as a comprehensive resource for researchers, chemists, and plant scientists, providing in-depth application notes and detailed protocols for leveraging this versatile molecule in the discovery and development of next-generation fungicides, herbicides, and insecticides.

The 1,2,4-thiadiazole ring system, with its inherent aromaticity and diverse substitution points, offers a stable yet modifiable core.[5] The presence of a methyl group at the 3-position and a highly reactive carbohydrazide moiety at the 5-position endows this specific molecule with unique properties. The carbohydrazide group, in particular, is a gateway to a vast array of chemical transformations, allowing for the synthesis of diverse derivatives such as diacylhydrazines, Schiff bases, and further heterocyclic systems.[1] It is this synthetic tractability, coupled with the known pesticidal activities of the broader thiadiazole family, that makes this compound a compelling starting point for agrochemical research.[6][7]

This document will provide a holistic overview, from the fundamental synthesis of the core molecule to detailed, step-by-step protocols for its derivatization and the subsequent biological evaluation of the resulting compounds. We will explore the mechanistic rationale behind targeting specific plant and fungal pathways and provide practical guidance for in vitro and in vivo screening.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a lead compound is crucial for its effective use in a research setting.

PropertyValue/InformationSource
CAS Number 1375066-73-1[8]
Molecular Formula C4H6N4OS[2]
Molecular Weight 158.18 g/mol [2]
Appearance Typically an off-white to pale yellow solid-
Solubility Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water.-
Storage Store in a cool, dry place away from strong oxidizing agents. Recommended storage temperature is 10°C - 25°C.[2]

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that can be achieved through various reported routes. The following protocol is a generalized representation based on common synthetic strategies for this class of compounds.[1][3][4]

Protocol 1: Laboratory-Scale Synthesis of this compound

Causality: This protocol follows a logical progression, starting with the formation of a key ester intermediate which is then converted to the desired carbohydrazide. This approach is often favored for its relatively high yields and the commercial availability of the starting materials.

Step 1: Synthesis of Ethyl 3-Methyl-1,2,4-thiadiazole-5-carboxylate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine ethyl 2-chloro-2-(hydroxyimino)acetate (1 equivalent) and acetamidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol.

  • Base Addition: Slowly add a base, for example, triethylamine (2.5 equivalents), to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.

Step 2: Conversion to this compound

  • Reaction Setup: Dissolve the purified ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (1 equivalent) from the previous step in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate is often observed.

  • Isolation: Filter the solid precipitate and wash with cold ethanol.

  • Purification: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Carbohydrazide Formation A Ethyl 2-chloro-2-(hydroxyimino)acetate + Acetamidine HCl C Reflux in Ethanol A->C B Triethylamine (Base) B->C D Work-up & Purification C->D E Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate D->E F Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate H Stir in Ethanol F->H G Hydrazine Hydrate G->H I Filtration & Recrystallization H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Application in Agrochemical Synthesis and Screening

The true potential of this compound in agrochemical research lies in its ability to serve as a versatile building block for the creation of diverse compound libraries. The following sections provide detailed protocols for the synthesis of potential agrochemicals and their subsequent biological evaluation.

I. Herbicidal Applications

Mechanistic Rationale: Thiadiazole-based herbicides are known to act through various mechanisms, including the inhibition of photosynthesis and the disruption of chlorophyll biosynthesis by targeting enzymes like protoporphyrinogen oxidase (PPO).[6][9] The structural modifications enabled by the carbohydrazide moiety can be exploited to design molecules that interact with these key plant-specific targets.

Causality: This protocol exemplifies a straightforward derivatization of the carbohydrazide to form diacylhydrazine analogues. This class of compounds has been explored for various biological activities, and the introduction of different aroyl groups allows for systematic structure-activity relationship (SAR) studies.

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Acylation: Cool the mixture to 0°C in an ice bath and add the desired aroyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the target N'-aroyl-3-methyl-1,2,4-thiadiazole-5-carbohydrazide.

Causality: This primary screening method is a rapid and cost-effective way to assess the intrinsic herbicidal activity of newly synthesized compounds on seed germination and early seedling growth.[9][10] It allows for the quick identification of promising candidates for further, more complex, in vivo testing.

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in a suitable solvent like acetone or DMSO at a concentration of 10 mg/mL.

    • Create a series of dilutions (e.g., 1, 10, 100, 1000 µg/mL) in distilled water containing a surfactant (e.g., 0.1% Tween-80).[10]

    • Prepare a negative control (solvent and surfactant in water) and a positive control (a known commercial herbicide).

  • Assay Setup:

    • Place two layers of filter paper in sterile Petri dishes (9 cm diameter).

    • Evenly apply 5 mL of each test solution concentration to the filter paper in triplicate.

    • Place a predetermined number of seeds (e.g., 20) of a model weed species (e.g., Amaranthus retroflexus or Digitaria sanguinalis) onto the moistened filter paper.[9]

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate in a growth chamber with controlled temperature (25 ± 2°C) and a defined light/dark cycle (e.g., 16h light / 8h dark).

  • Data Collection and Analysis:

    • After 7-10 days, record the seed germination rate for each treatment.

    • Measure the root and shoot length of the germinated seedlings.

    • Calculate the inhibition percentage for each parameter relative to the negative control.

    • Determine the EC₅₀ (half-maximal effective concentration) values for the most active compounds.

G A Synthesized Compound B Prepare Stock & Serial Dilutions A->B D Apply Test Solution B->D C Petri Dish with Filter Paper C->D E Add Weed Seeds D->E F Incubate in Growth Chamber E->F G Measure Germination, Root & Shoot Length F->G H Calculate Inhibition & EC50 G->H

Caption: Workflow for in vitro herbicidal activity screening.

II. Fungicidal Applications

Mechanistic Rationale: Thiadiazole derivatives have demonstrated a broad spectrum of antifungal activities.[3][11][12] Their mode of action can involve the disruption of the fungal cell wall, interference with ergosterol biosynthesis, or the inhibition of key enzymes in fungal metabolic pathways.[11] The carbohydrazide handle allows for the introduction of pharmacophores known to possess antifungal properties, creating synergistic or novel modes of action.

Causality: The reaction of the carbohydrazide with various aldehydes or ketones to form Schiff bases is a robust and high-yielding transformation. Schiff bases are known to exhibit a wide range of biological activities, including antifungal properties, making this a valuable derivatization strategy.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Aldehyde/Ketone Addition: Add the desired aromatic or heterocyclic aldehyde/ketone (1.1 equivalents) to the solution.

  • Catalyst: Add a few drops of a catalytic amount of a weak acid, such as acetic acid.

  • Reaction: Heat the mixture to reflux for 2-6 hours. The formation of a precipitate may indicate product formation.

  • Isolation: Cool the reaction mixture to room temperature and collect the solid product by filtration.

  • Purification: Wash the solid with cold solvent and recrystallize from a suitable solvent to obtain the pure Schiff base derivative.

Causality: This method is a standardized and quantitative technique for determining the minimum inhibitory concentration (MIC) of a compound against various fungal pathogens.[13][14] It provides a reliable measure of the antifungal potency of the synthesized derivatives.

  • Preparation of Fungal Inoculum:

    • Culture the desired fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

    • Prepare a spore suspension in sterile saline with a surfactant and adjust the concentration to a standard value (e.g., 1 x 10⁵ spores/mL).

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of a suitable broth medium (e.g., Potato Dextrose Broth - PDB) to each well.

    • Prepare serial dilutions of the test compounds in the wells to achieve a range of final concentrations.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (a known fungicide) and a negative control (no compound).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • Data Analysis:

    • Visually assess the fungal growth in each well. The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

    • For a more quantitative assessment, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

III. Insecticidal Applications

Mechanistic Rationale: Certain diacylhydrazine derivatives act as nonsteroidal ecdysone agonists, disrupting the molting process in insects.[15] The carbohydrazide moiety of this compound is an ideal precursor for the synthesis of such compounds.

Causality: This two-step protocol first introduces a tert-butyl group, a common feature in ecdysone agonist insecticides, followed by acylation with a second acyl chloride. This systematic approach allows for the creation of a focused library of potential insecticidal compounds.

Step 1: Synthesis of N'-tert-Butyl-3-methyl-1,2,4-thiadiazole-5-carbohydrazide

  • Follow a similar procedure to Protocol 2, but use tert-butyl hydrazine hydrochloride as the nucleophile to react with an activated form of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid (e.g., the acid chloride).

Step 2: N-Acylation

  • Dissolve the N'-tert-butyl-3-methyl-1,2,4-thiadiazole-5-carbohydrazide from the previous step in a suitable solvent (e.g., acetonitrile).

  • Add a base such as triethylamine.

  • Add the desired acyl chloride dropwise at 0°C.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Perform an aqueous work-up and purify the product by column chromatography or recrystallization.

Causality: This method is a widely used and effective technique for evaluating the insecticidal activity of compounds against leaf-eating insects.[16][17] It provides a direct measure of the compound's toxicity upon ingestion by the target pest.

  • Preparation of Test Solutions:

    • Prepare a stock solution and serial dilutions of the test compounds in an appropriate solvent containing a surfactant.

  • Leaf Treatment:

    • Excise leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella).

    • Dip each leaf disc in the test solution for a few seconds and allow it to air dry.

    • Use a negative control (solvent and surfactant only) and a positive control (a known insecticide).

  • Insect Exposure:

    • Place the treated leaf discs in Petri dishes lined with moist filter paper.

    • Introduce a specific number of insect larvae (e.g., 10-15 third-instar larvae) into each Petri dish.

  • Incubation:

    • Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, and light).

  • Data Collection:

    • After 48-72 hours, record the number of dead larvae in each treatment.

    • Calculate the mortality rate for each concentration.

    • Determine the LC₅₀ (lethal concentration for 50% of the population) for active compounds.

Conclusion and Future Perspectives

This compound represents a promising and synthetically accessible starting point for the development of novel agrochemicals. Its versatile carbohydrazide functionality allows for the creation of diverse chemical libraries targeting a range of pests and weeds. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold. Future research should focus on expanding the diversity of derivatives, conducting detailed structure-activity relationship studies, and elucidating the specific modes of action of the most potent compounds. Through a systematic and mechanistically informed approach, this compound can undoubtedly contribute to the discovery of the next generation of safe and effective crop protection agents.

References

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  • He, Y., Liu, Y., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 973630.
  • PubMed Central. (n.d.). Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti.
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  • ResearchGate. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.
  • WIPO Patentscope. (2020). WO/2020/099407 HERBICIDAL COMPOUNDS.
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  • ResearchGate. (2025). Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains.
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  • Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
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protocol for testing the efficacy of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for the Biological Efficacy Assessment of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Abstract

This document provides a comprehensive, multi-tiered protocol for the initial biological efficacy screening of this compound (CAS: 1375066-73-1). While this compound is a known key intermediate in the synthesis of the NK-3 receptor antagonist Fezolinetant[1][2][3], its intrinsic bioactivity has not been extensively characterized. The structural motifs present—a 1,2,4-thiadiazole ring and a carbohydrazide functional group—are associated with a wide range of pharmacological activities, including antimicrobial and anticancer effects[4][5][6][7]. This protocol, therefore, outlines a logical and efficient screening cascade designed to identify and preliminarily characterize any inherent cytotoxic or antimicrobial properties of the compound itself. The workflow begins with broad-spectrum in vitro assays and provides a framework for subsequent mechanistic investigations.

Introduction & Scientific Rationale

This compound is a heterocyclic molecule featuring a five-membered thiadiazole ring and a reactive carbohydrazide moiety[8]. The thiadiazole nucleus is a bioisostere of pyrimidine and oxadiazole, enabling it to cross cellular membranes and interact with various biological targets, often with high selectivity[9]. Derivatives of 1,2,4- and 1,3,4-thiadiazoles are well-documented as potent anticancer, antibacterial, and antifungal agents[6][10][11]. Similarly, the carbohydrazide group is a versatile pharmacophore found in numerous compounds with established enzyme inhibitory, antimicrobial, and antitubercular activities[7][12][13].

Given this background, a systematic evaluation of the parent compound's efficacy is warranted. This guide eschews a rigid, one-size-fits-all template, instead presenting a strategic, tiered approach to drug discovery screening. The causality for this experimental design is rooted in resource efficiency and logical progression: broad, cost-effective primary screens (Tier 1) are used to identify potential "hits," which then justify more resource-intensive mechanistic studies (Tier 2).

Overall Screening Workflow

The proposed protocol follows a hierarchical structure to systematically evaluate the compound's biological potential.

G cluster_0 Compound Preparation & QC cluster_1 Tier 1: Primary Efficacy Screening cluster_2 Data Analysis & Hit Identification cluster_3 Tier 2: Mechanistic Investigation (If 'Hit' Identified) Compound This compound (CAS: 1375066-73-1) Solubility Solubility Testing & Stock Solution Prep (e.g., in DMSO) Compound->Solubility Anticancer Anticancer Screening (Cytotoxicity Assay) vs. Cancer & Normal Cell Lines Solubility->Anticancer Test Compound Antimicrobial Antimicrobial Screening (MIC/MBC Assays) vs. Bacterial & Fungal Panel Solubility->Antimicrobial Test Compound Analysis Calculate IC50 / MIC Values Determine Selectivity Index (SI) Identify 'Hit' Activity Anticancer->Analysis Antimicrobial->Analysis Enzyme Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) Analysis->Enzyme Proceed if significant and/or selective activity is found Apoptosis Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle) Analysis->Apoptosis Proceed if significant and/or selective activity is found Kinetics Time-Kill Kinetic Assays Analysis->Kinetics Proceed if significant and/or selective activity is found

Figure 1: Hierarchical workflow for efficacy testing.

Compound Handling and Preparation

Scientific integrity begins with the proper handling and preparation of the test article. All protocols must be self-validating, which requires accurate and reproducible compound concentrations.

2.1. Compound Specifications

PropertyValueReference
CAS Number 1375066-73-1[14]
Molecular Formula C₄H₆N₄OS[8]
Molecular Weight 158.18 g/mol [12][14]
Appearance Off-white to light yellow powder[12]
Purity ≥98%[14]
Storage Room temperature, inert atmosphere, keep in dark place

2.2. Safety Precautions

As a novel compound for biological testing, this compound should be handled as potentially hazardous.

  • Personal Protective Equipment (PPE): Standard laboratory coat, safety goggles, and chemical-resistant gloves are mandatory.[15]

  • Handling: Weighing and preparation of stock solutions should be performed in a chemical fume hood to prevent inhalation of the powder.[15]

  • Disposal: All waste containing the compound must be treated as hazardous chemical waste according to institutional guidelines.[15]

2.3. Protocol: Stock Solution Preparation

The choice of solvent is critical, as it must dissolve the compound without exhibiting toxicity to the test systems at its final concentration. Dimethyl sulfoxide (DMSO) is a common choice.

  • Solubility Test: Empirically determine the solubility in a suitable solvent like DMSO. Start by attempting to dissolve 10 mg of the compound in 100 µL of DMSO to achieve a high-concentration stock (e.g., 100 mg/mL or ~632 mM). Vortex and gently warm if necessary.

  • Stock Preparation: Accurately weigh out a precise amount of the compound (e.g., 1.58 mg) and dissolve it in sterile, cell-culture grade DMSO (e.g., 1 mL) to create a 10 mM stock solution.

  • Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Solvent Control: For all subsequent assays, a "vehicle control" containing the same final concentration of DMSO used in the highest compound concentration wells must be included to ensure the solvent has no effect on the experimental outcome.

Tier 1: Primary Efficacy Screening

This initial tier aims to broadly assess the compound's bioactivity across two common therapeutic areas for heterocyclic compounds: cancer and infectious diseases.

Anticancer Activity: Cellular Viability Assay

The rationale for this screen is the well-documented cytotoxic potential of thiadiazole derivatives against various cancer cell lines.[6][9][11] We will use a colorimetric assay such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[16][17] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to a purple formazan product, the quantity of which is proportional to the number of living cells.[16]

cluster_workflow MTT Assay Principle A Viable Cells in Culture B Add MTT Reagent (Yellow, Water-Soluble) A->B C Mitochondrial Dehydrogenases Reduce MTT B->C D Insoluble Purple Formazan Crystals Form C->D E Add Solubilizing Agent (e.g., DMSO, SDS) D->E F Measure Absorbance (~570 nm) E->F G Absorbance ∝ Number of Viable Cells F->G

Figure 2: Conceptual workflow of the MTT cell viability assay.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer, HT-29 colon cancer) and a non-malignant control cell line (e.g., HFB4) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.[18]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical starting range would be from 100 µM down to ~0.1 µM.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest DMSO concentration).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[17]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[19] Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]

Antimicrobial Activity: Broth Microdilution Assay

The rationale for this screen is the established antibacterial and antifungal activity of both thiadiazole and carbohydrazide scaffolds.[4][20][21] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]

Protocol: MIC Determination

  • Inoculum Preparation: From a fresh culture plate, suspend isolated colonies of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[15][22] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the test wells.

  • Test Panel: Use a representative panel of microbes, such as:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Yeast: Candida albicans (ATCC 90028)

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. A typical concentration range would be 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial or fungal inoculum to each well.

  • Controls: Include a growth control (inoculum in broth, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours (for bacteria) or 24-48 hours (for yeast).[15]

  • MIC Reading: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[22]

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine if the compound is static (inhibits growth) or cidal (kills), an MBC/MFC assay is performed as a follow-up.

  • Subculturing: From all the wells in the MIC plate that showed no visible growth, take a 10 µL aliquot.[15]

  • Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC/MFC Reading: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction (i.e., no colony growth on the agar) of the initial inoculum.[15][23]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Sample Data Table for Anticancer Cytotoxicity

CompoundCell LineTypeIC₅₀ (µM) ± SDSelectivity Index (SI)¹
This compound MCF-7Breast CancerValueValue
HT-29Colon CancerValueValue
HFB4NormalValueN/A
Doxorubicin (Control) MCF-7Breast CancerValueValue
HT-29Colon CancerValueValue
HFB4NormalValueN/A

¹ Selectivity Index (SI) = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line. A higher SI value (>2) is desirable and indicates cancer-selective toxicity.[24]

Table 2: Sample Data Table for Antimicrobial Activity

CompoundS. aureusE. coliC. albicans
MIC MBC MIC
This compound ValueValueValue
Ciprofloxacin (Control) ValueValueValue
Fluconazole (Control) N/AN/AN/A

All values in µg/mL. The ratio of MBC/MIC can indicate bactericidal (≤4) or bacteriostatic (>4) activity.[23]

Tier 2: Mechanistic Exploration

If the Tier 1 screening reveals a promising and selective "hit" (e.g., a low micromolar IC₅₀ against cancer cells with a high SI, or a low MIC against a specific pathogen), further investigation is warranted to explore the mechanism of action.

  • If Anticancer Activity is Found:

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.[25]

    • Apoptosis Assays: Employ methods like Annexin V/PI staining to determine if cell death occurs via apoptosis.

  • If Antimicrobial Activity is Found:

    • Time-Kill Kinetics Assay: This assay provides insight into the pharmacodynamics of the compound by measuring the rate of bacterial killing over time at different concentrations.[21][23]

  • Enzyme Inhibition Assays:

    • Given that carbohydrazide and thiadiazole derivatives are known to inhibit various enzymes, screening against a panel of relevant enzymes could reveal a specific molecular target.[13][26] For example, a carbonic anhydrase inhibition assay could be a logical starting point based on literature for related heterocyclic compounds.[13] A typical protocol involves incubating the purified enzyme with the substrate and inhibitor, then measuring product formation spectrophotometrically.

Conclusion

This application note provides a structured, rationale-driven protocol for the initial efficacy testing of this compound. By employing a tiered screening cascade, researchers can efficiently determine if this synthetic intermediate possesses intrinsic biological activities worthy of further investigation in a drug discovery context. The emphasis on standardized assays, appropriate controls, and logical progression ensures the generation of reliable and interpretable data, forming a solid foundation for any subsequent lead optimization and preclinical development efforts.

References

  • MDPI.
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Application Notes and Protocols: 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a heterocyclic compound of significant interest in coordination and medicinal chemistry. The molecule's unique architecture, featuring a 1,2,4-thiadiazole ring and a carbohydrazide moiety, presents multiple donor sites, making it a versatile ligand for the synthesis of novel metal complexes. Derivatives of 1,3,4-thiadiazole and their metal complexes have garnered attention for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document offers researchers, scientists, and drug development professionals detailed, field-proven protocols for the synthesis of the ligand and its coordination complexes, methodologies for their characterization, and insights into their potential therapeutic applications.

Section 1: The Ligand - Synthesis and Rationale

The convergence of the 1,2,4-thiadiazole heterocycle with a carbohydrazide functional group creates a ligand with a rich electronic and structural profile. The thiadiazole ring is a known pharmacophore, while the carbohydrazide group (-C(=O)NHNH₂) is a classic chelating unit in coordination chemistry.[2] This combination offers several potential coordination sites: the two nitrogen atoms and the sulfur atom of the thiadiazole ring, the carbonyl oxygen, and the two nitrogen atoms of the hydrazide chain. This structural versatility allows it to act as a monodentate, bidentate, or even a bridging ligand, leading to diverse molecular geometries and potentially novel biological activities upon complexation with metal ions.[3][4] The ligand serves as a crucial building block for more complex molecules, notably as a key intermediate in the synthesis of pharmaceuticals like fezolinetant, a selective NK-3 receptor antagonist.[5][6][7]

Protocol 1.1: Synthesis of this compound

This protocol describes the synthesis of the title ligand from its corresponding ethyl ester precursor. The reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the ethoxy group.

G cluster_reactants Reactants cluster_product Product Ester Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate Solvent Ethanol (Solvent) Reflux Ester->Solvent + Hydrazine Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Ligand This compound Solvent->Ligand Nucleophilic Acyl Substitution

Caption: Synthesis of the target ligand via hydrazinolysis.

Materials:

  • Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

  • Hydrazine hydrate (80-99% solution)

  • Absolute Ethanol

  • Deionized water

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heat source

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 0.05 mol of ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in 100 mL of absolute ethanol.

  • Addition of Hydrazine: While stirring, slowly add an excess of hydrazine hydrate (approx. 0.1 mol) to the solution.

    • Scientist's Note: A molar excess of hydrazine hydrate is used to drive the reaction to completion, ensuring maximum conversion of the ester to the hydrazide. The addition should be slow to control any potential exotherm.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Note: Refluxing provides the necessary activation energy for the nucleophilic substitution reaction. Ethanol is an excellent solvent as it dissolves the reactants and is relatively inert under these conditions.

  • Isolation: After the reaction is complete, reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Precipitation: Cool the concentrated solution in an ice bath. The product, this compound, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold deionized water to remove any unreacted hydrazine hydrate, followed by a wash with cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C. Calculate the yield and determine the melting point.

Table 1: Expected Characterization Data for the Ligand
Technique Expected Observations Rationale
FT-IR (cm⁻¹) ~3300-3200 (N-H stretch), ~3050 (C-H stretch), ~1670 (C=O stretch, amide I), ~1620 (C=N stretch), ~1550 (N-H bend, amide II)Confirms the presence of key functional groups: the hydrazide NH/NH₂ and the carbonyl group.
¹H NMR (DMSO-d₆, δ ppm) ~9.5 (s, 1H, -CONH-), ~4.5 (s, 2H, -NH₂), ~2.5 (s, 3H, -CH₃)Provides information on the proton environment. The broad singlets for NH and NH₂ are characteristic and exchangeable with D₂O.
¹³C NMR (DMSO-d₆, δ ppm) ~170 (Thiadiazole-C), ~160 (C=O), ~155 (Thiadiazole-C), ~15 (-CH₃)Identifies the distinct carbon environments within the molecule, particularly the carbonyl and heterocyclic carbons.
Mass Spec (ESI+) m/z = 159.03 [M+H]⁺Corresponds to the molecular weight of the compound (158.18 g/mol ) plus a proton, confirming its identity.[8]

Section 2: Coordination Chemistry & Synthesis of Metal Complexes

The rich array of heteroatoms (N, O, S) in this compound allows for diverse coordination behaviors. Depending on the metal ion, pH, and reaction conditions, the ligand can coordinate in several ways. The most common mode involves chelation through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide moiety, forming a stable five-membered ring. The thiadiazole ring nitrogens or sulfur can also participate in coordination, potentially leading to polynuclear or polymeric structures.

G cluster_ligand Ligand Donor Sites cluster_modes Potential Coordination Modes N_ring1 N(2) N_ring2 N(4) Bridging Bridging (Thiadiazole N) M Metal Ion (M) N_ring2->M Possible secondary interaction S_ring S(1) O_carbonyl Carbonyl O Bidentate Bidentate Chelation (O, N) O_carbonyl->M N_hydrazide Hydrazide N's N_hydrazide->M Bidentate->M Forms Stable Chelate Ring Bridging->M Forms Polynuclear Complex

Caption: Potential coordination modes of the ligand with a metal ion.

Protocol 2.1: General Synthesis of Metal(II) Complexes

This protocol provides a general method for synthesizing complexes with divalent transition metals such as Cu(II), Ni(II), Co(II), and Zn(II).

Materials:

  • This compound (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Stirring and heating apparatus

Procedure:

  • Ligand Solution: Dissolve the ligand (e.g., 2 mmol) in hot methanol or ethanol (30 mL) in a flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 mmol) in the same solvent (20 mL).

    • Scientist's Note: A 2:1 ligand-to-metal molar ratio is a common starting point for potentially bidentate ligands to form octahedral or square planar complexes of the type [M(L)₂]X₂.[3][4] This ratio can be adjusted to target different stoichiometries.

  • Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution.

  • Reaction: Upon addition, a change in color or the formation of a precipitate is often observed. Heat the resulting mixture at a gentle reflux for 2-3 hours to ensure the reaction goes to completion.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated solid complex by vacuum filtration.

  • Washing: Wash the complex with the solvent (methanol/ethanol) to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂.

workflow start Start dissolve_L Dissolve Ligand (L) in Hot Ethanol start->dissolve_L dissolve_M Dissolve Metal Salt (M) in Ethanol start->dissolve_M mix Add M Solution to L Solution (Dropwise) dissolve_L->mix dissolve_M->mix reflux Reflux for 2-3 hours mix->reflux cool Cool to Room Temperature reflux->cool filtrate Filter to Isolate Solid Complex cool->filtrate wash Wash with Ethanol & Diethyl Ether filtrate->wash dry Dry in Desiccator wash->dry characterize Physicochemical Characterization dry->characterize end End characterize->end

Caption: Experimental workflow for metal complex synthesis.

Section 3: Physicochemical Characterization of Complexes

Thorough characterization is essential to confirm the formation of the complex and elucidate its structure. A combination of spectroscopic and physical methods provides a self-validating system to determine the coordination mode.

Table 2: Key Characterization Techniques and Expected Results
Technique Purpose Key Indicators of Coordination
Molar Conductance Determines if the complex is an electrolyte or non-electrolyte in solution (e.g., in DMSO or DMF).For a complex like [M(L)₂]Cl₂, high molar conductance values are expected, indicating a 1:2 electrolyte. For neutral complexes, values will be low.[3][4]
FT-IR Spectroscopy Identifies the ligand's donor atoms involved in coordination.Crucial: A significant negative shift (20-50 cm⁻¹) of the ν(C=O) band indicates coordination via the carbonyl oxygen. Shifts in ν(N-H) and the appearance of new bands in the far-IR region (~550-400 cm⁻¹) can suggest M-O and M-N bond formation.
UV-Visible Spectroscopy Investigates the electronic transitions within the complex, providing clues about its geometry.For d-block metals like Co(II), Ni(II), and Cu(II), the presence and position of d-d transition bands can help distinguish between octahedral, tetrahedral, or square planar geometries.[3]
Magnetic Susceptibility Measures the magnetic moment of the complex to determine the number of unpaired electrons and infer the geometry.For example, octahedral Ni(II) complexes are paramagnetic with magnetic moments around 2.9–3.4 B.M., while square planar Ni(II) complexes are diamagnetic.[3]
Elemental Analysis Confirms the empirical formula and the ligand-to-metal ratio in the synthesized complex.The experimentally found percentages of C, H, N, and S should be within ±0.4% of the calculated values for the proposed formula.

Section 4: Applications in Drug Development & Future Directions

The chelation of metal ions to biologically active ligands can significantly enhance their therapeutic properties.[1] This enhancement is often attributed to an increase in lipophilicity, which facilitates the compound's transport across cell membranes.

Potential Applications:

  • Antimicrobial Agents: Many thiadiazole-based ligands and their complexes exhibit potent activity against various bacterial and fungal strains.[9] The synthesized complexes should be screened against clinically relevant pathogens like Staphylococcus aureus and Escherichia coli.

  • Anticancer Therapeutics: Research has shown that some thiadiazole derivatives and their metal complexes possess cytotoxic activity against cancer cell lines.[10] The new complexes could be evaluated for their potential to induce apoptosis or inhibit cell proliferation in various cancer models.

  • Antioxidant Activity: The sulfur and nitrogen-rich structure may impart radical scavenging properties, which can be valuable in combating oxidative stress-related diseases.[1]

Future Research:

  • Single-Crystal X-ray Diffraction: To unambiguously determine the molecular structure and coordination geometry.

  • In-depth Biological Screening: A broader screening against a panel of microbial strains and cancer cell lines is warranted.

  • Mechanism of Action Studies: Investigating how these complexes exert their biological effects, for example, through DNA binding or enzyme inhibition.

  • Structural Modification: Synthesizing derivatives of the ligand by reacting the terminal -NH₂ group to form Schiff bases, which can then be used to create a new family of complexes with potentially different properties.[11]

By following these detailed protocols and analytical guides, researchers can effectively synthesize and characterize novel metal complexes based on this compound, paving the way for new discoveries in coordination chemistry and drug development.

References

  • Adeola, A. O., et al. (2022). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Bioinorganic Chemistry and Applications.
  • Rahman, A., & Singh, S. (2024). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts.
  • Adeola, A. O., et al. (2011). Synthesis and biological activities on metal complexes of 2,5-diamino-1,3,4-thiadiazole derived from semicarbazide hydrochloride. Journal of Taibah University for Science.
  • Al-Obaidi, O. A. M., et al. (2021). Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4- Oxadiazole Derivatives. IOP Conference Series: Materials Science and Engineering.
  • Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Stavrova, A., et al. (2022). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules.
  • Google Patents. (2021). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • Juribašić Kulcsár, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry.
  • Al-Hamdani, A. A. S., et al. (2022). Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. Molecules.
  • Al-Amiery, A. A., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
  • Guedes, G. P., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes. Mini reviews in medicinal chemistry.
  • Bahron, H., et al. (2013). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules.
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  • Alexopoulou, Z. N., et al. (2019). Diversity of Coordination Modes in a Flexible Ditopic Ligand Containing 2-Pyridyl, Carbonyl and Hydrazone Functionalities. Magnetochemistry.
  • ResearchGate. (n.d.). Coordination mode of the ligands.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important synthetic intermediate. As a key component in the synthesis of pharmaceuticals like fezolinetant, a selective NK-3 receptor antagonist, robust and efficient preparation of this compound is critical.[1][2][3] This document offers practical, field-tested advice to help you navigate the common challenges and achieve high-yield, high-purity results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles you may encounter during the synthesis of this compound. The underlying principle of this synthesis often involves the conversion of a suitable ester precursor, such as an alkyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, with hydrazine hydrate.[1][4][5]

Observed Problem Potential Root Cause(s) Recommended Action(s) Scientific Rationale
Low or No Product Formation 1. Inactive Ester Precursor: The starting ester may be of poor quality or degraded. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Quality Hydrazine Hydrate: The hydrazine hydrate may have decomposed or be of low purity.1. Verify Starting Material: Confirm the purity of the ester precursor via NMR or LC-MS. 2. Optimize Temperature: Ensure the reaction is refluxing adequately. Typical reflux temperatures in solvents like ethanol are around 70-80°C.[1] Monitor the internal reaction temperature. 3. Use Fresh Hydrazine Hydrate: Use a fresh, sealed bottle of high-purity hydrazine hydrate.1. The integrity of the starting material is paramount for any successful synthesis. 2. The hydrazinolysis of an ester is an equilibrium-driven process that requires sufficient thermal energy to proceed at a reasonable rate. 3. Hydrazine is susceptible to oxidation and can degrade over time, reducing its nucleophilicity and effectiveness.
Presence of Multiple Side Products (via TLC/LC-MS) 1. Excess Hydrazine: Using a large excess of hydrazine can lead to the formation of undesired byproducts. 2. Reaction Time Too Long: Prolonged reaction times at high temperatures can lead to decomposition of the product or starting material. 3. Formation of Hydrazones: If the ester precursor has other reactive carbonyl groups, these can react with hydrazine.1. Stoichiometric Control: Use a modest excess of hydrazine hydrate (e.g., 1.5-3 equivalents). 2. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. 3. Precursor Purity: Ensure the starting ester is free from other carbonyl-containing impurities.1. While an excess of hydrazine is needed to drive the reaction, a large excess can participate in side reactions. 2. 1,2,4-thiadiazoles, while generally stable, can be susceptible to ring-opening under harsh conditions or prolonged heating.[6] 3. Hydrazine is a potent nucleophile and will react with various electrophilic sites.
Difficulty in Product Isolation/Purification 1. Product is Water-Soluble: The carbohydrazide group can increase water solubility, making extraction from aqueous media difficult.[1] 2. Oily Product: The product may not crystallize easily. 3. Co-precipitation of Impurities: Impurities may crystallize along with the desired product.1. Solvent Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. Salting out the aqueous layer with NaCl can also improve extraction efficiency. 2. Induce Crystallization: Try adding a non-polar co-solvent (e.g., hexanes) to a concentrated solution of the product in a more polar solvent (e.g., ethanol). Scratching the inside of the flask with a glass rod can also initiate crystallization. 3. Recrystallization: Recrystallize the crude product from a suitable solvent system, such as methanol or ethanol.[1]1. The choice of extraction solvent should be guided by the polarity of the target molecule. 2. Supersaturation is often a prerequisite for crystallization. Introducing a co-solvent in which the product is less soluble can induce this. 3. Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the product and impurities.
Inconsistent Yields 1. Variability in Reagent Quality: Inconsistent purity of starting materials. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, stirring rate, or reaction time. 3. Moisture Contamination: Water can hydrolyze the ester starting material.1. Standardize Reagents: Use reagents from a consistent, reliable source. 2. Precise Control: Use a well-calibrated heating mantle with a temperature controller and consistent stirring. 3. Anhydrous Conditions: While the reaction with hydrazine hydrate involves water, ensure the initial ester and solvent are reasonably dry to prevent premature hydrolysis.1. Reproducibility in chemical synthesis is highly dependent on the consistency of the starting materials. 2. Minor variations in reaction parameters can have a significant impact on reaction kinetics and product distribution. 3. Hydrolysis of the ester would compete with the desired hydrazinolysis, reducing the yield of the carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method is the reaction of an alkyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (e.g., the methyl or ethyl ester) with hydrazine monohydrate in a suitable solvent, typically an alcohol like ethanol or methanol, under reflux conditions.[1][2]

Q2: What are the key reaction parameters to control for optimal yield and purity?

A2: The critical parameters to monitor and control are:

  • Reagent Stoichiometry: A slight excess of hydrazine hydrate is generally used to drive the reaction to completion.

  • Temperature: Refluxing conditions (around 70-80°C in ethanol) are typically employed to ensure a reasonable reaction rate.[1]

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the point of completion and avoid prolonged heating that could lead to byproduct formation.

  • Solvent Choice: Ethanol or methanol are common choices as they are good solvents for both the ester precursor and hydrazine hydrate, and their boiling points are suitable for reflux.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the more non-polar starting ester from the more polar carbohydrazide product. The product will have a lower Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q4: What are the expected physical properties of this compound?

A4: It is typically a white to off-white solid.[7] It has a molecular weight of 158.18 g/mol and the chemical formula C₄H₆N₄OS.[3][8]

Q5: What are the primary safety concerns when working with the reagents for this synthesis?

A5: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] The reaction should be conducted with care, and any spills should be cleaned up immediately according to safety data sheet (SDS) protocols.

Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound from its corresponding ethyl ester.

Materials:

  • Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

  • Hydrazine monohydrate (≥98%)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (1.0 eq).

  • Solvent Addition: Add ethanol to the flask to achieve a concentration of approximately 0.5 M.

  • Reagent Addition: While stirring, add hydrazine monohydrate (2.0 eq) dropwise to the solution at room temperature.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: If necessary, the crude product can be recrystallized from a minimal amount of hot ethanol or methanol to afford the pure this compound.

  • Drying: Dry the purified product under vacuum.

Visualizing the Workflow

General Synthetic Workflow:

G start Start: Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate reagents Add Hydrazine Hydrate in Ethanol start->reagents reflux Reflux (70-80°C) Monitor by TLC reagents->reflux workup Cool and Precipitate reflux->workup filter Vacuum Filtration workup->filter purify Recrystallization (e.g., Ethanol) filter->purify product Final Product: This compound purify->product G start Low Yield or Incomplete Reaction? check_temp Is Reflux Temperature Adequate (70-80°C)? start->check_temp Yes check_reagents Are Reagents (Ester, Hydrazine) of High Purity? check_temp->check_reagents Yes increase_temp Increase Heating check_temp->increase_temp No check_time Was Reaction Time Sufficient? check_reagents->check_time Yes replace_reagents Use Fresh/Purified Reagents check_reagents->replace_reagents No extend_time Extend Reaction Time (Monitor by TLC) check_time->extend_time No success Problem Resolved increase_temp->success replace_reagents->success extend_time->success

Caption: Troubleshooting decision tree for low-yield reactions.

References

  • This compound | 1375066-73-1 | Benchchem. (n.d.).
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. (2023, April 28).
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. (2023, April 28).
  • WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents. (n.d.).
  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents. (n.d.).
  • Preparation of carbohydrazide - PrepChem.com. (n.d.).
  • novel method for producing this compound. (2025, January 9).
  • This compound | 1375066-73-1 | AFC06673 - Biosynth. (n.d.).
  • Thiadiazoles and Their Properties - ISRES. (n.d.).
  • This compound - CymitQuimica. (2023, August 30).
  • This compound | 1375066-73-1 - Sigma-Aldrich. (n.d.).
  • CAS No : 1375066-73-1 | Product Name : this compound. (n.d.).

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Technical Support Center: Purification of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this key pharmaceutical intermediate.[1][2][3] Our goal is to equip you with the expertise to overcome common purification challenges, ensuring the high purity required for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My yield is significantly low after recrystallization. What are the likely causes and how can I improve it?

Answer: Low recovery from recrystallization is a common issue, typically stemming from suboptimal solvent selection or procedural missteps. The carbohydrazide moiety makes the molecule quite polar.[4]

  • Probable Cause 1: High Solubility in the Chosen Solvent. If the compound remains highly soluble in your chosen solvent even at low temperatures, you will lose a significant portion of your product to the mother liquor.

    • Solution: The key is to find a solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.

      • Solvent System Modification: If you are using a single solvent like pure ethanol or methanol, try a binary solvent system.[5] A good starting point is an ethanol/water or methanol/water mixture. Add the more soluble solvent (the alcohol) to your crude product until it dissolves at reflux, then slowly add the anti-solvent (water) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow it to cool slowly.

      • Volume Reduction: Before cooling, evaporate some of the solvent to create a more concentrated, supersaturated solution. This is a critical step to maximize crystal formation upon cooling.[5]

      • Enhanced Cooling: After initial cooling to room temperature, place the flask in an ice bath or a refrigerator (0-5°C) for several hours to further decrease the compound's solubility and promote maximum precipitation.[6][7]

  • Probable Cause 2: Premature Crystallization During Hot Filtration. If you are performing a hot filtration to remove insoluble impurities, the product may be crystallizing on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing hot solvent through it just before filtering your product solution. Work quickly to minimize cooling.

Question 2: Instead of forming crystals, my product is "oiling out." How can I fix this?

Answer: "Oiling out" occurs when the product separates from the solution as a super-cooled liquid instead of a solid crystalline lattice.[5] This is often due to the solution being too highly concentrated or being cooled too rapidly.[5]

  • Solution Pathway:

    • Re-dissolve: Heat the mixture back to the solvent's boiling point until the oil completely redissolves.

    • Dilute: Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation level.[5]

    • Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Do not place it directly into an ice bath. Slow cooling provides the necessary time for proper crystal lattice formation.

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask at the solution's meniscus with a glass rod.[5] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" from a previous successful batch can initiate crystallization.[5]

Question 3: My final product has a persistent yellow or brown tint. How do I obtain a pure white solid?

Answer: A persistent color indicates the presence of chromophoric (color-causing) impurities. These can be residual reagents or, in some synthetic routes, sulfur-containing byproducts which can compromise the quality of the final pharmaceutical product.[1][2]

  • Solution 1: Activated Charcoal Treatment.

    • Dissolve the crude product in a suitable hot solvent.

    • Add a very small amount of activated charcoal (typically 1-2% of the product weight) to the hot solution.

    • Gently boil the mixture for 5-10 minutes. The charcoal will adsorb many of the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal.

    • Allow the clear, colorless filtrate to cool and crystallize.

  • Solution 2: Column Chromatography. If recrystallization and charcoal treatment fail, column chromatography is the next logical step. Given the polar nature of the molecule, a polar stationary phase like silica gel is appropriate.[8] A mobile phase of methanol in dichloromethane is often effective for polar compounds.[9][10]

Question 4: I'm attempting column chromatography, but my compound is streaking badly on the TLC plate and the column. What's wrong?

Answer: Streaking, or tailing, is a common problem when purifying nitrogen-containing heterocyclic compounds on standard silica gel.[11]

  • Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[8][11] The basic nitrogen atoms in your 1,2,4-thiadiazole ring can interact strongly and sometimes irreversibly with these acidic sites, causing poor elution and band smearing.[11]

  • Solution: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., 1.5% Et₃N in 5% MeOH/DCM). The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.[11]

    • Ammonium Hydroxide: For very stubborn bases, a solution of 10% ammonia in methanol can be used as the polar component of the mobile phase.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable first-pass purification strategy for this compound?

A1: For typical laboratory-scale synthesis, recrystallization is the most efficient and cost-effective initial purification method.[4] Ethanol or methanol are excellent starting solvents.[4][5] Column chromatography should be reserved for situations where recrystallization fails to remove closely related impurities or significant discoloration.

Q2: How should I store pure this compound to ensure its stability?

A2: The compound is generally stable under standard laboratory conditions.[4][12] For long-term storage, keep the solid in a tightly sealed container in a dark place, preferably under an inert atmosphere (like nitrogen or argon), at room temperature (10°C - 25°C).[3] Avoid contact with strong oxidizing agents.[4]

Q3: What are the most likely impurities to be present in my crude product?

A3: The impurity profile depends heavily on the synthetic route. Common impurities can include unreacted starting materials, such as the corresponding 3-methyl-1,2,4-thiadiazole-5-carboxylic acid ethyl ester, and excess hydrazine.[4] Some patented syntheses also caution against the formation of sulfur impurities that can be difficult to remove and may negatively impact subsequent pharmaceutical steps.[1][2]

Data & Protocols
Table 1: Solvent Properties for Purification
SolventBoiling Point (°C)Polarity IndexNotes for Application
Methanol64.75.1Good solvent for dissolving the compound; often used for recrystallization or as the polar component in column chromatography.[4][9]
Ethanol78.44.3Excellent choice for recrystallization, often providing good crystal quality.[4][5]
Dichloromethane39.63.1Common non-polar component for column chromatography of polar compounds.[9][10]
Ethyl Acetate77.14.4Can be used in chromatography systems, often with hexane, but may be too polar for good separation on its own.[10]
Water100.010.2Used as an anti-solvent in recrystallization with alcohols to decrease solubility and improve yield.[5]
Experimental Protocol 1: Recrystallization
  • Dissolution: Place the crude this compound in a round-bottom flask. Add a minimal amount of a suitable solvent (e.g., ethanol) to cover the solid.

  • Heating: Heat the mixture to reflux with stirring until the solid completely dissolves. Add more solvent in small portions if needed, aiming for a concentrated solution.

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.[13]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Experimental Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). For this polar compound, a good starting point is 5% methanol in dichloromethane.[10] Add 1% triethylamine if streaking is observed.[11] Aim for an Rf value of ~0.3 for the desired compound.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure methanol. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualized Workflows

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Product 'Oils Out' outcome->oiling_out Problem collect Collect, Wash, and Dry Crystals crystals->collect solution1 Concentrate Solution by Evaporation no_crystals->solution1 solution3 Reheat to Dissolve Oil oiling_out->solution3 solution1->cool solution2 Scratch Flask / Add Seed Crystal solution1->solution2 solution4 Add Small Amount of Solvent solution3->solution4 solution5 Cool VERY Slowly solution4->solution5 solution5->cool Purification_Method_Selection start Crude Product Received check_color Is the product highly colored? start->check_color check_purity Are impurities visible by TLC? check_color->check_purity No charcoal_recrystallize Recrystallize with Activated Charcoal check_color->charcoal_recrystallize Yes recrystallize Perform Recrystallization check_purity->recrystallize No / Baseline only column Perform Column Chromatography check_purity->column Yes / Close Rf final_product High Purity Product recrystallize->final_product charcoal_recrystallize->final_product column->final_product

Caption: Decision logic for selecting the appropriate purification method.

References
  • This compound | 1375066-73-1 | Benchchem. (BenchChem)
  • This compound - CymitQuimica. (CymitQuimica)
  • WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents.
  • Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products - Benchchem. (BenchChem)
  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents.
  • This compound | 1375066-73-1 | AFC06673 - Biosynth. (Biosynth)
  • Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. (Reddit)
  • Column chrom
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - NIH.
  • EP0103400B1 - Process for making carbohydrazide - Google Patents.
  • US4496761A - Process for making carbohydrazide - Google Patents.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences. (International Journal of Chemical and Biological Sciences)
  • Column Chromatography Notes - Membrane Solutions. (Membrane Solutions)
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (University of Rochester)
  • This compound | 1375066-73-1 - Sigma-Aldrich. (Sigma-Aldrich)

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Technical Support Center: Optimizing the Synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this critical pharmaceutical intermediate. We will delve into the mechanistic underpinnings of the synthetic pathway, provide robust troubleshooting protocols, and offer detailed experimental procedures to enhance the success of your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical overall yields?

A1: The most prevalent and scalable synthetic pathway involves a two-step process: (1) Formation of a suitable 5-substituted-3-methyl-1,2,4-thiadiazole precursor, typically an ester like ethyl or methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. (2) Subsequent hydrazinolysis of the ester to yield the final carbohydrazide. Historically, overall yields have been modest, often reported to be below 30%, with challenges related to sulfur impurities and reaction control. However, with optimized protocols, significantly higher yields are achievable.

Q2: My final product is a pale yellow oil, but I was expecting a white solid. What could be the issue?

A2: Pure this compound is a solid at room temperature. A yellow oil suggests the presence of impurities. These could include unreacted starting ester, residual solvent (like ethanol or methanol), or byproducts from the degradation of the thiadiazole ring. It is also possible that sulfur-based impurities, which can be generated in earlier steps, are present. Purification via recrystallization is highly recommended to obtain the pure, solid product.

Q3: Is the 1,2,4-thiadiazole ring stable during the hydrazinolysis step?

A3: The 1,2,4-thiadiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strong basic conditions. Since hydrazine is a base, prolonged reaction times or excessive temperatures during hydrazinolysis can lead to ring-opening byproducts, thus reducing the yield. Careful monitoring of the reaction is crucial.

Q4: Can I use anhydrous hydrazine instead of hydrazine monohydrate?

A4: While anhydrous hydrazine can be used, hydrazine monohydrate is generally preferred for safety and practicality. Anhydrous hydrazine is highly toxic and explosive. Hydrazine monohydrate is effective for the hydrazinolysis of esters and offers a safer operational profile. The reaction can be successfully carried out in a suitable solvent like an alcohol.

Troubleshooting Guides

Issue 1: Low Yield in the Final Hydrazinolysis Step

A low yield of the final carbohydrazide product is the most frequently encountered problem. This can stem from several factors, from the quality of the starting ester to the reaction conditions.

G start Low Yield of Carbohydrazide check_ester Analyze Starting Ester Purity (LC-MS, NMR) start->check_ester ester_impure Impure Ester Detected check_ester->ester_impure Impurities found ester_pure Ester is Pure check_ester->ester_pure Purity >98% repurify_ester Repurify Ester (Chromatography/Distillation) ester_impure->repurify_ester Yes repurify_ester->check_ester check_conditions Review Hydrazinolysis Conditions ester_pure->check_conditions conditions_issue Potential Issue Identified check_conditions->conditions_issue temp_high Temperature Too High? conditions_issue->temp_high Temperature time_long Reaction Time Too Long? conditions_issue->time_long Time hydrazine_excess Incorrect Hydrazine Stoichiometry? conditions_issue->hydrazine_excess Reagents workup_issue Investigate Work-up & Purification conditions_issue->workup_issue Isolation optimize_temp Action: Decrease Temp (e.g., 50-65°C) temp_high->optimize_temp optimize_time Action: Monitor by TLC/LC-MS to find optimal time time_long->optimize_time optimize_ratio Action: Use slight excess of Hydrazine (1.2-1.5 eq) hydrazine_excess->optimize_ratio product_loss Product Lost During Isolation? workup_issue->product_loss optimize_workup Action: Modify work-up (e.g., pH adjustment, extraction solvent) product_loss->optimize_workup Yes recrystallize Action: Optimize Recrystallization optimize_workup->recrystallize

Caption: Troubleshooting workflow for low yield of this compound.

Potential Cause Explanation & Causality Recommended Action
Impure Starting Ester Impurities in the ethyl/methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate will not convert to the desired product and can complicate purification. The purity of the starting material is paramount for a high-yielding reaction.Verify the purity of the ester by ¹H NMR and LC-MS before starting. If impurities are detected, purify the ester by column chromatography or vacuum distillation.
Reaction Temperature Too High The 1,2,4-thiadiazole ring can be susceptible to nucleophilic attack and cleavage by hydrazine at elevated temperatures, leading to degradation products instead of the desired carbohydrazide.Maintain a moderate reaction temperature. Refluxing in ethanol (b.p. ~78°C) is common, but starting at a lower temperature (e.g., 60-65°C) and monitoring the reaction is advisable.
Prolonged Reaction Time Similar to high temperature, extended exposure to basic hydrazine can promote side reactions and degradation of the product.Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Stop the reaction as soon as the starting ester is consumed (typically 2-6 hours).
Incomplete Reaction Insufficient hydrazine or reaction time will leave unreacted starting ester, reducing the isolated yield.Use a slight excess of hydrazine monohydrate (e.g., 1.2 to 1.5 equivalents) to drive the reaction to completion. Ensure the reaction is allowed to proceed until the starting material is no longer visible by TLC.
Product Loss During Work-up The carbohydrazide has some solubility in water and alcohols. Improper work-up procedures, such as excessive washing with water or using a highly polar recrystallization solvent, can lead to significant product loss.After cooling the reaction, the product often precipitates. Filter the solid and wash with a minimal amount of cold solvent (e.g., ethanol or isopropanol). If the product remains in solution, concentrate the solvent and cool further, or carefully add a non-polar co-solvent to induce precipitation.
Issue 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of the final product is crucial for its use in subsequent steps.

Impurity Likely Source Identification (¹H NMR) Removal Strategy
Unreacted Ester Incomplete reaction.Presence of signals corresponding to the ester alkyl group (e.g., a quartet around 4.4 ppm and a triplet around 1.4 ppm for an ethyl ester).Drive the reaction to completion by extending the reaction time slightly or using a small additional charge of hydrazine. Can also be removed by recrystallization.
Ring-Opened Byproducts Degradation of the thiadiazole ring due to harsh conditions.Complex signals in the aromatic and aliphatic regions, often with the loss of the characteristic sharp singlet for the C3-methyl group.Optimize reaction conditions (lower temperature, shorter time). These impurities are often more polar and can be removed by careful recrystallization from an ethanol/water mixture.
Hydrazine Salts Excess hydrazine reacting with acidic species or atmospheric CO₂ during workup.Broad signals, potentially exchangeable with D₂O. Can affect the integration of the desired product's N-H signals.Wash the crude product with a small amount of cold water during filtration. Ensure the work-up is performed reasonably quickly.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Methyl-1,2,4-thiadiazole-5-carboxylate

This protocol is based on modern palladium-catalyzed alkoxycarbonylation methods which offer improved yields and safety profiles over older routes.

Reaction Scheme:

G 5-halo-3-methyl-1,2,4-thiadiazole 5-halo-3-methyl-1,2,4-thiadiazole Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate 5-halo-3-methyl-1,2,4-thiadiazole->Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate  CO, Ethanol  Pd(OAc)₂, Xantphos  Base (e.g., NaOAc)  ~65°C

Caption: Palladium-catalyzed synthesis of the ester precursor.

Materials:

  • 5-Bromo-3-methyl-1,2,4-thiadiazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium Acetate (NaOAc)

  • Anhydrous Ethanol

  • Carbon Monoxide (CO) gas

Procedure:

  • To a dry reaction vessel equipped with a stirrer, condenser, and gas inlet, add 5-bromo-3-methyl-1,2,4-thiadiazole (1 eq), Pd(OAc)₂ (0.01-0.03 eq), Xantphos (0.01-0.03 eq), and sodium acetate (1.5 eq).

  • Purge the vessel with an inert gas (Nitrogen or Argon), then add anhydrous ethanol.

  • Pressurize the vessel with carbon monoxide (typically 1-10 atm, follow safety protocols for handling CO).

  • Heat the reaction mixture to approximately 65°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

  • Cool the reaction to room temperature and carefully vent the CO gas in a fume hood.

  • Filter the mixture to remove the catalyst and salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Synthesis of this compound

Procedure:

  • Dissolve ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (1 eq) in ethanol (approx. 5-10 mL per gram of ester) in a round-bottom flask equipped with a condenser.

  • Add hydrazine monohydrate (1.2-1.5 eq) to the solution.

  • Heat the mixture to a gentle reflux (or maintain at 60-65°C) and monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product is typically more polar than the starting ester.

  • Once the starting ester is consumed (usually 2-4 hours), cool the reaction mixture in an ice bath.

  • The product will often precipitate as a white solid. If precipitation is slow, scratching the inside of the flask with a glass rod can help induce crystallization.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Dry the product under vacuum to obtain this compound. For higher purity, the crude solid can be recrystallized from ethanol.

References

  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. J Enzyme Inhib Med Chem. 2008 Apr;23(2):277-84. (Link not available)
  • Biological activity of oxadiazole and thiadiazole deriv
  • SYNTHESIS OF 3-METHYL-1, 2, 4-THIADIAZOLE-5-CARBOHYDRAZIDE AND METHYL-d 3 DEUTERATED FORM THEREOF.
  • Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [Link]
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules. [Link]
  • SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • Preparation of carbohydrazide. PrepChem.com. [Link]
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC, PubMed Central. [Link]
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides.
  • Process for making carbohydrazide.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC, NIH. [Link]
  • 174 Thiadiazoles and Their Properties. ISRES. [Link]
  • This compound, 500 mg. Carl ROTH. [Link]
  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
  • This compound | C4H6N4OS | CID 89488459. PubChem. [Link]
  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Quora. [Link]
  • A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydr

Technical Support Center: Stability and Handling of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide (CAS 1375066-73-1) and its related derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this important synthetic intermediate. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to address the stability challenges associated with this molecule, ensuring the integrity and success of your experiments.

The core structure of this compound, the 1,2,4-thiadiazole ring, is an aromatic heterocycle that confers significant thermal and in vivo stability.[1][2][3] However, the exocyclic carbohydrazide moiety (-CONHNH₂) is a highly reactive functional group that represents the primary locus of potential instability. Understanding the interplay between this stable core and the reactive side chain is paramount for successful application.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure maximum shelf-life, the solid compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen).[4] Recommended storage is in tightly sealed containers at room temperature, protected from environmental extremes.[4][5] The key is to minimize exposure to moisture, oxygen, and light.

Q2: What are the primary chemical factors that can initiate degradation?

A2: The main drivers of degradation are:

  • pH Extremes: The carbohydrazide group is susceptible to hydrolysis, a process that is accelerated in both acidic and basic aqueous solutions.[6] Stability is greatest near neutral pH.[6]

  • Strong Oxidizing Agents: The hydrazide moiety and the sulfur atom in the thiadiazole ring can be oxidized.[1][3] Contact with reagents like hydrogen peroxide, permanganates, or even atmospheric oxygen over long periods in solution can lead to degradation.

  • Elevated Temperatures: While the thiadiazole ring is thermally stable, the carbohydrazide functional group can decompose at high temperatures.[1] Carbohydrazide itself begins to decompose above 100-120°C (373-393K).[7][8][9]

Q3: How sensitive is the compound to pH during aqueous workups?

A3: Very sensitive. The stability of hydrazide-based conjugates in aqueous solutions is highly dependent on pH.[6] Prolonged exposure to even moderately acidic (pH < 5) or basic (pH > 8) conditions during extractions or chromatography can lead to significant hydrolysis of the carbohydrazide side chain, cleaving it to form 3-methyl-1,2,4-thiadiazole-5-carboxylic acid and hydrazine.

Q4: What solvents are recommended for preparing stock solutions?

A4: For short-term experimental use, high-purity, anhydrous aprotic solvents such as DMSO or DMF are recommended. For longer-term storage, aliquoting and storing solutions at -20°C or -80°C can prolong stability. Protic solvents like methanol or ethanol are acceptable for immediate use but may participate in degradation over time, especially if not anhydrous. The carbohydrazide group generally enhances solubility in polar solvents.[1]

Q5: What specific reagents or chemical classes are known to be incompatible?

A5: Avoid direct contact or co-storage with the following:

  • Strong Acids: (e.g., HCl, H₂SO₄) - Risk of rapid hydrolysis.

  • Strong Bases: (e.g., NaOH, KOH) - Risk of rapid hydrolysis.

  • Strong Oxidizing Agents: (e.g., KMnO₄, H₂O₂) - Risk of oxidative degradation.[1]

  • Aldehydes and Ketones: The hydrazide group will readily react to form hydrazones. While this is often a desired synthetic step, it is a source of incompatibility if unintended.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a cause-and-effect analysis for common problems encountered during synthesis and experimentation.

Issue 1: Low Yield or Multiple Unidentified Spots/Peaks in Reaction Monitoring

You are using this compound as a starting material, but TLC or LC-MS analysis shows consumption of the starting material without a high yield of the desired product.

  • Possible Cause A: Hydrolytic Degradation

    • Why it Happens: If your reaction conditions are aqueous and not pH-controlled, or if you are using non-anhydrous solvents, the carbohydrazide side chain may be hydrolyzing. This process can be catalyzed by acid or base present in the reaction mixture. The C-N amide bond of the hydrazide is the primary point of attack.[6]

    • Troubleshooting Steps:

      • Ensure all solvents are anhydrous.

      • If water is necessary, use a buffered system to maintain a pH between 6.0 and 7.5.

      • If your reaction generates an acidic or basic byproduct, consider adding a non-nucleophilic scavenger or buffer.

      • Analyze your crude mixture for the presence of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid (hydrolysis product).

  • Possible Cause B: Oxidative Degradation

    • Why it Happens: If the reaction is run open to the air for extended periods, especially at elevated temperatures or in the presence of certain metal catalysts, the hydrazide group can be oxidized.

    • Troubleshooting Steps:

      • Run the reaction under an inert atmosphere (N₂ or Ar).

      • Degas all solvents before use, particularly for sensitive reactions like cross-couplings.

      • Avoid unnecessary exposure of the compound to air, both as a solid and in solution.[1]

  • Possible Cause C: Thermal Decomposition

    • Why it Happens: Reaction temperatures exceeding 100-120°C can initiate the decomposition of the carbohydrazide moiety, which may break down into hydrazine and other byproducts.[7][9]

    • Troubleshooting Steps:

      • Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

      • If high temperature is required, minimize the reaction time as much as possible. Monitor closely to stop the reaction as soon as the starting material is consumed.

Issue 2: Compound Degrades During Purification

The crude product appears clean, but the final, isolated product is impure or has a low yield.

  • Possible Cause A: Degradation on Silica Gel

    • Why it Happens: Standard silica gel is inherently acidic and can have surface hydroxyl groups that catalyze the hydrolysis of the sensitive carbohydrazide group during column chromatography.

    • Troubleshooting Steps:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%).

      • Use Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or C18-functionalized silica (reverse-phase).

      • Minimize Contact Time: Run the column as quickly as possible. Avoid letting the compound sit on the column for an extended period.

  • Possible Cause B: High Temperature During Solvent Removal

    • Why it Happens: Using high temperatures on a rotary evaporator to remove high-boiling point solvents (like DMF or DMSO) can thermally decompose the compound.

    • Troubleshooting Steps:

      • Remove the bulk of high-boiling solvents via high-vacuum distillation at a lower temperature or by lyophilization (freeze-drying) if the compound is soluble in a suitable solvent like water or 1,4-dioxane.

      • If using a rotovap, keep the bath temperature below 40°C.

Diagram: Troubleshooting Workflow for Low Reaction Yield

troubleshooting_workflow start Low Reaction Yield or Impurities Observed check_crude Analyze Crude Product (LC-MS, NMR) start->check_crude check_conditions Review Reaction Conditions start->check_conditions hydrolysis_product Hydrolysis Product Found? (e.g., Carboxylic Acid) check_crude->hydrolysis_product Mass Spec Data temp_issue Reaction Temp > 100°C? check_conditions->temp_issue oxidative_product Mass Peaks of +16 or -2 Da? hydrolysis_product->oxidative_product No solution_hydrolysis ACTION: - Use Anhydrous Solvents - Buffer pH to 6-7.5 - Neutralize Workup hydrolysis_product->solution_hydrolysis Yes oxidative_product->check_conditions No solution_oxidation ACTION: - Use Inert Atmosphere (N2/Ar) - Degas Solvents oxidative_product->solution_oxidation Yes ph_issue Aqueous or Non-buffered? temp_issue->ph_issue No solution_temp ACTION: - Reduce Reaction Temp - Minimize Reaction Time temp_issue->solution_temp Yes air_issue Reaction Open to Air? ph_issue->air_issue No ph_issue->solution_hydrolysis Yes air_issue->solution_oxidation Yes

Caption: Troubleshooting workflow for low reaction yield.

Section 3: Key Protocols and Methodologies

To ensure reproducibility and maintain compound integrity, follow these validated protocols.

Protocol 3.1: Preparation of Stock Solutions for Optimal Stability
  • Pre-analysis: Bring the solid this compound container to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the required amount of solid quickly in a low-humidity environment or a glove box.

  • Solvent Selection: Use a brand new, sealed bottle of anhydrous, high-purity solvent (e.g., DMSO, DMF).

  • Dissolution: Add the solvent to the solid and dissolve completely, using gentle vortexing or sonication in a room temperature water bath if necessary. Avoid heating.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps. Purge the headspace with an inert gas (argon or nitrogen) before sealing.

  • Final Storage: Store the aliquots at -20°C or -80°C for long-term use. For daily use, keep one aliquot at 4°C and protect it from light.

Protocol 3.2: Forced Degradation Study to Assess Stability

This protocol allows you to systematically test the stability of your compound under various stress conditions, which is crucial for understanding its liability in different experimental settings.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture. This is your "Time 0" sample.

  • Stress Conditions (Aliquot into separate vials):

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot to achieve a final acid concentration of 0.05 M.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot to achieve a final base concentration of 0.05 M.

    • Oxidative Degradation: Add 3% H₂O₂ to an aliquot to achieve a final peroxide concentration of 1.5%.

    • Thermal Stress: Keep one aliquot of the original solution.

    • Photolytic Stress: Place one aliquot of the original solution in a photostability chamber or expose it to direct laboratory light.

  • Incubation:

    • Incubate the Acid, Base, Oxidative, and Thermal vials in a water bath at 40°C for 24 hours.

    • Keep the Photolytic vial at room temperature for 24 hours.

    • Store the "Time 0" sample at 4°C.

  • Analysis:

    • After 24 hours, cool all samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including the "Time 0" control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).

    • Evaluation: Compare the peak area of the parent compound in the stressed samples to the "Time 0" sample. A significant decrease in peak area indicates degradation under that condition. Look for the appearance of new peaks, which correspond to degradation products.

Section 4: Data Summary and Visualization

Table 1: Summary of Stability-Influencing Factors
ParameterCondition to AvoidRecommended PracticeRationale & Causality
pH pH < 5 or pH > 8Maintain pH 6.0 - 7.5Prevents acid/base-catalyzed hydrolysis of the carbohydrazide C-N bond.[6]
Temperature > 40°C (in solution)Use room temperature or belowMinimizes the rate of hydrolysis and prevents thermal decomposition of the carbohydrazide moiety.[7][9]
Atmosphere Exposure to Air/OxygenUse inert atmosphere (N₂/Ar)Protects the electron-rich hydrazide group and ring sulfur from oxidative degradation.[1]
Light Direct UV or laboratory lightStore in amber vials/darknessPrevents potential photolytic degradation of the aromatic system or side chain.
Reagents Strong acids, bases, oxidantsUse buffered systems, mild reagentsAvoids rapid, uncontrolled degradation pathways.[3]
Diagram: Potential Degradation Pathways

degradation_pathways parent 3-Methyl-1,2,4-thiadiazole- 5-carbohydrazide hydrolysis_prod 3-Methyl-1,2,4-thiadiazole- 5-carboxylic Acid + Hydrazine parent->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod Oxidized Species (e.g., N-oxides, sulfoxides) parent->oxidation_prod [O] (e.g., H₂O₂, Air) hydrazone_prod Hydrazone Derivative parent->hydrazone_prod R₂C=O (Aldehyde/Ketone)

Caption: Potential degradation pathways of the parent compound.

References

  • This compound | 1375066-73-1 | Benchchem. (n.d.).
  • Evaluation of Thermal Decomposition Rate of Carbohydrazide and Its Reducing Effect on Carbon Steel Corrosion. (1997). OnePetro.
  • Evaluation Of Thermal Decomposition Rate Of Carbohydrazide And Its Reducing Effect On Carbon Steel Corrosion. (1997). OnePetro.
  • CARBOHYDRAZIDE | - atamankimya.com. (n.d.).
  • Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride. (2025). Inorganic Chemistry - ACS Publications.
  • Evaluation of Thermal Decomposition Rate of Carbohydrazide And Its Reducing Effect on Carbon Steel Corrosion. (n.d.). OnePetro.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI.
  • 174 Thiadiazoles and Their Properties. (n.d.). ISRES.
  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (n.d.). Journal of the American Chemical Society.
  • Some biologically active 1,2,4-thiadiazoles. (n.d.). ResearchGate.
  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2009). PubMed.
  • Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024). Books.
  • Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. (1958). Semantic Scholar.
  • Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal.
  • CARBOHYDRAZIDE (1,3-DIAMINOUREA). (n.d.). Ataman Kimya.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH.
  • Carbohydrazide: An Essential Tool with Hidden Hazards. (n.d.). Gas-Sensing.com.
  • Carbohydrazide. (n.d.). Ataman Kimya.
  • This compound | C4H6N4OS | CID 89488459. (n.d.). PubChem.
  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (n.d.). DergiPark.
  • Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). (n.d.). Journal of Materials Chemistry C (RSC Publishing).
  • Special Issue: Sulfur-Nitrogen Heterocycles. (n.d.). PMC - NIH.
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020).
  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (n.d.). Google Patents.
  • (PDF) Special Issue: Sulfur-Nitrogen Heterocycles. (2025). ResearchGate.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023).
  • (PDF) Building 1,2,4-Thiadiazole: Ten Years of Progress. (n.d.). ResearchGate.
  • Catalytic Deactivation Behavior over Pt/g-C3N4 in Photocatalytic H2 Evolution via Changes in Catalytic Properties of Pt Cocatalyst and g-C3N4 Surface. (n.d.). MDPI.

Sources

troubleshooting unexpected side reactions with 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side reactions during its use as a chemical intermediate. Our approach is rooted in mechanistic understanding to provide not just solutions, but a framework for proactive problem-solving in your synthetic endeavors.

Introduction to the Reactivity of this compound

This compound is a bifunctional molecule featuring a nucleophilic carbohydrazide group and a relatively stable, yet reactive, 1,2,4-thiadiazole ring. The carbohydrazide moiety is a potent nucleophile, readily participating in reactions with electrophiles such as aldehydes, ketones, and activated carboxylic acids. The thiadiazole ring, while aromatic, possesses sites susceptible to nucleophilic attack, particularly under harsh reaction conditions, which can lead to ring-opening. This dual reactivity is key to its utility as a building block in pharmaceutical synthesis, notably for drugs like fezolinetant, but also necessitates a nuanced understanding to mitigate potential side reactions.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues Related to the 1,2,4-Thiadiazole Ring Integrity

Question 1: I am observing a loss of my starting material and the appearance of multiple, more polar byproducts on my TLC, especially when using strong bases. What could be happening?

Answer:

This is a classic presentation of 1,2,4-thiadiazole ring opening . The 1,2,4-thiadiazole ring, although aromatic, is electron-deficient and can be susceptible to nucleophilic attack, particularly at the C5 position, leading to cleavage of the S-N bond. Strong bases or nucleophiles can initiate this degradation pathway. The resulting products are often reactive, acyclic intermediates like mercapto-amidines, which can further react or decompose, leading to a complex mixture of byproducts.

Causality Explained: The electron-withdrawing nature of the two nitrogen atoms in the 1,2,4-thiadiazole ring renders the carbon atoms electrophilic. The C5 position is particularly susceptible to nucleophilic attack. Under strongly basic conditions, this can lead to ring fission.

Troubleshooting Workflow:

start Observation: Loss of Starting Material & Polar Byproducts with Strong Base issue Hypothesis: Thiadiazole Ring Opening start->issue step1 Action 1: Re-evaluate Base Choice issue->step1 step2 Action 2: Modify Reaction Conditions issue->step2 step3 Action 3: Analytical Confirmation issue->step3 sub_step1a Use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) instead of strong nucleophilic bases (e.g., NaOH, KOtBu). step1->sub_step1a sub_step2a Lower reaction temperature. Reduce reaction time. step2->sub_step2a sub_step3a Analyze crude reaction mixture by LC-MS to look for masses corresponding to ring-opened intermediates or their derivatives. step3->sub_step3a

Caption: Troubleshooting workflow for suspected thiadiazole ring opening.

Experimental Protocol for Mitigation:

  • Base Selection: If your protocol calls for a strong base, consider switching to a non-nucleophilic organic base.

    • Recommended Bases: Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU).

    • Bases to Avoid (if possible): Sodium hydroxide, potassium tert-butoxide, sodium methoxide.

  • Temperature Control: Run the reaction at the lowest effective temperature. Start at 0 °C and slowly warm up only if necessary.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS at short intervals (e.g., every 15-30 minutes) to minimize exposure to harsh conditions once the desired transformation is complete.

Category 2: Side Reactions Involving the Carbohydrazide Moiety

Question 2: I am attempting an amide coupling reaction between this compound and a carboxylic acid using EDC/HOBt, but I am getting a significant amount of an unknown, non-polar byproduct. What is the likely culprit?

Answer:

This is a common issue when using carbodiimide coupling reagents with hydrazides. The primary amine of the carbohydrazide can react with the activated carbodiimide (EDC) to form a guanidine-like adduct. This side reaction is competitive with the desired reaction of the activated carboxylic acid.

Causality Explained: Carbodiimides like EDC react with carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (in this case, your carbohydrazide). However, the carbohydrazide itself is a strong nucleophile and can directly attack the carbodiimide, leading to the formation of an undesired side product. The addition of HOBt helps to suppress this by converting the O-acylisourea to a more stable HOBt-ester, but the side reaction can still occur, especially if the reaction is not properly staged.

Troubleshooting Workflow:

start Observation: Unknown Non-Polar Byproduct in EDC/HOBt Coupling issue Hypothesis: Reaction of Carbohydrazide with EDC start->issue step1 Action 1: Optimize Reagent Addition Order (Pre-activation) issue->step1 step2 Action 2: Control Stoichiometry issue->step2 step3 Action 3: Consider Alternative Coupling Agents issue->step3 sub_step1a 1. Dissolve carboxylic acid and HOBt in an appropriate solvent. 2. Add EDC and stir for 15-30 min to form the active ester. 3. Add 3-Methyl-1,2,4-thiadiazole-5- carbohydrazide to the pre-activated mixture. step1->sub_step1a sub_step2a Use a slight excess (1.1-1.2 eq) of the carboxylic acid and coupling reagents relative to the carbohydrazide. step2->sub_step2a sub_step3a If side reactions persist, consider using phosphonium-based reagents (e.g., PyBOP) which have a different activation mechanism. step3->sub_step3a

Caption: Troubleshooting workflow for side reactions in amide coupling.

Detailed Protocol for Optimized Amide Coupling:

  • Pre-activation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add EDC (1.1 eq) and stir the mixture at 0 °C for 20 minutes.

  • Addition of Carbohydrazide:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the carbohydrazide solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by column chromatography or recrystallization as needed.

ParameterStandard ProtocolOptimized ProtocolRationale
Reagent Addition All components mixed at oncePre-activation of carboxylic acidMinimizes direct reaction between EDC and carbohydrazide.
Temperature Often run at room temperatureStart at 0 °CReduces the rate of side reactions.
Stoichiometry VariableSlight excess of acid/coupling agentsEnsures complete consumption of the valuable carbohydrazide.

Question 3: My reaction with an aldehyde/ketone to form a hydrazone is sluggish and does not go to completion. What can I do to improve the conversion?

Answer:

Hydrazone formation is an equilibrium-controlled reaction. Incomplete conversion is often due to the presence of water in the reaction mixture, which can hydrolyze the product back to the starting materials, or a lack of proper catalysis.

Causality Explained: The reaction proceeds via nucleophilic attack of the terminal amine of the carbohydrazide on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. The dehydration step is reversible and acid-catalyzed.

Experimental Protocol for Driving Hydrazone Formation:

  • Solvent and Reagents: Use anhydrous solvents (e.g., dry ethanol or methanol). Ensure your aldehyde or ketone is also free of water.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (a few drops), to facilitate the dehydration step.

  • Water Removal: If the reaction is still sluggish, employ methods to remove the water formed during the reaction. This can be achieved by:

    • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

    • Adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) to the reaction mixture.

  • Temperature: Gently heating the reaction mixture can also help drive the equilibrium towards the product.

Category 3: Purity and Stability Issues

Question 4: I have successfully synthesized my desired product, but I am struggling to remove a persistent, non-polar impurity that has a faint yellow color. What could this be and how can I remove it?

Answer:

This impurity is likely residual elemental sulfur or a sulfur-containing byproduct from the synthesis of the this compound starting material. These impurities can be challenging to remove by standard silica gel chromatography due to their non-polar nature.

Causality Explained: The synthesis of the 1,2,4-thiadiazole ring often involves reagents that can lead to the formation of elemental sulfur or other sulfur-based impurities. These can be carried through to subsequent steps if not rigorously removed.

Troubleshooting and Purification Protocol:

  • Initial Work-up:

    • After the reaction, perform an aqueous work-up. If your product is soluble in an organic solvent, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃). This can help to remove some sulfur-containing impurities.

  • Purification:

    • Recrystallization: This is often the most effective method for removing such impurities. Choose a solvent system where your desired product has good solubility at elevated temperatures and poor solubility at room temperature or below.

    • Alternative Chromatography: If chromatography is necessary, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography where the elution order is inverted.

    • Trituration: Stirring the crude product in a solvent in which the desired compound is insoluble but the impurity is soluble can be an effective purification technique. Hexanes or diethyl ether are good starting points for this.

Question 5: My sample of this compound has developed a slight color and an off-odor upon storage. Is it still usable?

Answer:

This compound is generally stable under standard laboratory conditions (cool, dry, dark).[1] However, prolonged exposure to air, moisture, or light can lead to slow degradation. The color change and odor may indicate some level of decomposition.

Stability and Handling Recommendations:

ConditionRecommendationRationale
Storage Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a refrigerator.Minimizes exposure to air and moisture, which can cause hydrolysis or oxidation.
Handling Handle quickly in the open air. For prolonged manipulations, use a glove box or inert atmosphere.Reduces contact with atmospheric moisture.
Purity Check Before use, it is advisable to check the purity of a stored sample by TLC or ¹H NMR.Ensures that degradation has not significantly impacted the quality of the starting material.

If degradation is suspected, it is recommended to purify the material by recrystallization before use to ensure the reliability of your experimental results.

References

Sources

how to improve the solubility of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. This resource is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with this compound. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve optimal dissolution for your experiments.

Initial Assessment: Why is This Compound Poorly Soluble?

This compound (MW: 158.18 g/mol ) possesses a rigid heterocyclic structure.[1] While the carbohydrazide moiety can participate in hydrogen bonding, the overall molecule has features that contribute to low aqueous solubility:

  • Hydrophobic Core: The 1,2,4-thiadiazole ring and the methyl group contribute to the molecule's lipophilicity.[2][3]

  • Crystalline Structure: Heterocyclic compounds like this often pack into a stable crystal lattice, which requires significant energy to overcome during dissolution.[4] This high lattice energy is a primary barrier to solubility.

  • Limited Ionization: The basicity of the hydrazide and nitrogen atoms in the ring may not be sufficient for significant ionization at neutral pH.

This guide will walk you through a systematic approach to overcome these challenges.

Strategic Decision Workflow for Solubility Enhancement

Before diving into extensive experimentation, use this workflow to select the most appropriate starting point based on your experimental constraints and desired outcome.

Solubility_Workflow start Start: Poor Solubility of this compound ph_exp Is pH modification acceptable for the experiment? start->ph_exp ph_adjust Strategy 1: pH Adjustment & Salt Formation ph_exp->ph_adjust Yes cosolvent_q Are organic co-solvents permissible? ph_exp->cosolvent_q No end Achieved Target Solubility ph_adjust->end cosolvent Strategy 2: Co-Solvency cosolvent_q->cosolvent Yes advanced_q Need significant enhancement for formulation (e.g., in vivo)? cosolvent_q->advanced_q No cosolvent->end cyclodextrin Strategy 3: Cyclodextrin Complexation advanced_q->cyclodextrin Yes advanced_q->end No solid_disp Strategy 4: Solid Dispersion cyclodextrin->solid_disp Alternative cyclodextrin->end solid_disp->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've tried dissolving this compound in water and common buffers (like PBS pH 7.4), but it remains a suspension. What's the first step?

A1: This is expected behavior due to the compound's physicochemical properties. The first and simplest approach is to determine its pH-dependent solubility profile.[5][6] The carbohydrazide group and ring nitrogens are weakly basic and can be protonated at acidic pH.[7] This ionization drastically increases the molecule's interaction with water. We recommend testing solubility in a range of acidic buffers (e.g., pH 2, 4, 5) before attempting more complex methods.

Q2: I need to use an organic solvent for my reaction. Which one should I choose?

A2: While highly water-soluble, this compound is likely to have better solubility in polar organic solvents. Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for creating stock solutions. For less polar systems or co-solvent applications, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are common choices.[8][9] Always perform a solvent screen with small amounts of your compound to find the most effective and compatible solvent for your specific application.

Q3: Can I form a salt of this compound to improve its solubility?

A3: Yes, salt formation is a highly effective strategy for ionizable compounds.[10][11][12] Since the compound is a weak base, you can form salts with pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid). The resulting salt form will likely have a significantly higher aqueous solubility and faster dissolution rate compared to the free base.[13] See Protocol 2 for a detailed guide on salt screening.

Q4: My experiment is sensitive to pH changes and organic solvents. What are my options?

A4: In this scenario, complexation with cyclodextrins is an excellent choice.[14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[16] They can encapsulate the hydrophobic thiadiazole part of your molecule, forming an inclusion complex that has much greater aqueous solubility.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly effective and commonly used in pharmaceutical development.[15]

Q5: I need to prepare a solid dosage form with improved dissolution. What is the best industrial approach?

A5: For solid formulations, creating a solid dispersion is a powerful and widely used technique.[18][19] This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP K30, HPMC, PEGs).[20][21] This process breaks the compound's crystal lattice and presents it in a high-energy amorphous state, which dramatically enhances the dissolution rate and solubility.[22] The solvent evaporation method is a common and accessible way to prepare solid dispersions in a lab setting.[23]

In-Depth Methodologies & Experimental Protocols

Strategy 1: pH Adjustment

Principle of Causality: The hydrazide functional group and the nitrogen atoms on the thiadiazole ring are potential sites for protonation under acidic conditions. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the functional group, it will exist predominantly in its ionized (protonated) form.[6] This charged species is significantly more polar and thus more soluble in water.

Protocol 1: Determining pH-Solubility Profile
  • Prepare Buffers: Create a series of buffers across a pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4). Use buffers with known compositions, such as citrate for acidic ranges and phosphate for neutral ranges.

  • Add Excess Compound: In separate vials, add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer. "Excess" means enough solid should remain undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Plot Data: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Common Issue Probable Cause Troubleshooting Action
Compound degrades at low pH The hydrazone or thiadiazole ring may be susceptible to acid hydrolysis.Check for degradation peaks in your HPLC chromatogram. Reduce equilibration time or perform the experiment at a lower temperature.
Solubility does not increase The pKa of the compound is very low, or the compound is not basic.Confirm the structure. If solubility remains low even at pH 2, pH modification alone may be insufficient. Proceed to Strategy 2 or 3.
Precipitation upon standing The solution is supersaturated or the buffer capacity is exceeded.Ensure you are using true equilibrium solubility data. Re-check the pH of the supernatant after the experiment.
Strategy 2: Co-Solvency

Principle of Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[24][25] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic portions of the drug molecule.[26]

Protocol 2: Co-solvent Screening
  • Select Co-solvents: Choose a panel of pharmaceutically relevant co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Prepare Solvent Systems: Create binary mixtures of each co-solvent with water at various percentages (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Determine Solubility: Using the equilibrium solubility method described in Protocol 1, measure the solubility of the compound in each co-solvent mixture.

  • Analyze Results: Plot solubility versus the percentage of co-solvent for each system. This will identify the most effective co-solvent and the optimal concentration range.

Quantitative Data Summary: Expected Solubility Enhancement
Method Typical Fold Increase in Solubility
pH Adjustment (to pH 2)10 - 100+
Co-solvents (e.g., 40% PEG 400)5 - 50
Cyclodextrin (10% HP-β-CD)20 - 500
Solid Dispersion (1:4 drug:polymer)50 - 1000+
Note: These are estimated values and must be experimentally determined.
Strategy 3: Cyclodextrin Complexation

Principle of Causality: Cyclodextrins (CDs) act as molecular hosts, encapsulating the "guest" molecule (the drug) within their hydrophobic cavity. This shields the non-polar part of the drug from water, while the hydrophilic exterior of the CD interacts favorably with the aqueous environment, leading to a soluble host-guest complex.[15]

Cyclodextrin_Complexation cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble Inclusion Complex Compound Drug Molecule (Hydrophobic) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Compound->CD + Water Water Molecules Complex Soluble Drug-CD Complex Water->Complex Solvates CD->Complex Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Protocol 3: Phase Solubility Study with Cyclodextrins
  • Prepare CD Solutions: Make a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at increasing concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Add Excess Compound: Add an excess amount of this compound to each CD solution.

  • Equilibrate & Quantify: Follow steps 3-5 from Protocol 1.

  • Plot & Analyze: Plot the solubility of the compound against the concentration of the cyclodextrin. A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex, which is ideal. The slope can be used to calculate the complexation stability constant.

Strategy 4: Solid Dispersion

Principle of Causality: Solid dispersions improve dissolution by preventing the drug from forming a crystal lattice.[18] By dispersing the drug molecularly in a solid, hydrophilic polymer, the high-energy amorphous state is stabilized.[20] When this solid dispersion is introduced to water, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles or individual molecules, which have a much larger surface area and higher apparent solubility.[21][22]

Solid_Dispersion_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Solvent Removal cluster_2 Step 3: Final Product drug Drug solution Clear Solution of Drug and Polymer drug->solution polymer Polymer (e.g., PVP) polymer->solution solvent Common Solvent (e.g., Methanol) solvent->solution evaporation Rotary Evaporation or Spray Drying solution->evaporation solid_disp Solid Dispersion (Amorphous Drug in Polymer Matrix) evaporation->solid_disp

Caption: Workflow for preparing a solid dispersion via the solvent evaporation method.

Protocol 4: Preparation of Solid Dispersion (Solvent Evaporation)
  • Select Polymer & Ratio: Choose a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) and a drug-to-polymer weight ratio to test (e.g., 1:2, 1:4, 1:9).

  • Dissolve Components: Dissolve both the drug and the polymer in a suitable common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture) to form a clear solution.

  • Evaporate Solvent: Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50°C) to avoid phase separation.

  • Dry & Mill: Further dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent. Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Characterize & Test:

    • Characterization (Optional but Recommended): Use Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak, indicating it is amorphous. Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.

    • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug and a simple physical mixture of the drug and polymer. This is a self-validating step; a significant increase in dissolution confirms the success of the solid dispersion.

References
  • Singh J, Walia M, Harikumar SL. Solubility enhancement by solid dispersion method: a review. Journal of Drug Delivery and Therapeutics.[18][21]
  • Bhaskar, M. O., & Ghongade, R. M. (2018). Review: Solid Dispersion Technique for Enhancement of Solubility of Poorly Soluble Drug. Indian Journal of Pharmaceutical and Biological Research, 6(2), 43-52.[19]
  • Pharma Excipients. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Excipients.[24]
  • Singh, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Der Pharmacia Lettre. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.[21]
  • Dixit, A. K., Singh, R. P., & Singh, S. (2012). Solid dispersion-a strategy for improving the solubility of poorly soluble drugs. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(2), 960-966.[28]
  • BenchChem. (2024). This compound | 1375066-73-1. BenchChem.[2]
  • Zhang, J., et al. (2022).
  • Surov, A. O., et al. (2015).
  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology.[31]
  • Surov, A. O., et al. (2015).
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.[8]
  • ResearchGate. (n.d.). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e...
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). This compound. ChemicalBook.[33]
  • Sigma-Aldrich. (n.d.). This compound | 1375066-73-1. Sigma-Aldrich.[34]
  • PubChem. (n.d.). This compound. PubChem.[1]
  • Patel, T., et al. (2011).
  • Musuc, A. M., et al. (2024).
  • Musuc, A. M. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules.[16]
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.[35]
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.[25]
  • Russo, G., et al. (2024).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR.[26]
  • Musioł, R., & Girek, T. (2005). Monomodification of Cyclodextrins with Pyridine Derivatives. Inclusion Dependent Mechanism. Semantic Scholar.[36]
  • Kumar, A., et al. (2022).
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.[37]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[38]
  • Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics. Science.gov.[7]
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[10]
  • Sigma-Aldrich. (n.d.).
  • Wucherpfennig, T. G., et al. (2019). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Cell Chemical Biology.[39]
  • ResearchGate. (2007). Salt Formation to Improve Drug Solubility.
  • Torchilin, V. P., et al. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. PMC - NIH.[40]
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Wisdomlib. (2025). pH-dependent solubility: Significance and symbolism. Wisdomlib.[5]
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water.
  • Roquette. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette.[17]
  • Sharma, D., et al. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.[22]

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Technical Support Center: Synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. This document provides an in-depth protocol, troubleshooting advice, and answers to frequently asked questions to support researchers, chemists, and drug development professionals in refining this critical synthetic procedure. Our focus is on providing not just the steps, but the scientific rationale behind them to ensure robust and reproducible outcomes.

This compound is a vital heterocyclic building block in medicinal chemistry. Most notably, it serves as a key intermediate in the synthesis of Fezolinetant, a selective NK-3 receptor antagonist for the treatment of sex-hormone dependent diseases.[1][2][3] The integrity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

The most common and scalable method for preparing this compound involves the nucleophilic acyl substitution of an ester precursor, typically ethyl or methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, with hydrazine hydrate.[1][2] This guide will focus on optimizing this specific transformation.

Reaction Mechanism: Ester to Hydrazide Conversion

The core of this synthesis is a classic nucleophilic acyl substitution. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating the alkoxy group (e.g., ethoxide) to form the more stable carbohydrazide product.

Caption: General mechanism for hydrazide formation.

Detailed Experimental Protocol

This protocol outlines a robust method for the synthesis of this compound from its corresponding ethyl ester.

Reagent and Solvent Data
CompoundFormulaMW ( g/mol )Molar Eq.Amount
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylateC₆H₈N₂O₂S188.211.010.0 g
Hydrazine Monohydrate (~64% Hydrazine)H₆N₂O50.061.1 - 1.2~3.0 - 3.3 mL
Ethanol (or Isopropanol)C₂H₆O46.07-100 mL
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (1.0 eq.) in ethanol (10 volumes, e.g., 100 mL for 10 g of ester).

  • Reagent Addition: While stirring, add hydrazine monohydrate (1.1-1.2 eq.) to the suspension at room temperature. A slight excess of hydrazine helps drive the reaction to completion.[2]

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 70-80°C for ethanol) and maintain for 2-4 hours.[1] The reaction progress should be monitored.

  • Reaction Monitoring: Track the disappearance of the starting ester using Thin-Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 ratio). The starting material (ester) will be less polar (higher Rf) than the product (hydrazide).

  • Product Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature, and then further cool in an ice bath (0-5°C) for at least one hour to facilitate complete precipitation of the product.[2]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected product is a white to off-white solid.

Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Combine Ester & Ethanol in Flask AddHydrazine 2. Add Hydrazine Monohydrate Setup->AddHydrazine Reflux 3. Heat to Reflux (2-4 hours) AddHydrazine->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to 0-5°C to Precipitate Monitor->Cool Filter 6. Filter & Wash with Cold Solvent Cool->Filter Dry 7. Dry Under Vacuum Filter->Dry

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

Question: My reaction yield is very low or I have recovered mostly starting material. What went wrong?

  • Answer: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:

    • Incomplete Reaction: The conversion of the ester to the hydrazide is not instantaneous.

      • Causality: Insufficient reaction time or temperature can lead to incomplete conversion. The reflux condition is crucial for providing the necessary activation energy.[1]

      • Solution: Ensure your reaction mixture has reached a steady reflux (70-80°C for ethanol). Use TLC to monitor the consumption of the starting ester. If the reaction stalls, consider extending the reflux time by 1-2 hours.

    • Reagent Quality: The purity and activity of your reagents are critical.

      • Causality: Hydrazine hydrate can degrade over time. The starting ester may contain impurities that inhibit the reaction.

      • Solution: Use a fresh bottle of hydrazine monohydrate. Ensure your starting ester is of high purity, confirmed by analytical data (e.g., NMR).

    • Incorrect Stoichiometry: The ratio of reactants dictates the reaction's efficiency.

      • Causality: Using too little hydrazine will result in unreacted starting material.

      • Solution: Employ a slight molar excess (1.1-1.2 equivalents) of hydrazine monohydrate to ensure the reaction proceeds to completion, accounting for any potential impurities or degradation of the hydrazine.[2]

Question: The final product is an off-color oil or a gummy solid, not a clean white powder. How can I fix this?

  • Answer: Product impurity can arise from side reactions or inefficient purification.

    • Potential Cause: Side Reactions:

      • Causality: Overheating or prolonged reaction times can sometimes lead to the degradation of the product or reactants. While this specific reaction is generally clean, hydrazine itself can undergo decomposition at very high temperatures.[4]

      • Solution: Maintain a controlled reflux; do not heat excessively. Once TLC indicates the reaction is complete, proceed to the work-up without unnecessary delay.

    • Potential Cause: Inefficient Purification:

      • Causality: If the product doesn't fully precipitate or if impurities co-precipitate, the final product will be impure.

      • Solution: Ensure the reaction mixture is cooled thoroughly in an ice bath (0-5°C) for at least an hour before filtration. For purification, recrystallization is highly effective. Dissolve the crude product in a minimal amount of hot methanol or ethanol and allow it to cool slowly to form pure crystals.[1]

Question: I am having trouble getting my product to precipitate out of the solution during work-up. What should I do?

  • Answer: Difficulty in product isolation is typically related to solubility.

    • Causality: The product, this compound, has some solubility in ethanol, especially when warm. If the solution is not cooled sufficiently or is too dilute, the product will remain dissolved.

    • Solution:

      • Concentrate the Solution: If the product still doesn't precipitate after thorough cooling, carefully remove some of the solvent under reduced pressure. Be cautious not to evaporate to dryness.

      • Ensure Thorough Cooling: Submerge the flask in an ice-salt bath to achieve temperatures below 0°C, which can significantly decrease solubility and promote crystallization.

      • Induce Crystallization: If an oil forms instead of a solid, try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth. Seeding with a previously obtained pure crystal is also an excellent technique.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I must take when running this synthesis? A: Safety is paramount. Hydrazine and its derivatives are classified as toxic and potentially carcinogenic.[4][5][6] Always handle hydrazine monohydrate in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

Q2: Can I use a different solvent besides ethanol or isopropanol? A: Ethanol and isopropanol are recommended because they are effective solvents for the starting materials, allow for appropriate reflux temperatures, and the product has lower solubility in them upon cooling, which facilitates isolation.[1][2] Other polar protic solvents might work, but the protocol would require re-optimization.

Q3: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used.

  • Melting Point: Compare the observed melting point to the literature value. A sharp melting range indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure. The ¹H NMR should show a singlet for the methyl group and signals for the N-H protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (158.18 g/mol ).[3]

Q4: Can this synthesis be scaled up for larger quantities? A: Yes, this procedure is scalable. Patents describe similar processes for large-scale production.[2][7] When scaling up, pay close attention to heat management during reflux and ensure efficient stirring to maintain a homogenous mixture. The cooling and precipitation step may also require more time for larger volumes.

References

  • Çalışkan, E., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-84.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
  • Gudipati, R., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules, 25(10), 2453.
  • Carvalho, M. F., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(10), 1350-1372.
  • Procter, D. J., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic Chemistry Frontiers, 2, 1249-1252.
  • Carpentier, M., et al. (2020). Synthesis of this compound or of the methyl-d3 deuterated form thereof. (WO2020128003A1). Google Patents.
  • Carpentier, M., et al. (2021). Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (CN113767094A). Google Patents.
  • Bayrak, H., et al. (2010). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 15(10), 6868-6881.
  • Omer, R. A., et al. (2023). A Review on Synthesis of Triazole Derivatives. Journal of Physical Chemistry and Functional Materials, 6(1), 44-60.
  • Abdel-Aziz, H., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2097.
  • Imperiali, B., & Miller, S. J. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. The Journal of Organic Chemistry, 88(16), 11069-11085.
  • Al-Juboori, A. M. H. (2012). Synthesis, characterization and study of biological activity of some new heterocyclic compounds. (Master's thesis).
  • PubChem. (n.d.). This compound.

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Technical Support Center: 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MTCH-DP-2601

Version: 1.0

Introduction

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, most notably fezolinetant, a selective NK-3 receptor antagonist.[1][2][3] Understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting advice and detailed protocols, for investigating the degradation pathways of this compound. While the molecule is generally stable under standard laboratory conditions, its heteroaromatic core and reactive carbohydrazide moiety present specific vulnerabilities to hydrolytic, oxidative, and photolytic stress.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups susceptible to degradation in this compound?

The two primary sites of chemical instability are the carbohydrazide group and the 1,2,4-thiadiazole ring . The carbohydrazide moiety is susceptible to hydrolysis, which would cleave the molecule to form 3-methyl-1,2,4-thiadiazole-5-carboxylic acid and hydrazine. The sulfur atom in the thiadiazole ring is a potential site for oxidation, and the entire ring system may be susceptible to cleavage under harsh hydrolytic or photolytic conditions.[1][4]

Q2: How does pH influence the stability of the compound in aqueous solutions?

While specific studies on this molecule are not publicly available, based on general chemical principles, both acidic and basic conditions are expected to accelerate the hydrolysis of the carbohydrazide functional group. The 1,2,4-thiadiazole ring itself may also exhibit pH-dependent stability, with extreme pH values potentially catalyzing ring-opening reactions.

Q3: What is the expected thermal stability of this compound?

The 1,2,4-thiadiazole ring is known to have greater thermal stability compared to other isomers like 1,2,3-thiadiazoles.[1] However, the carbohydrazide portion is the likely point of thermal failure. Studies on carbohydrazide itself show it is stable below 100°C (373 K).[5][6][7] Decomposition begins to be observed at temperatures above 120°C (393 K).[6] Therefore, significant thermal degradation of this compound is not expected under typical pharmaceutical processing and storage temperatures.

Q4: Is this compound sensitive to light?

Yes, compounds containing thiadiazole rings can be susceptible to photodegradation.[8] Studies on other thiazole-containing compounds have shown that photo-irradiation can induce reactions with singlet oxygen, leading to unstable endoperoxide intermediates that rearrange into different structures.[9] The exact pathway is highly dependent on the substituents of the ring.[9] Another study on a 1,2,4-thiadiazole derivative, etridiazole, confirmed that direct photodegradation via UV radiation is a viable degradation pathway, resulting in byproducts such as carboxylic acid and hydroxyl derivatives.[10] Therefore, protection from light during storage and handling is a critical precautionary measure.

Troubleshooting Guide: Forced Degradation Studies

This section addresses common issues encountered during the experimental investigation of degradation pathways.

Problem/Observation Potential Root Cause(s) Recommended Solution & Rationale
Appearance of multiple, small, unexpected peaks in HPLC chromatograms across all stress conditions (including time-zero). 1. Impurities in the starting material. 2. Interaction with the mobile phase or column. 3. Contamination of glassware or solvents.1. Characterize Starting Material: Perform a comprehensive analysis (LC-MS, NMR) of the initial batch to establish a baseline impurity profile. The synthesis of this compound can introduce sulfur-containing impurities that may interfere with analysis.[2][11] 2. Method Validation: Run a blank gradient (mobile phase only) to check for system peaks. Inject a sample of the compound dissolved in a strong, non-reactive solvent to confirm peak integrity.
Poor mass balance (<90%) in a specific stress condition (e.g., oxidative or photolytic). 1. Formation of non-UV active or poorly retained degradants. 2. Formation of volatile degradation products. 3. Adsorption of the compound or its degradants onto the container surface.1. Employ a Universal Detector: Couple the HPLC to a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to identify non-chromophoric species. 2. Headspace Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of the reaction vessel for volatile compounds. 3. Material Compatibility Check: Rinse the container with a strong solvent after the experiment and analyze the rinse solution to check for adsorbed material. Use inert materials like silanized glass vials where possible.
Inconsistent degradation kinetics or product profiles between replicate experiments. 1. Inconsistent temperature or light exposure. 2. Fluctuation in pH, especially in unbuffered solutions. 3. For oxidative studies, inconsistent concentration of the oxidizing agent.1. Tightly Control Parameters: Use calibrated, temperature-controlled chambers and photostability chambers with quantified light exposure (lux and W/m²). Wrap vessels in foil for thermal-only studies. 2. Use Buffered Solutions: For hydrolytic studies, use well-defined buffer systems to maintain a constant pH throughout the experiment. 3. Prepare Fresh Reagents: Prepare oxidizing solutions (e.g., H₂O₂) immediately before use and verify their concentration.
Identification of a degradant with the same mass-to-charge ratio (m/z) as the parent compound. 1. Isomerization of the parent compound. 2. Rearrangement of the molecular structure.1. High-Resolution Chromatography: Optimize the HPLC method to achieve baseline separation of the parent and the isomeric peak. Increase column length, change the stationary phase, or modify the mobile phase gradient. 2. Advanced Structural Elucidation: Isolate the degradant using preparative HPLC. Perform detailed 1D and 2D NMR spectroscopy to definitively determine its structure. Photo-induced structural rearrangement is a known phenomenon for some thiazole derivatives.[9][12]

Proposed Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are proposed. These diagrams serve as a hypothesis to guide the identification of unknown peaks during experimental studies.

Pathway 1: Hydrolytic Degradation

Hydrolysis is anticipated to primarily target the carbohydrazide side chain, especially under acidic or basic conditions.

G parent 3-Methyl-1,2,4-thiadiazole- 5-carbohydrazide product1 3-Methyl-1,2,4-thiadiazole- 5-carboxylic acid parent->product1 H₂O / H⁺ or OH⁻ (Hydrolysis) product2 Hydrazine parent->product2 H₂O / H⁺ or OH⁻ (Hydrolysis)

Caption: Proposed hydrolytic cleavage of the carbohydrazide moiety.

Pathway 2: Oxidative Degradation

The sulfur heteroatom and the hydrazide group are potential sites for oxidation.

G parent 3-Methyl-1,2,4-thiadiazole- 5-carbohydrazide product1 3-Methyl-1,2,4-thiadiazole- 5-carbohydrazide S-oxide parent->product1 [O] e.g., H₂O₂ product2 Ring Cleavage Products product1->product2 Further Oxidation (Speculative)

Caption: Proposed oxidative degradation pathway via S-oxidation.

Pathway 3: Photolytic Degradation

Photodegradation may involve complex rearrangements or cleavage of the thiadiazole ring, a pathway observed in structurally related heterocycles.[9][10]

G parent 3-Methyl-1,2,4-thiadiazole- 5-carbohydrazide intermediate Endoperoxide Intermediate (Hypothetical) parent->intermediate hν / ¹O₂ ([4+2] Cycloaddition) product Rearranged Amide/Thioamide Products (Speculative) intermediate->product Rearrangement

Caption: Hypothetical photolytic degradation via ring rearrangement.

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow for subjecting this compound to a range of stress conditions.

Objective: To generate potential degradation products and evaluate the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound (purity >99%)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Type I ultrapure water

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC-UV/PDA system, preferably with mass spectrometry (LC-MS)

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated laboratory oven

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis A Prepare 1 mg/mL stock solution in Acetonitrile/Water B Hydrolysis (Acid, Base, Neutral) A->B C Oxidation (H₂O₂) A->C D Photolysis (ICH Q1B) A->D E Thermal (Solid & Solution) A->E F Dilute samples to target conc. B->F C->F D->F E->F G Analyze via HPLC-UV/PDA & LC-MS F->G H Calculate Mass Balance G->H I Characterize Degradants H->I

Caption: High-level workflow for the forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1.0 mg/mL stock solution.

  • Application of Stress Conditions:

    • Hydrolysis:

      • Acid: Dilute stock solution with 0.1 M HCl.

      • Base: Dilute stock solution with 0.1 M NaOH.

      • Neutral: Dilute stock solution with purified water.

      • Incubate all solutions at 60°C. Analyze at appropriate time points (e.g., 2, 6, 24, 48 hours). Neutralize acid/base samples before injection.

    • Oxidation:

      • Dilute stock solution and add 3% H₂O₂.

      • Keep at room temperature and protect from light. Analyze at time points (e.g., 1, 4, 8, 24 hours).

    • Photostability:

      • Expose both solid powder and a solution (e.g., 0.1 mg/mL in 50:50 ACN:H₂O) to light conditions as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

      • Include dark controls (samples wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.

    • Thermal Stress:

      • Solid State: Place solid compound in a controlled oven at 80°C.

      • Solution State: Incubate a solution (in water or ACN:water) at 80°C, protected from light.

      • Analyze at appropriate time points.

  • Sample Analysis:

    • At each time point, withdraw an aliquot and dilute to a target concentration (e.g., 0.1 mg/mL).

    • Analyze all samples, including a time-zero unstressed control, by a stability-indicating HPLC method.

    • Use a PDA detector to check for peak purity and identify spectral shifts.

    • Use LC-MS to obtain accurate mass data for the parent compound and any detected degradants.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Determine the mass balance to ensure all major products are accounted for.

    • Use MS/MS fragmentation data to propose structures for the unknown degradation products, guided by the pathways outlined above.

Data Summary: Thermal Stability of Carbohydrazide

While specific kinetic data for this compound is not available in the literature, studies on the parent carbohydrazide moiety provide a useful reference for its thermal lability.

Temperature Exposure Time Decomposition Ratio Reference
< 100°C (373 K)-No significant decomposition observed[5][6]
100°C - 155°C (373 K - 428 K)20 minutes< 50%[5][6][7]
> 120°C (393 K)15 minutesDecomposition begins[6]

This data suggests that the carbohydrazide functional group is the most likely point of initial thermal degradation at temperatures exceeding 100°C.

References

  • Benchchem. (n.d.). This compound | 1375066-73-1.
  • OnePetro. (1997). Evaluation of Thermal Decomposition Rate of Carbohydrazide And Its Reducing Effect on Carbon Steel Corrosion. CORROSION/97, Paper No. 174.
  • Ida, N., Tani, J., & Kawamura, H. (2024). Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion. Journal of Nuclear Science and Technology.
  • NACE International. (1997). Evaluation of Thermal Decomposition Rate of Carbohydrazide and Its Reducing Effect on Carbon Steel Corrosion.
  • CymitQuimica. (2023).
  • Nief, O. A. (2015). Photostabilization of polyvinyl chloride by some new thiadiazole derivatives. European Journal of Chemistry, 6(3), 242-247.
  • OnePetro. (1997). Evaluation Of Thermal Decomposition Rate Of Carbohydrazide And Its Reducing Effect On Carbon Steel Corrosion. CORROSION/97, Paper No. 174.
  • ResearchGate. (n.d.). Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion | Request PDF.
  • Google Patents. (n.d.). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Knight, A. M., et al. (2022). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society.
  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 969-976.
  • Lin, Y., et al. (2009). Photodegradation of etridiazole by UV radiation during drinking water treatment.
  • Petrow, V., Stephenson, O., & Wild, A. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (resumed), 1508-1513.
  • Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Hamza, M.A., et al. (2022).
  • El-Sayed, W. A., et al. (2013). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules, 18(10), 12597-12613.
  • PubChem. (n.d.). This compound.
  • Ji, Y., et al. (2017). Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts.
  • Dana Bioscience. (n.d.). This compound.
  • ResearchGate. (n.d.). Building 1,2,4-Thiadiazole: Ten Years of Progress.
  • Lima, M. C. A., et al. (2012). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 4(1), 2-20.

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Technical Support Center: 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurities for Pharmaceutical Intermediates

As a key intermediate in the synthesis of pharmaceutical compounds like Fezolinetant, the purity of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is paramount.[1][2][3] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and proactive strategies to prevent, identify, and eliminate impurities during its synthesis.

Section 1: Understanding the Synthetic Pathway

The production of this compound typically involves the formation of the core thiadiazole ring, followed by the introduction of the carbohydrazide functional group.[4] A common pathway starts from simpler precursors, undergoes cyclization, and is then converted to the final product. Understanding this workflow is the first step in identifying potential pitfalls where impurities can be introduced.

General Synthesis Workflow

The diagram below illustrates a generalized synthetic route. Each stage represents a critical control point where reaction conditions must be optimized to prevent side reactions.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Ring Formation (Cyclization) cluster_2 Stage 3: Hydrazinolysis cluster_3 Stage 4: Purification SM Starting Materials (e.g., Methyl Hydrazine, Carbon Disulfide) INT1 Thioacyl Intermediate (e.g., Methyl Hydrazinecarbodithioate) SM->INT1 Reaction INT2 3-Methyl-1,2,4-thiadiazole Precursor (e.g., Ester) INT1->INT2 Cyclizing Agent, Dehydration FP Final Product (3-Methyl-1,2,4-thiadiazole -5-carbohydrazide) INT2->FP Hydrazine Hydrate, Reflux PFP Purified Final Product FP->PFP Recrystallization/ Chromatography

Caption: Generalized workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide - Common Impurities & Solutions

This section addresses specific issues that can arise during synthesis, leading to product contamination.

Question: My final product shows multiple spots on TLC/peaks in HPLC. What are the likely impurities and where do they come from?

Answer: Impurities can originate from any stage of the synthesis. A systematic approach is required to identify the source. The table below summarizes common impurities and their origins.

Impurity TypePotential Structure/IdentityLikely Origin (Stage)Causality & Recommended Action
Unreacted Starting Materials e.g., 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid ethyl esterStage 3: HydrazinolysisCause: Incomplete reaction with hydrazine hydrate due to insufficient reaction time, low temperature, or inadequate amount of hydrazine. Action: Increase reaction time, ensure temperature is maintained at reflux, and use a slight excess of hydrazine hydrate. Monitor reaction completion by TLC or LC-MS.
Side-Reaction Products Isomeric thiadiazoles, dimers, or products of incorrect ring closure.Stage 2: Ring FormationCause: Suboptimal reaction conditions (temperature, pH, catalyst) can favor alternative cyclization pathways. Many reactions in heterocyclic synthesis are sensitive to such parameters.[5] Action: Strictly control temperature and reagent addition rates. Screen different catalysts or cyclizing agents to improve regioselectivity.
Sulfur-Derived Impurities Elemental sulfur or related sulfur byproducts.Stage 1 & 2Cause: Certain synthetic routes, particularly those using reagents like chlorocarbonylsulfenyl chloride, are known to generate sulfur impurities that are difficult to remove and can compromise the quality of the final pharmaceutical product.[1] Action: Consider alternative, cleaner synthetic routes that avoid harsh sulfur-based reagents.[6][7] Purification via activated carbon treatment or specific recrystallization solvent systems may be necessary.
Hydrolysis Products 3-Methyl-1,2,4-thiadiazole-5-carboxylic acidStage 3 & 4Cause: The carbohydrazide functional group can be susceptible to hydrolysis, especially in the presence of water at acidic or basic pH during work-up or purification. Action: Use anhydrous solvents where possible and perform aqueous work-up under neutral pH conditions. Ensure the product is thoroughly dried after isolation.
Hydrazine-Related Impurities Hydrazones (if carbonyl impurities are present), or excess hydrazine.Stage 3 & 4Cause: Hydrazine is highly reactive. It can react with any trace carbonyl impurities in your solvents or on your glassware. Excess hydrazine can be difficult to remove. Action: Use high-purity, aldehyde-free solvents. After the reaction, use an appropriate work-up procedure (e.g., quenching with a carbonyl compound followed by extraction) to remove excess hydrazine.

Section 3: FAQs - Proactive Strategies for Impurity Prevention

Q1: How can I ensure the quality of my starting materials and reagents?

  • A1: Always use reagents from reputable suppliers and of an appropriate purity grade.[5] For critical reactions, it is advisable to test starting materials in-house (e.g., by NMR, GC-MS, or melting point) to confirm identity and purity before use. Pay special attention to hydrazine hydrate, as its quality can vary.

Q2: What are the most critical process parameters to control during the cyclization step (Stage 2)?

  • A2: Temperature and moisture control are paramount. Many cyclization reactions are sensitive to atmospheric moisture and oxygen.[5] Employing an inert atmosphere (e.g., nitrogen or argon) is good practice. The reaction temperature dictates the rate and selectivity; deviations can lead to the formation of isomeric byproducts. Perform small-scale trial reactions to determine the optimal temperature profile.

Q3: My reaction yield is consistently low. What should I investigate first?

  • A3: Low yields in heterocyclic synthesis can stem from several factors.[5] A logical troubleshooting process is key.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Workup Analyze Work-up & Isolation (Losses during extraction/filtration?) Start->Check_Workup Monitor_Reaction Monitor Reaction Profile (TLC, LC-MS) Start->Monitor_Reaction Side_Products Optimize Conditions (See Q2) Monitor_Reaction->Side_Products Side Products Observed? Degradation Shorten Reaction Time or Lower Temperature Monitor_Reaction->Degradation Product Degrading Over Time? Incomplete Increase Reaction Time, Temperature, or Reagent Stoichiometry Monitor_Reaction->Incomplete Incomplete Conversion?

Caption: Decision tree for troubleshooting low reaction yields.

Q4: What is the best method for purifying the final product?

  • A4: Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this carbohydrazide. The choice of solvent is critical. A good solvent system will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are completely insoluble. A solvent screen is highly recommended. For very persistent impurities, column chromatography may be required, although this is less ideal for large-scale production.

Section 4: Analytical Methods for Impurity Profiling

To ensure the quality of your this compound, a robust analytical strategy is essential. No single technique is sufficient; a combination provides a complete purity profile.

Analytical TechniquePurposeStrengths & Considerations
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile impurities.The workhorse for purity analysis. A well-developed method can separate the main compound from closely related impurities. Requires reference standards for absolute quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identify unknown impurities.Provides the molecular weight of impurities, which is crucial for deducing their structure and origin. Highly sensitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirm structure and detect structural isomers.Provides definitive structural information. Can quantify impurities if an internal standard is used. Less sensitive than LC-MS for trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Detect volatile impurities.Useful for checking for residual solvents or volatile starting materials. The compound itself may require derivatization to be volatile enough for GC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm functional groups.Quick and easy method to confirm the presence of key functional groups (e.g., C=O of the hydrazide, N-H stretches). Not suitable for quantifying impurities.

Section 5: Protocol - Purification by Recrystallization

This protocol provides a general guideline for purifying the final product. The specific solvent system must be determined empirically.

Objective: To remove process-related impurities and isolate high-purity this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, Acetonitrile, or a mixture)

  • Erhlenmeyer flask

  • Condenser

  • Heating mantle with stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents at room temperature and with heating. The ideal solvent will show poor solubility at room temperature and high solubility near its boiling point.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. The flask should not be more than half full.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Quality Control: Analyze the purified product using HPLC and NMR to confirm its purity and identity. The mother liquor can also be analyzed to identify the nature of the removed impurities.

References

  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. J Enzyme Inhib Med Chem.
  • This compound | 1375066-73-1. Benchchem.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal.
  • Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Books.
  • Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate.
  • Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. RSC Publishing.
  • SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.
  • This compound | 1375066-73-1. Biosynth.
  • This compound (CAS No: 1375066-73-1) API Intermediate Manufacturers. apicule.

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Validation & Comparative

A Guide to the Orthogonal Validation of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent data—biological activity, safety, and scalability—is built. An error in structural assignment can invalidate years of research and investment. This guide provides an in-depth, experience-driven framework for the structural validation of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide (CAS: 1375066-73-1), a key heterocyclic building block used in the synthesis of pharmaceuticals like the NK-3 receptor antagonist Fezolinetant.[1][2][3]

We will eschew a simple checklist in favor of an orthogonal, self-validating methodology. This approach leverages a suite of independent analytical techniques, where each result corroborates the others, weaving a cohesive and irrefutable structural proof. The causality behind each experimental choice will be explained, reflecting a philosophy of rigorous scientific integrity.

Part 1: The Strategic Workflow for Structural Confirmation

The validation process is not a linear path but a matrix of interlocking data points. We begin with foundational data (molecular mass and composition) and progressively build a more detailed picture of the molecular architecture, culminating in the confirmation of specific functional groups and the precise arrangement of atoms in space.

The logical flow of this validation process is illustrated below. Each step provides a piece of the puzzle, and their collective agreement provides the confidence required for progression to downstream applications.

G cluster_0 Initial Confirmation cluster_1 Structural Elucidation cluster_2 Definitive Proof (If Required) Synthesis Synthesized Compound (Purity Check via LCMS) HRMS High-Resolution MS (Elemental Composition) Synthesis->HRMS Confirms Mass & Formula H_NMR ¹H NMR Spectroscopy (Proton Environment) HRMS->H_NMR C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) HRMS->C_NMR FTIR FTIR Spectroscopy (Functional Groups) HRMS->FTIR XRAY Single Crystal X-Ray (3D Structure) H_NMR->XRAY Resolves Ambiguity C_NMR->XRAY Resolves Ambiguity FTIR->XRAY

Caption: Overall workflow for the structural validation of the target compound.

Part 2: Core Analytical Techniques & Experimental Protocols

Mass Spectrometry: Confirming the Foundation

Expertise & Causality: Before delving into the intricacies of atomic connectivity, we must first confirm the most fundamental properties: molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident determination of the elemental composition from the measured mass. This is the first critical gate in the validation process.

Experimental Protocol (HRMS using ESI-TOF):

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Analysis: Compare the measured mass of the [M+H]⁺ ion to the theoretical calculated mass. The mass error should ideally be less than 5 ppm.

Data Presentation: Expected HRMS Results

Molecular FormulaSpeciesCalculated Exact MassExpected m/z
C₄H₆N₄OS[4][M+H]⁺159.0335159.0335 ± 0.0008
C₄H₆N₄OS[M+Na]⁺181.0154181.0154 ± 0.0009

A result within this narrow mass tolerance provides strong, self-validating evidence for the elemental formula C₄H₆N₄OS.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in the structure. For a molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the methyl group, the carbohydrazide moiety, and the thiadiazole ring. The choice of solvent, DMSO-d₆, is deliberate; its ability to form hydrogen bonds prevents rapid exchange of the N-H protons, allowing them to be observed as distinct signals.

A. ¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Processing: Reference the spectrum to the residual DMSO signal (δ ~2.50 ppm).

Data Presentation: Predicted ¹H NMR (400 MHz, DMSO-d₆) Signals

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0Broad Singlet1H-C(=O)NH -Amide protons are deshielded by the adjacent carbonyl and typically appear as broad signals due to quadrupole broadening and exchange.[5]
~4.5 - 5.5Broad Singlet2H-NH Primary amine protons adjacent to a carbonyl group. The broadness is due to exchange and nitrogen's quadrupolar nature.
~2.6 - 2.8Singlet3H-CH₃ Methyl group attached to the sp² carbon of the thiadiazole ring. Expected to be a clean singlet.

B. ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Processing: Reference the spectrum to the DMSO-d₆ solvent signal (δ ~39.52 ppm).

Data Presentation: Predicted ¹³C NMR (101 MHz, DMSO-d₆) Signals

Predicted δ (ppm)DEPT-135AssignmentRationale
~165 - 175Quaternary (No signal)Thiadiazole C 5-C=OThe C5 carbon of the thiadiazole ring, highly deshielded due to attachment to two heteroatoms and the carbonyl group.[6]
~158 - 162Quaternary (No signal)C =OCarbonyl carbon of the carbohydrazide group.
~153 - 157Quaternary (No signal)Thiadiazole C 3-CH₃The C3 carbon of the thiadiazole ring, deshielded by adjacent nitrogen and sulfur atoms.[6]
~15 - 20CH₃ (Positive signal)-CH₃ Methyl carbon, appearing in the typical aliphatic region.

The combination of ¹H and ¹³C NMR data confirms the number and type of protons and carbons, and the DEPT-135 experiment validates the assignment of the methyl carbon versus the three quaternary carbons.

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups.[7] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For our target molecule, FTIR serves as a crucial check to confirm the successful installation of the carbohydrazide moiety (-C(=O)NHNH₂) and the integrity of the thiadiazole ring. It is an excellent complementary technique to NMR and MS.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected immediately prior to the sample analysis.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100 - 3400Medium-Strong, BroadN-H Stretch-NHNH₂
1640 - 1680StrongC=O Stretch (Amide I)-C=O -NH-
1580 - 1620MediumC=N StretchThidiazole Ring
1510 - 1550MediumN-H Bend (Amide II)-C(=O)-NH -

The collective data from MS, NMR, and FTIR build an interlocking, self-validating argument for the proposed structure. The MS confirms the formula, the NMR maps the C-H framework, and the FTIR verifies the key functional groups.

G Data Interlocking Data Validation Technique Information Provided Validates... HRMS Elemental Formula (C₄H₆N₄OS) Molecular Weight ¹H NMR 3 distinct proton environments (CH₃, NH, NH₂) Proton Skeleton ¹³C NMR 4 unique carbon signals (CH₃, 3x Quaternary) Carbon Backbone FTIR N-H, C=O, C=N stretches present Key Functional Groups Conclusion Structure Confirmed: This compound Data:ms->Conclusion Data:h_nmr->Conclusion Data:c_nmr->Conclusion Data:ftir->Conclusion

Part 3: The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Causality: In situations of absolute structural ambiguity, such as the potential for regioisomer formation during synthesis, or when the precise 3D conformation is required for computational modeling, Single-Crystal X-ray Crystallography is the definitive arbiter. This technique provides an unambiguous map of electron density, revealing the exact spatial coordinates of each atom in the solid state. While often not required for routine validation of a known compound, it represents the highest possible standard of structural proof.[8]

Protocol Overview:

  • Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

  • Structure Solution & Refinement: The diffraction data is processed computationally to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

While a crystal structure for this specific molecule is not publicly available, the successful application of this technique to other substituted 1,3,4-thiadiazole derivatives demonstrates its feasibility and power in confirming connectivity and stereochemistry conclusively.[8][9]

Conclusion

The structural validation of this compound is not achieved through a single experiment but through a logical and orthogonal workflow. By systematically confirming the elemental composition (HRMS), mapping the proton and carbon framework (NMR), and verifying the presence of key functional groups (FTIR), we construct a self-validating and scientifically rigorous proof of structure. This multi-technique approach ensures the identity and integrity of this critical pharmaceutical intermediate, providing the necessary confidence for its use in research and development.

References

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  • Płaziński, A. et al. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 24(23), 4377.
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A Comparative Analysis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide and Other Bioactive Thiadiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic compounds stand as a cornerstone of drug discovery, with the thiadiazole nucleus being a particularly fruitful scaffold. Its various isomers have given rise to a plethora of molecules with diverse and potent biological activities. This guide provides a comparative analysis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide, a key synthetic intermediate, against other notable thiadiazole derivatives that have demonstrated significant antimicrobial, anticancer, and anti-inflammatory properties. By examining their synthesis, mechanisms of action, and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and development efforts.

The Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom.[1][2] The arrangement of these heteroatoms gives rise to different isomers, with the 1,2,4- and 1,3,4-thiadiazole cores being the most extensively studied in drug discovery.[3] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, often exhibiting favorable pharmacokinetic properties such as metabolic stability and bioavailability.[4] The diverse pharmacological activities attributed to thiadiazole derivatives include antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects, among others.[5][6]

This compound: A Key Building Block

This compound is primarily recognized as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its most notable application is in the production of fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist. While the preponderance of available literature focuses on its synthesis, the carbohydrazide moiety suggests a potential for biological activity, as this functional group is known to be a pharmacophore in various bioactive molecules.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A general approach is outlined below:

Caption: Generalized synthetic workflow for this compound.

While direct experimental data on the biological activity of this compound is not extensively available in public literature, its structural features can be compared to other well-characterized thiadiazoles to infer potential areas of interest for future investigation.

Comparative Analysis with Bioactive Thiadiazole Derivatives

To provide a meaningful comparison, we will examine three classes of thiadiazole derivatives for which substantial biological data has been published: 2-Amino-1,3,4-thiadiazoles (antimicrobial), substituted 1,3,4-thiadiazoles (anticancer), and 1,3,4-thiadiazole-2-thiones (anti-inflammatory).

Antimicrobial Activity: 2-Amino-1,3,4-thiadiazole Derivatives

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1][2] The presence of the amino group at the 2-position provides a convenient handle for synthetic modification, allowing for the exploration of a wide range of structure-activity relationships.

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles: A common synthetic route involves the cyclization of thiosemicarbazones derived from various aldehydes.[7]

Caption: General synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

Comparative Performance Data (Antimicrobial):

Compound ClassRepresentative DerivativeTarget OrganismMIC (µg/mL)Reference
2-Amino-1,3,4-thiadiazoles5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus-[8]
Bacillus subtilis-[8]
5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus-[8]
Bacillus subtilis-[8]
2-Amino-5-(pyridin-4-yl)-1,3,4-thiadiazoleEscherichia coli-[9]
Staphylococcus aureus-[9]

Note: Specific MIC values from the cited literature varied based on the full compound structure and bacterial strain. The table indicates compounds with reported significant activity.

The antimicrobial activity of these compounds is often attributed to their ability to inhibit essential enzymes in microbial metabolic pathways.[7]

Anticancer Activity: Substituted 1,3,4-Thiadiazole Derivatives

Numerous 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents.[10][11] Their mechanism of action can vary widely, from inhibition of protein kinases like CDK2 to induction of apoptosis.[10][12]

Comparative Performance Data (Anticancer):

Compound ClassRepresentative DerivativeCell LineIC50 (µM)Reference
5-Aryl-1,3,4-thiadiazoles1-(4-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-oneMCF-7 (Breast)2.34[10]
HepG2 (Liver)3.13[10]
N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivativeMCF-7 (Breast)<10[11]
2-Amino-1,3,4-thiadiazoles2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT)NSCLC-[12]
Derivative of FABT and SemaxanibC6 (Neuroblastoma)0.005[12]

Note: IC50 values are highly dependent on the specific compound and cell line.

The structural diversity achievable with the 1,3,4-thiadiazole scaffold allows for fine-tuning of activity against specific cancer cell lines.

Anti-inflammatory Activity: 1,3,4-Thiadiazole-2-thione Derivatives

Derivatives of 1,3,4-thiadiazole-2-thione have shown promise as anti-inflammatory agents, with some exhibiting analgesic properties as well.[13][14] Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14]

Comparative Performance Data (Anti-inflammatory):

Compound ClassRepresentative DerivativeAssay% InhibitionReference
Imidazo[2,1-b][1][2][15]thiadiazoles2,6-diaryl-imidazo[2,1-b][1][2][15]thiadiazole derivativeCarrageenan-induced rat paw edema> Diclofenac[14]
2,5-disubstituted-1,3,4-thiadiazolesSchiff bases of 2,5-disubstituted-1,3,4-thiadiazoleAcetic acid-induced writhing46-56%[16]
Carrageenan-induced paw edema-[16]

Note: Anti-inflammatory activity is often reported as % inhibition compared to a standard drug like indomethacin or diclofenac.

The development of selective COX-2 inhibitors within this class is a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[16]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and standard antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: a. From a pure overnight culture, suspend 3-4 colonies in sterile saline. b. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. In the first column, add 50 µL of the test compound at twice the highest desired concentration. c. Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last dilution well. d. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: a. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth. Growth can be assessed visually or by using a microplate reader.

Protocol 2: Assessment of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][19][20]

Materials:

  • 96-well plates

  • Mammalian cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compounds and a standard cytotoxic drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control. d. Incubate for 24-72 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement: a. Carefully remove the medium. b. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

While this compound is currently valued as a synthetic intermediate, its structural similarity to other bioactive thiadiazoles suggests that it and its derivatives may possess untapped therapeutic potential. The comparative analysis presented in this guide highlights the broad spectrum of biological activities exhibited by the thiadiazole scaffold. The 2-amino-1,3,4-thiadiazole core is a robust starting point for developing novel antimicrobials, while other substitution patterns on the 1,3,4-thiadiazole ring have yielded potent anticancer and anti-inflammatory agents.

Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound. By leveraging the carbohydrazide functional group for further chemical modifications, it may be possible to develop new compounds with enhanced potency and selectivity against various therapeutic targets. The experimental protocols detailed herein provide a framework for the rigorous evaluation of these new chemical entities. The continued exploration of the thiadiazole scaffold is a promising avenue for the discovery of next-generation therapeutics.

References

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A Comparative Guide to Carbohydrazide Derivatives: 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide in Context

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the carbohydrazide moiety stands as a versatile and pharmacologically significant scaffold. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth comparison of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide with other prominent carbohydrazide derivatives, offering insights into their synthesis, mechanisms of action, and performance based on available experimental data. Our focus is to equip researchers, scientists, and drug development professionals with a nuanced understanding of these compounds' potential and applications.

Introduction to the Carbohydrazide Scaffold

Carbohydrazides are a class of organic compounds characterized by a central carbonyl group flanked by two hydrazine-like moieties. This structure imparts unique chemical properties, making them valuable intermediates in the synthesis of various heterocyclic systems.[2][5] The ability of the carbohydrazide functional group to act as a hydrogen bond donor and its conformational flexibility are key to its interaction with biological targets.[6]

This compound: A Key Intermediate for Non-Hormonal Therapy

This compound is a heterocyclic compound that has gained significant attention not for its direct biological activity, but as a crucial building block in the synthesis of fezolinant .[7][8][9][10]

Fezolinant is a first-in-class, non-hormonal, selective neurokinin 3 (NK3) receptor antagonist.[1][11][12] It is approved for the treatment of moderate-to-severe vasomotor symptoms (hot flashes) associated with menopause.[1][11]

Mechanism of Action: The Fezolinetant Pathway

The therapeutic effect of fezolinetant, and by extension the importance of its precursor this compound, is rooted in its ability to modulate neuronal activity in the brain's thermoregulatory center.[13] In menopausal women, a decline in estrogen leads to an overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus. This hyperactivity disrupts normal thermoregulation, leading to hot flashes. Fezolinetant works by blocking the binding of neurokinin B (NKB) to the NK3 receptor on these neurons, thereby restoring the balance and reducing the frequency and severity of vasomotor symptoms.[1][11][12][13]

fezolinant_mechanism cluster_hypothalamus Hypothalamic Thermoregulatory Center cluster_signaling Molecular Signaling KNDy_Neuron KNDy Neuron Thermoregulation Thermoregulation KNDy_Neuron->Thermoregulation Modulates Hot_Flash Vasomotor Symptoms (Hot Flashes) Thermoregulation->Hot_Flash Dysregulation leads to NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to NK3R->KNDy_Neuron Activates Fezolinetant Fezolinetant Fezolinetant->NK3R Blocks Estrogen Estrogen Estrogen->KNDy_Neuron Inhibits synthesis_thiadiazole Start Methyl-substituted Thiadiazole Precursor Product 3-Methyl-1,2,4-thiadiazole- 5-carbohydrazide Start->Product Reflux Reagent Hydrazine Hydrate Reagent->Product

Figure 2: Final step in the synthesis of this compound.

Protocol 2: General Synthesis of Pyrazole-Carbohydrazide Derivatives [14][15][16][17][18] A common method involves the condensation of a β-keto ester with a hydrazine derivative to form the pyrazole ring (Knorr pyrazole synthesis), followed by conversion of an ester group to the carbohydrazide.

  • Pyrazole Ring Formation:

    • Combine the β-keto ester (e.g., ethyl benzoylacetate) and hydrazine hydrate in a suitable solvent like 1-propanol.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture under reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction and isolate the pyrazole product.

  • Carbohydrazide Formation:

    • React the pyrazole ester with an excess of hydrazine hydrate, typically under reflux in a solvent like ethanol.

    • Cool the reaction mixture to induce precipitation of the carbohydrazide derivative.

    • Collect the solid by filtration and recrystallize from a suitable solvent.

Protocol 3: General Synthesis of Pyridine-3-carbohydrazide Derivatives [19]

  • Hydrazinolysis of Ethyl Nicotinate:

    • React ethyl nicotinate with hydrazine monohydrate. This can be done under neat conditions or in a solvent like ethanol.

    • Heat the mixture to obtain nicotinic hydrazide.

  • Schiff Base Formation:

    • Dissolve the nicotinic hydrazide in ethanol.

    • Add a desired aromatic aldehyde and a base (e.g., pyridine).

    • Stir the reaction mixture at room temperature.

    • Isolate the resulting Schiff base (a pyridine-3-carbohydrazide derivative) by pouring the reaction mixture into ice-cold water and filtering the precipitate.

Biological Assay Protocols

Protocol 4: MTT Assay for Anticancer Activity [6][20][21] This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_assay A Seed Cells in 96-well Plate B Add Test Compound (Serial Dilutions) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Figure 3: Workflow of the MTT assay for cytotoxicity testing.

Protocol 5: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) [22][23][24][25][26] This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Compound Dilutions:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

The world of carbohydrazide derivatives is rich with therapeutic potential. While compounds like this compound serve as critical cogs in the synthesis of targeted therapies for conditions such as menopausal symptoms, other derivatives containing thiadiazole, pyrazole, and pyridine rings exhibit potent, direct biological activities against cancer and microbial infections.

The key takeaway for researchers is the importance of the heterocyclic moiety attached to the carbohydrazide core in dictating the ultimate biological application. The structure-activity relationships of these compounds are complex and warrant further investigation. Future research should focus on:

  • Direct Comparative Studies: Designing studies that directly compare the efficacy of different carbohydrazide derivatives under standardized conditions.

  • Mechanism of Action Elucidation: Further exploring the molecular targets and signaling pathways affected by these compounds.

  • Development of Novel Derivatives: Synthesizing and screening new derivatives with improved potency and selectivity.

By continuing to explore the vast chemical space of carbohydrazide derivatives, the scientific community can unlock new avenues for the development of novel therapeutics to address a wide range of diseases.

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Comparative Analysis of the Biological Activity of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Versatile 1,2,4-Thiadiazole Scaffold

In the landscape of medicinal chemistry, the 1,2,4-thiadiazole ring system stands out as a "privileged scaffold." Its unique mesoionic character allows molecules incorporating this moiety to effectively cross cellular membranes and engage with a variety of biological targets.[1][2] As a bioisostere of pyrimidine and oxadiazole, the thiadiazole nucleus is a cornerstone in the design of novel therapeutics, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

This guide focuses on a specific derivative, 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide (CAS RN: 1375066-73-1). This compound is not only a subject of interest for its intrinsic bioactivity but also serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, such as the NK-3 receptor antagonist fezolinetant.[5][6] Our objective is to provide a comparative framework for evaluating its biological potential, grounded in established experimental protocols and data interpretation. We will explore its confirmed and putative activities, offering researchers a robust guide to confirming its efficacy and mechanism of action.

I. Antimicrobial Activity Evaluation

The carbohydrazide moiety (-CONHNH₂) is a key functional group that facilitates the formation of bioactive derivatives like hydrazones or thiosemicarbazides.[7] Derivatives of 1,2,4- and 1,3,4-thiadiazoles have shown considerable promise as antimicrobial agents, particularly against Gram-positive bacteria and various fungal strains.[7][8][9] This section outlines a comprehensive approach to validating the antimicrobial efficacy of this compound.

Comparative Context: Alternative Heterocycles

When evaluating our target compound, it is instructive to compare its performance against other heterocyclic systems known for antimicrobial properties. For instance, 1,2,4-triazole derivatives are frequently synthesized and tested alongside thiadiazoles.[8][10] Studies have shown that in some series, 1,3,4-thiadiazole derivatives exhibit higher activity against Bacillus subtilis and fungi compared to their 1,2,4-triazole counterparts, establishing a clear benchmark for comparison.[8][9]

Workflow for Antimicrobial Susceptibility Testing

A systematic screening process is essential for characterizing a novel compound's antimicrobial profile. The workflow begins with broad screening assays and progresses to quantitative determination of inhibitory concentrations.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Bactericidal/Fungicidal Action A Compound Preparation (Stock Solution in DMSO) B Agar Well/Disk Diffusion Assay (Qualitative Assessment) A->B Test against bacterial & fungal panels C Broth Microdilution Assay (MIC Determination) B->C If Zone of Inhibition > 0 D Resazurin Assay (Alternative MIC/Viability) E Sub-culturing from MIC wells C->E Proceed for active compounds F Determination of MBC/MFC E->F Identify lowest concentration with no growth

Caption: General workflow for antimicrobial activity screening.

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

Effective data presentation is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC data, which should be populated with experimental findings. The goal is to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11]

Test MicroorganismGram StainCompoundConcentration Range (µg/mL)Positive ControlMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositiveThis compound0.5 - 64Vancomycin[Insert Data][Insert Data]
Bacillus subtilisPositiveThis compound0.5 - 64Ampicillin[Insert Data][Insert Data]
Escherichia coliNegativeThis compound0.5 - 64Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegativeThis compound0.5 - 64Gentamicin[Insert Data][Insert Data]
Candida albicansN/A (Fungus)This compound0.5 - 64Fluconazole[Insert Data][Insert Data]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for quantitatively assessing antimicrobial activity.[11][12]

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] This standardization is critical for reproducibility.

    • Dilute this adjusted inoculum in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.

    • Prepare a stock solution of the test compound in DMSO. In well 1, add 100 µL of the compound at twice the highest desired concentration.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • This creates a range of decreasing concentrations. Well 11 serves as the growth control (inoculum, no compound), and well 12 is the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well from 1 to 11. The final volume in each well will be 100 µL.

    • Include a positive control plate with a standard antibiotic (e.g., Ciprofloxacin, Vancomycin).

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11][12] This can be assessed visually or by measuring optical density with a plate reader.

II. Anticancer Activity Evaluation

The thiadiazole scaffold is a prolific source of compounds with anticancer activity.[2] Derivatives have been shown to be effective against various cancer cell lines, including breast, colon, and lung cancer.[2][3][13] The mechanism often involves the inhibition of key cellular proteins like Hsp90 or various kinases.[2] Evaluating this compound for anticancer properties is a logical and promising avenue of investigation.

Comparative Context: Structural Analogs and Standard Drugs

The performance of the test compound should be benchmarked against both structural analogs and established chemotherapeutic agents. For example, a library of 1,2,4-thiadiazole-1,2,4-triazole derivatives showed potent activity against MCF-7 (breast), A549 (lung), and DU-145 (prostate) cancer cell lines, with some compounds exhibiting lower IC₅₀ values than the standard drug etoposide.[3] Similarly, thiazole derivatives carrying a 1,3,4-thiadiazole moiety demonstrated potent activity against liver carcinoma (HepG2) cells, comparable to Doxorubicin.[14] These studies provide a valuable baseline for assessing the potency of our target compound.

Quantitative Data Summary: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying a compound's cytotoxic potency. Data should be compiled for a panel of relevant cell lines.

Cell LineCancer TypeCompoundIC₅₀ (µM) of Test CompoundPositive ControlIC₅₀ (µM) of Positive Control
MCF-7Breast CancerThis compound[Insert Data]Etoposide[Insert Data]
A549Lung CancerThis compound[Insert Data]Etoposide[Insert Data]
HepG2Liver CancerThis compound[Insert Data]Doxorubicin[Insert Data]
HCT-116Colon CancerThis compound[Insert Data]Doxorubicin[Insert Data]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] It is a standard initial screening method in anticancer drug discovery.[15]

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., Etoposide).

    • Incubate the plate for an additional 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • After the 4-hour incubation, carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Assay_Mechanism cluster_0 Cellular Process cluster_1 Measurement Process A Viable Cell (Active Mitochondria) C Mitochondrial Reductase Enzymes A->C B MTT (Yellow, Soluble) B->A D Formazan (Purple, Insoluble Crystals) C->D Reduction E Add Solubilizing Agent (e.g., DMSO) D->E Dissolve Crystals F Solubilized Formazan (Purple Solution) E->F G Measure Absorbance (~570 nm) F->G H IC50 Value G->H Calculate % Viability -> IC50

Caption: Mechanism of the MTT cell viability assay.

III. Anti-inflammatory Activity Evaluation

The 1,2,4-thiadiazole scaffold is also present in compounds designed as anti-inflammatory agents.[3] Inflammation is a complex biological response, and its modulation can be assessed through various in vitro and in vivo models.[16][17] A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins.[18]

Comparative Context and Potential Mechanism

Derivatives of thiadiazoles have been investigated as inhibitors of COX enzymes.[18] Therefore, a logical first step is to assess the compound's effect in a model of acute inflammation and then proceed to mechanistic studies. The standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin serves as an excellent positive control in these assays.[19]

Hypothetical Signaling Pathway: COX Inhibition

COX_Inhibition_Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation (Pain, Edema, Fever) PGs->Inflammation Compound 3-Methyl-1,2,4-thiadiazole- 5-carbohydrazide Compound->COX Inhibition

Caption: Hypothesized inhibition of the COX pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model for evaluating the efficacy of anti-inflammatory agents in the acute phase of inflammation.[16][19]

  • Animal Acclimatization and Grouping:

    • Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group):

      • Group 1: Control (Vehicle, e.g., 0.5% CMC solution)

      • Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)

      • Group 3-5: Test Compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)

  • Compound Administration:

    • Administer the vehicle, Indomethacin, or the test compound orally (p.o.) one hour before inducing inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • The results will indicate the dose-dependent anti-inflammatory effect of the compound.

Quantitative Data Summary: Inhibition of Paw Edema
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hr% Inhibition of Edema
Vehicle Control-[Insert Data]0%
Indomethacin10[Insert Data][Insert Data]
Test Compound25[Insert Data][Insert Data]
Test Compound50[Insert Data][Insert Data]
Test Compound100[Insert Data][Insert Data]

Conclusion

This compound is a compound of significant interest, stemming from a heterocyclic family renowned for its diverse biological activities. This guide provides a structured, comparative framework for its systematic evaluation. By employing standardized protocols for antimicrobial, anticancer, and anti-inflammatory screening, researchers can generate robust, comparable data. The true value of this compound may lie either in its intrinsic activity or in its potential as a scaffold for creating next-generation therapeutics. The experimental pathways detailed herein offer a clear and scientifically rigorous approach to unlocking that potential.

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A Senior Application Scientist's Guide to the Cross-Validation of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the 1,2,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. While 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is primarily recognized as a key intermediate in the synthesis of pharmaceutical compounds such as the NK-3 receptor antagonist fezolinetant, its inherent structural motifs suggest a potential for broader biological applications[1][2][3]. The carbohydrazide moiety, in particular, is a versatile functional group known to impart significant bioactivity to parent molecules. This guide provides a comprehensive cross-validation of the experimental results for derivatives of this compound, comparing their performance with alternative heterocyclic compounds and detailing the requisite experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical class.

Derivatives of this compound have shown notable promise, particularly in the realm of infectious diseases. Studies have revealed that certain hydrazone derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values comparable to the frontline drug isoniazid[1]. This guide will delve into the experimental validation of such findings and place them in the context of other prominent heterocyclic systems.

Comparative Analysis: Performance Against Alternative Scaffolds

The true measure of a novel compound's potential lies in its performance relative to existing chemical entities. In this section, we compare the biological activities of this compound derivatives with those of two well-established classes of heterocyclic compounds: 1,3,4-thiadiazoles and 1,2,4-triazoles. Both of these alternative scaffolds are known to possess a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities[4][5][6][7][8].

Antimicrobial Activity

The carbohydrazide functional group is a common feature in many antimicrobial agents, and its incorporation into the 1,2,4-thiadiazole ring appears to be a fruitful strategy. The following table summarizes the antimicrobial performance of derivatives of our lead compound in comparison to representative examples from the 1,3,4-thiadiazole and 1,2,4-triazole classes.

Compound ClassRepresentative Derivative(s)Target Organism(s)Key Performance Metric (MIC in µM or µg/mL)Reference(s)
1,2,4-Thiadiazole-5-carbohydrazide Derivatives Hydrazone derivatives of this compoundMycobacterium tuberculosis H37Rv0.07 - 0.32 µM[1]
1,3,4-Thiadiazole Derivatives 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivativeStaphylococcus epidermidis, Micrococcus luteus31.25 µg/mL, 15.63 µg/mL[9]
1,2,4-Triazole Derivatives 1,2,4-triazole compounds with a D,L-methionine moietyBacillus anthracis, Bacillus cereusPromising activity (qualitative)[10]

Expert Analysis: The derivatives of this compound demonstrate potent activity against Mycobacterium tuberculosis, with MIC values in the sub-micromolar range. This level of potency is highly significant and suggests a specific mechanism of action against this pathogen. In comparison, the cited 1,3,4-thiadiazole and 1,2,4-triazole derivatives show activity against other bacterial species, but the reported data does not allow for a direct quantitative comparison of potency against the same strain. The key takeaway is the promising and specific antimycobacterial potential of the 1,2,4-thiadiazole-5-carbohydrazide scaffold.

Anticancer Activity

The thiadiazole nucleus is a common feature in a number of compounds with demonstrated anticancer properties[8]. The following table provides a comparative overview of the in vitro anticancer activity of various thiadiazole and triazole derivatives.

Compound ClassRepresentative Derivative(s)Cancer Cell Line(s)Key Performance Metric (IC50 in µM)Reference(s)
1,2,4-Thiadiazole Derivatives (Data for the target compound's derivatives is not readily available in the provided search results)---
1,3,4-Thiadiazole Derivatives Thiazoles carrying a 1,3,4-thiadiazole moietyHepG2 (Liver)0.82 - 1.88 µM[11][12]
1,3,4-Thiadiazole Derivatives N-(5-methyl-[1][2][13]thiadiazol-2-yl)-propionamideHepG2 (Liver)9.4 µg/mL (approx. 59.4 µM)[14]
1,2,4-Triazole Derivatives Fused 1,2,4-triazole-thiadiazine derivativesMCF-7 (Breast)17.01 - 17.67 µM[15]

Expert Analysis: While direct anticancer data for derivatives of this compound is not available in the initial literature screen, the broader class of thiadiazoles shows significant promise. Notably, some 1,3,4-thiadiazole derivatives exhibit potent anticancer activity against the HepG2 liver cancer cell line, with IC50 values in the sub-micromolar to low micromolar range[11][12]. This suggests that the thiadiazole ring system is a valuable pharmacophore for the design of novel anticancer agents. The 1,2,4-triazole derivatives also demonstrate respectable activity against breast cancer cells. The absence of data for our lead compound's derivatives in this area highlights a clear opportunity for future research.

Experimental Protocols: A Guide to Robust Validation

To ensure the reproducibility and validity of experimental findings, standardized and well-documented protocols are essential. The following sections detail the methodologies for assessing the antimicrobial and anticancer activities of the compounds discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This assay involves challenging a standardized inoculum of a test microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

Detailed Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration that shows no turbidity.

Causality Behind Experimental Choices: The use of a standardized inoculum and defined growth medium ensures consistency and comparability of results across different experiments and laboratories. The inclusion of positive and negative controls is critical for validating the assay's performance.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution C Perform Serial Dilutions A->C B Prepare 96-well Microtiter Plates B->C E Inoculate Plates C->E D Prepare Standardized Inoculum D->E F Incubate Plates E->F G Read Results (Visual Inspection) F->G H Determine MIC G->H

Antimicrobial Susceptibility Testing Workflow
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices: The choice of cell line is crucial and should be relevant to the intended therapeutic application. The incubation time with the compound is optimized to allow for the compound to exert its cytotoxic effects. The use of a solubilizing agent is necessary because the formazan crystals are insoluble in aqueous solutions.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere A->B C Treat with Test Compound B->C D Incubate (e.g., 48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

MTT Assay Workflow for Anticancer Screening

Conclusion and Future Directions

The cross-validation of experimental data reveals that derivatives of this compound represent a highly promising class of compounds, particularly as antimycobacterial agents. Their potent activity against Mycobacterium tuberculosis warrants further investigation, including mechanism of action studies and in vivo efficacy trials. While direct evidence for anticancer activity is currently lacking for this specific subclass, the broader family of thiadiazoles has demonstrated significant potential in this area, suggesting that screening of this compound derivatives against a panel of cancer cell lines is a logical and promising next step.

The comparative analysis with 1,3,4-thiadiazoles and 1,2,4-triazoles underscores the importance of the specific heterocyclic scaffold in determining the biological activity profile. Researchers and drug development professionals are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of novel therapeutics based on these versatile heterocyclic systems.

References

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A Comparative Guide to the Structure-Activity Relationships of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 3-methyl-1,2,4-thiadiazole-5-carbohydrazide scaffold is a versatile building block in medicinal chemistry. Its inherent structural features, including the electron-deficient thiadiazole ring and the reactive carbohydrazide moiety, make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, with a focus on their anticancer and antimicrobial activities. By examining the impact of various structural modifications, we aim to provide a rational basis for the future design of more potent and selective compounds.

The this compound Core: A Platform for Diverse Bioactivity

The parent compound, this compound, serves as a key intermediate in the synthesis of pharmaceuticals like fezolinetant, a selective antagonist of the NK-3 receptor for the treatment of sex-hormone-dependent diseases[1]. The carbohydrazide group (-CONHNH2) is a critical functional handle that allows for a wide range of chemical modifications, most commonly through condensation with aldehydes and ketones to form hydrazones (Schiff bases), or reaction with isothiocyanates to yield thiosemicarbazides. These modifications significantly influence the molecule's physicochemical properties and its interaction with biological targets.

Anticancer Activity: SAR of Hydrazone Analogs

The condensation of the carbohydrazide with various aromatic and heteroaromatic aldehydes yields a library of hydrazone analogs. SAR studies on these derivatives, particularly against various cancer cell lines, have revealed several key trends.

A study on hydrazone derivatives of a related 2,6-dimethylimidazo[2,1-b][2][3][4]thiadiazole-5-carbohydrazide scaffold provides valuable insights that can be extrapolated to our core structure[5]. The general observation is that the nature and substitution pattern of the aromatic ring introduced via the aldehyde play a crucial role in determining cytotoxic potency.

Key SAR Insights for Anticancer Activity:

  • Hydroxyphenyl Substituents: The presence of a hydroxyl group on the phenyl ring, particularly at the ortho position, has been shown to significantly enhance anticancer activity. For instance, the 2-hydroxyphenylmethylidene derivative of 2,6-dimethylimidazo[2,1-b][2][3][4]thiadiazole-5-carbohydrazide demonstrated potent cytotoxicity against an ovarian cancer cell line (OVCAR) with a log(10)GI(50) value of -5.51[5]. This suggests that the hydroxyl group may be involved in key hydrogen bonding interactions with the biological target.

  • Electron-Withdrawing and Donating Groups: The electronic properties of the substituents on the phenyl ring influence activity. While a comprehensive electronic SAR is not fully elucidated, the data suggests that a balance of lipophilicity and electronic factors is necessary for optimal activity.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as a pyrrole ring, has also been associated with high anticancer potency in other hydrazone series[6]. This indicates that extending the scaffold with additional pharmacophoric features can be a fruitful strategy.

Table 1: Comparative Anticancer Activity of Hydrazone Analogs of a Related Thiadiazole Scaffold

Compound IDR-Group (Substituent on Phenylmethylene)Cancer Cell LineActivity (log10GI50)
3c 2-HydroxyphenylOvarian (OVCAR)-5.51[5]
3h (Structure not specified)Passed NCI 3-cell line screen-[5]

Note: Data is from a study on 2,6-dimethylimidazo[2,1-b][2][3][4]thiadiazole-5-carbohydrazide analogs, presented here to illustrate potential SAR trends for the this compound core.

Experimental Protocol: Synthesis of Hydrazone Analogs

The synthesis of hydrazone derivatives is a straightforward condensation reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount (1 mmol) of the desired substituted aromatic or heteroaromatic aldehyde.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure hydrazone derivative.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start_hydrazide This compound dissolve Dissolve in Ethanol start_hydrazide->dissolve start_aldehyde Substituted Aldehyde add_reagents Add Aldehyde & Glacial Acetic Acid start_aldehyde->add_reagents dissolve->add_reagents reflux Reflux 4-8h add_reagents->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter purify Wash & Recrystallize filter->purify end_product Pure Hydrazone Analog purify->end_product

Caption: Synthesis pathways to key analog classes.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilutions: In a 96-well microplate, perform serial two-fold dilutions of the test compounds to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of new anticancer and antimicrobial agents. The derivatization of the carbohydrazide moiety into hydrazones and thiosemicarbazides allows for the systematic exploration of structure-activity relationships.

For anticancer activity , the introduction of a 2-hydroxyphenyl group via a hydrazone linkage appears to be a particularly effective strategy. Future work should focus on further exploring substitutions on this phenyl ring to optimize potency and selectivity.

For antimicrobial activity , both hydrazone and thiosemicarbazide analogs show promise, especially against Gram-positive bacteria. The incorporation of electron-withdrawing groups on the aromatic rings of these analogs is a key determinant of their activity.

Further studies should also investigate the mechanism of action of the most potent compounds to facilitate rational drug design. The exploration of other cyclization reactions of the thiosemicarbazide derivatives could also lead to the discovery of novel heterocyclic systems with enhanced biological profiles.

References

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The Efficacy of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide Derivatives: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the heterocyclic scaffold of thiadiazole has consistently emerged as a cornerstone for the development of novel therapeutic agents. Among its varied forms, the 1,2,4-thiadiazole nucleus, particularly when functionalized with a carbohydrazide moiety, presents a compelling starting point for drug discovery. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of derivatives based on the 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide scaffold, offering insights for researchers, scientists, and professionals in drug development. While this compound itself is a crucial synthetic intermediate, this guide will delve into the biological performance of its closely related analogues to illuminate the path from laboratory findings to preclinical outcomes.

The Thiadiazole Scaffold: A Privileged Structure in Drug Discovery

The thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. Its various isomers, including 1,2,4-thiadiazole and 1,3,4-thiadiazole, are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2] The inclusion of a carbohydrazide group enhances the molecule's hydrogen bonding capabilities and provides a versatile handle for further chemical modifications, making these compounds attractive for targeting enzymes and receptors involved in various disease pathologies.[3] Derivatives of the thiadiazole scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4][5][6]

In Vitro Efficacy: Unveiling Molecular Mechanisms and Potency

In vitro studies are the foundational step in evaluating the therapeutic potential of novel compounds. These assays, conducted in a controlled laboratory environment, provide crucial data on a compound's intrinsic activity against a specific biological target, such as an enzyme or a cell line. For thiadiazole derivatives, a range of in vitro assays are employed to quantify their efficacy.

Anticancer Activity

The anticancer potential of thiadiazole derivatives is frequently assessed using cell-based assays.[1][7][8][9][10][11][12][13] The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, by extension, their viability after exposure to the test compound.[7][9] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

For instance, a series of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, which share a fused heterocyclic system with our core structure, displayed potent in vitro anticancer properties against a panel of human cancer cell lines.[7] The IC50 values for some of these derivatives were in the low micromolar range, indicating significant cytotoxic activity against cancer cells.[7]

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16][17][18][19] The broth microdilution method is a standard technique used to determine MIC values.[14][16]

Numerous studies have reported the potent in vitro antimicrobial activity of 1,3,4-thiadiazole derivatives against a wide range of bacterial and fungal strains.[14][15][18] For example, certain synthetic phenylthiazole compounds have shown potent antimicrobial activity in vitro against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1.3 µg/mL.[16][20]

In Vivo Efficacy: Translating Laboratory Promise into Preclinical Reality

While in vitro assays are invaluable for initial screening, in vivo studies in animal models are essential to understand a compound's efficacy in a complex biological system. These studies provide insights into pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and overall therapeutic potential.

Anticancer Animal Models

For anticancer drug candidates, the most common in vivo model is the tumor xenograft model.[1][7] In this model, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are subsequently treated with the test compound, and the effect on tumor growth is monitored over time.

In a study of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives with potent in vitro anticancer activity, the compounds were evaluated for their in vivo efficacy in a human colon tumor (HT-29) xenograft model in mice.[7] The results demonstrated that these compounds were effective in inhibiting tumor growth in vivo, validating their potential as anticancer agents.[7]

Antimicrobial Animal Models

For antimicrobial drug candidates, various infection models are used to assess in vivo efficacy. For instance, a murine skin infection model can be used to evaluate the topical antimicrobial activity of a compound against MRSA.[16][20] In such a model, a wound is created on the skin of a mouse and then infected with MRSA. The wound is then treated with the test compound, and the bacterial load is measured after a specific period to determine the compound's ability to reduce the infection.

One study demonstrated that novel synthetic thiazole compounds exhibited potent antimicrobial activity in vivo in a murine MRSA skin infection model, significantly reducing the bacterial burden in the wounds.[16][20]

The Bridge Between Worlds: Correlating In Vitro and In Vivo Efficacy

A critical aspect of drug development is understanding the correlation between in vitro and in vivo results. A strong correlation suggests that the in vitro assays are predictive of the in vivo outcome. However, it is not uncommon to observe discrepancies.

A compound with high in vitro potency may exhibit poor in vivo efficacy due to factors such as:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body, preventing it from reaching the target site in sufficient concentrations.

  • Toxicity: The compound may be toxic to the host animal at concentrations required for therapeutic effect.

  • Off-target Effects: The compound may interact with other biological molecules in the body, leading to unintended side effects that limit its therapeutic window.

Conversely, a compound with modest in vitro activity may show significant in vivo efficacy. This could be due to the formation of more active metabolites in vivo or favorable distribution to the target tissue.

One study on 1,3,4-thiadiazole-2-arylhydrazone derivatives against Trypanosoma cruzi highlighted this potential disconnect. A derivative that was highly potent in vitro did not show a significant decrease in parasitemia or mortality in an in vivo mouse model.[21][22] This underscores the importance of comprehensive in vivo testing to validate promising in vitro findings.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount. Below are representative protocols for key in vitro and in vivo assays.

In Vitro: MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7]

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Live cells with active mitochondria will convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vivo: Murine Tumor Xenograft Model
  • Cell Implantation: Approximately 5-10 million human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]

  • Tumor Growth: The mice are monitored regularly until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into treatment and control groups. The treatment group receives the test compound (administered orally, intraperitoneally, or intravenously) at a specific dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Visualizing the Path from Lab to Preclinical Studies

The following diagrams illustrate the typical workflow and the relationship between in vitro and in vivo studies in drug discovery.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation iv_start Compound Synthesis (Thiadiazole Derivatives) iv_assay In Vitro Assays (e.g., MTT, MIC) iv_start->iv_assay Screening iv_data Data Analysis (IC50, MIC values) iv_assay->iv_data Quantification ivv_start Lead Compound Selection iv_data->ivv_start Promising Candidates ivv_model Animal Model (e.g., Xenograft, Infection) ivv_start->ivv_model Testing ivv_efficacy Efficacy & Toxicity Studies ivv_model->ivv_efficacy Treatment ivv_data Data Analysis (e.g., Tumor Growth Inhibition) ivv_efficacy->ivv_data Measurement ivv_data->iv_data Iterative Optimization caption Figure 1: From In Vitro Screening to In Vivo Validation.

Caption: Figure 1: From In Vitro Screening to In Vivo Validation.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. While in vitro studies have consistently demonstrated the potent anticancer and antimicrobial activities of these compounds, the transition to successful in vivo efficacy is a complex process. A thorough understanding of the structure-activity relationship, coupled with early assessment of pharmacokinetic and toxicological properties, is crucial for bridging the gap between the laboratory bench and preclinical development. Future research should focus on optimizing the lead compounds to enhance their in vivo performance and elucidating their precise mechanisms of action to pave the way for their potential clinical application.

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  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.
  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS One.
  • In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. PubMed.
  • Synthesis and in vitro Anti-Bacterial Activity of 2-(5-Nitro-2-heteroaryl)
  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
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A Comparative Guide to the Synthetic Routes of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a pivotal intermediate in contemporary pharmaceutical development, most notably in the synthesis of Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist for the treatment of sex-hormone-dependent diseases.[1][2] The efficiency, safety, and scalability of the synthetic route to this key intermediate are of paramount importance for drug manufacturing. This guide provides an in-depth, objective comparison of the primary synthetic strategies for this compound, offering experimental insights and data to inform researchers and process chemists in their selection of an optimal synthetic pathway.

Route 1: The Classical Approach via Methyl Hydrazinecarbodithioate

This traditional route involves the construction of the thiadiazole ring from an acyclic precursor, followed by the introduction of the carbohydrazide functionality. While foundational, this method presents significant safety and environmental challenges.

Overview

The synthesis commences with the formation of methyl hydrazinecarbodithioate from methylhydrazine and the highly toxic and volatile carbon disulfide.[1] This intermediate is then cyclized to form a 3-methyl-1,2,4-thiadiazole derivative, which is subsequently reacted with hydrazine hydrate to yield the final product.

Experimental Protocol

Step 1: Synthesis of Methyl Hydrazinecarbodithioate To a cooled solution of methylhydrazine in a suitable basic medium, carbon disulfide is added dropwise while maintaining a controlled temperature. The reaction mixture is stirred until the formation of the methyl hydrazinecarbodithioate intermediate is complete, as monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization to form the 1,2,4-Thiadiazole Ring The methyl hydrazinecarbodithioate intermediate is treated with an acid catalyst or a dehydrating agent and heated under reflux. The choice of acid and reaction time are critical parameters that influence the yield of the cyclized product.[1]

Step 3: Formation of this compound The crude 3-methyl-1,2,4-thiadiazole intermediate from the previous step is dissolved in an alcohol, and hydrazine hydrate is added. The mixture is refluxed, and upon completion, the product is isolated by filtration and purified by recrystallization.[1]

Performance and Causality
  • Yield: The overall yield for this three-step process is reported to be in the range of 50-80%, with individual step yields varying based on reaction optimization.[1]

  • Safety and Environmental: The use of carbon disulfide is a major drawback due to its high toxicity, flammability, and volatility. This poses significant risks for large-scale production and necessitates stringent safety protocols and specialized equipment.

  • Scalability: The hazardous nature of the reagents and the potential for side reactions can complicate the scalability of this route.

Route_1_Workflow cluster_0 Route 1: Classical Synthesis Methylhydrazine Methylhydrazine Methyl_Hydrazinecarbodithioate Methyl_Hydrazinecarbodithioate Methylhydrazine->Methyl_Hydrazinecarbodithioate Basic Medium Carbon_Disulfide Carbon_Disulfide Carbon_Disulfide->Methyl_Hydrazinecarbodithioate 3_Methyl_1_2_4_thiadiazole_intermediate 3_Methyl_1_2_4_thiadiazole_intermediate Methyl_Hydrazinecarbodithioate->3_Methyl_1_2_4_thiadiazole_intermediate Acid Catalyst/ Dehydrating Agent, Reflux Final_Product This compound 3_Methyl_1_2_4_thiadiazole_intermediate->Final_Product Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Final_Product Reflux

A simplified workflow for the classical synthesis of this compound.

Route 2: The Modern, Safer Approach via Acetamidine Intermediates

Driven by the need for a more sustainable and scalable synthesis, particularly for pharmaceutical manufacturing, alternative routes starting from acetamidine have been developed. These methods avoid the use of highly hazardous reagents.

Overview

This approach, often detailed in patent literature, initiates with acetamidine or its derivatives.[2] The core 1,2,4-thiadiazole ring is constructed through one of two primary sub-routes: the "bromine route" or the "hypochlorite route." The resulting intermediate is then converted to the final carbohydrazide.

Experimental Protocol (Illustrative "Bromine Route")

Step 1: Formation of a Halogenated Thiadiazole Intermediate d3-Acetamidine is reacted with bromine and a thiocyanate salt (e.g., potassium thiocyanate) in the presence of a base like sodium methoxide.[2] The reaction is typically carried out at a low temperature (0-5 °C). This step yields a halogenated 3-methyl-1,2,4-thiadiazole intermediate.

Step 2: Alkoxycarbonylation The halogenated thiadiazole intermediate undergoes a palladium-catalyzed alkoxycarbonylation reaction in the presence of carbon monoxide, an alcohol, and a base. This step introduces the ester functionality at the 5-position of the thiadiazole ring.[2]

Step 3: Hydrazinolysis The resulting ester is then reacted with hydrazine monohydrate to form the final this compound. This is a standard conversion of an ester to a hydrazide.[2]

Performance and Causality
  • Yield: This route has been reported to achieve overall yields of over 67%, a significant improvement over some older methods which could have yields below 30%.[2][3] The efficiency is highly dependent on the optimization of the palladium-catalyzed step.

  • Safety and Environmental: This route is inherently safer as it avoids the use of carbon disulfide. While bromine is a hazardous reagent, its handling is generally more manageable in a controlled industrial setting compared to the highly volatile and flammable carbon disulfide.

  • Scalability: The process is designed for scalability, with patent literature emphasizing its robustness for large-scale pharmaceutical production.[2] The avoidance of problematic reagents and the high yields contribute to its industrial viability.

Route_2_Workflow cluster_1 Route 2: Acetamidine-Based Synthesis Acetamidine Acetamidine Halogenated_Thiadiazole Halogenated_Thiadiazole Acetamidine->Halogenated_Thiadiazole Bromine Route Bromine_Thiocyanate Bromine, Thiocyanate, Sodium Methoxide Bromine_Thiocyanate->Halogenated_Thiadiazole Ester_Intermediate Ester_Intermediate Halogenated_Thiadiazole->Ester_Intermediate Alkoxycarbonylation Alkoxycarbonylation Pd Catalyst, CO, Alcohol, Base Alkoxycarbonylation->Ester_Intermediate Final_Product This compound Ester_Intermediate->Final_Product Hydrazine_Monohydrate Hydrazine_Monohydrate Hydrazine_Monohydrate->Final_Product Hydrazinolysis

A simplified workflow for the modern, acetamidine-based synthesis.

Route 3: An Industrial Synthesis via Acetamide Derivatives

A third route, also geared towards industrial-scale production, utilizes acetamide derivatives as starting materials.

Overview

This method involves the reaction of acetamide derivatives with chlorocarbonyl sulfinyl chloride and methyl cyanoformate to generate key intermediates.[1] These are then subjected to ring closure and subsequent reaction with hydrazine to yield the final product.

Performance and Causality
  • Yield: While specific yield data is less publicly available, this route is presented as an efficient industrial process.

  • Safety and Environmental: This route is described as emphasizing safer reagents and scalable protocols. However, it should be noted that chlorocarbonyl sulfinyl chloride and methyl cyanoformate are themselves hazardous reagents that require careful handling.[3] The primary advantage likely lies in avoiding the particularly problematic carbon disulfide.

  • Scalability: The use of continuous flow reactors has been suggested for this route to enhance reaction control and safety on an industrial scale.[1]

Comparative Analysis

FeatureRoute 1: Classical (from Methyl Hydrazinecarbodithioate)Route 2: Modern (from Acetamidine)Route 3: Industrial (from Acetamide)
Starting Materials Methylhydrazine, Carbon DisulfideAcetamidine derivativesAcetamide derivatives
Key Reagents Carbon Disulfide, Acid/Dehydrating AgentBromine, Thiocyanate, Palladium Catalyst, COChlorocarbonyl sulfinyl chloride, Methyl cyanoformate
Reported Overall Yield 50-80%[1]>67% (optimized)[2]Not specified, but implied to be high
Safety Concerns High (due to Carbon Disulfide)Moderate (handles Bromine)Moderate (handles hazardous reagents)
Scalability ChallengingGood, designed for industrial scaleGood, potential for continuous flow
Primary Advantage Established, classical methodHigh yield, improved safety, scalablePotentially high throughput with flow chemistry
Primary Disadvantage Use of highly hazardous Carbon DisulfideRequires specialized catalysisUse of hazardous reagents

Characterization of this compound

Independent of the synthetic route, the final product must be rigorously characterized to ensure its identity and purity.

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the methyl group (typically a singlet around δ 2.5-3.0 ppm) and protons associated with the carbohydrazide moiety.[1]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the thiadiazole ring (in the δ 150-160 ppm region) and the methyl and carbonyl carbons.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide (around 3200 cm⁻¹) and the C=O stretching of the carbonyl group (around 1650 cm⁻¹).[1]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (158.18 g/mol ).[4]

Conclusion

For laboratory-scale research where the handling of small quantities of carbon disulfide can be managed, the classical route from methyl hydrazinecarbodithioate remains a viable option. However, for process development and large-scale manufacturing, the modern synthetic route starting from acetamidine offers significant advantages in terms of safety, yield, and scalability. While the industrial route from acetamide derivatives also presents a scalable option, the associated hazards of its reagents must be carefully considered and managed. The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, with a clear trend towards safer and more sustainable chemical processes.

References

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  • Google Patents. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide (CAS No. 1375066-73-1). As a trusted partner in your research, we are committed to providing guidance that extends beyond product application to ensure the safety of laboratory personnel and adherence to environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined are grounded in established safety protocols for hazardous chemical waste management.

Part 1: Hazard Profile & Immediate Safety Precautions

A foundational principle of laboratory safety is a thorough understanding of a substance's potential hazards before any handling or disposal operations commence. This compound is classified as a hazardous substance; its disposal requires management as regulated chemical waste.[1][2] It must not be disposed of via standard drains or as general refuse.[1]

The causality for the stringent disposal protocols described later in this document is directly linked to the compound's hazard profile, summarized below.

Table 1: GHS Hazard Profile for this compound

Hazard Class & Category Hazard Statement Corresponding Precautionary Statement (Prevention)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[3][4][5] P270: Do not eat, drink or smoke when using this product.[3][4]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin.[3][4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Skin Irritation (Category 2) H315: Causes skin irritation.[3][4][5] P264: Wash skin thoroughly after handling.[3][4]
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[3][4][5] P280: Wear protective gloves/eye protection/face protection.
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled.[3][4][5] P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4]

| STOT SE (Category 3) | H335: May cause respiratory irritation.[3][4] | P271: Use only outdoors or in a well-ventilated area.[3][4] |

Essential Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound, including during disposal preparation. The goal of this PPE is to create a reliable barrier between the researcher and the chemical hazard.

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield conforming to government standards such as NIOSH (US) or EN 166 (EU).[6] This is critical to prevent eye contact that can cause serious irritation.[3][4]

  • Hand Protection: Use chemical-resistant, impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[6]

  • Body Protection: A laboratory coat is required to prevent skin contact.[7] For tasks with a higher risk of contamination, additional protective clothing may be necessary.[3]

  • Respiratory Protection: All handling and waste consolidation should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[8]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[7][9] The following protocol ensures that the waste is collected, stored, and prepared for pickup in a manner that is safe, compliant, and self-validating.

Step 1: Waste Segregation and Collection

The first critical step is to segregate waste containing this compound at the point of generation. This prevents unintentional and potentially hazardous mixing with incompatible waste streams.[2]

  • Solid Waste: Collect unused or expired pure compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, wipes, gloves), in a dedicated hazardous waste container.[7] This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[1][3]

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated liquid hazardous waste container.[7] Ensure the container material is compatible with the solvent used. For instance, do not store acidic or basic solutions in metal containers.[10]

  • Contaminated Sharps: Any needles, broken glassware, or other sharps contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.[7]

Step 2: Container Management

Proper container management is essential for preventing leaks, spills, and exposure.

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[1][11] This minimizes the release of vapors and prevents spills.

  • Use Secondary Containment: Whenever possible, place waste containers in secondary containment (such as a larger, chemically resistant tray or bin) to contain any potential leaks.[1]

  • Avoid Overfilling: Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills during transport.

Step 3: Proper Labeling

Accurate and clear labeling is a regulatory requirement and a cornerstone of safe waste management.[11][12] It communicates the hazard to everyone in the laboratory and to the waste disposal technicians.

  • Each waste container must be clearly labeled with the words "Hazardous Waste" .[11][12]

  • The label must include the full chemical name: "this compound" and its CAS number "1375066-73-1" .

  • List all constituents, including solvents and their approximate percentages.

  • Affix the appropriate hazard pictograms (the GHS07 exclamation mark is required for this compound).[8]

Step 4: Temporary Storage (Satellite Accumulation)

Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste.[11][12]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][12]

  • It should be a well-ventilated area away from incompatible materials, such as strong oxidizing agents.[7][8]

  • Ensure the area is clearly marked with hazardous waste signage.[10]

Step 5: Arranging Final Disposal

The final step is the transfer of waste to authorized personnel for disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7]

  • You will need to provide them with a complete inventory of the waste. Having a copy of the Safety Data Sheet (SDS) or all known hazard information is crucial for this process.[9]

  • Complete all required waste disposal forms and manifests as instructed by your EHS office and regulatory bodies.

Part 3: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is critical to mitigate risks.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[7]

  • Don PPE: Before addressing the spill, don the full personal protective equipment as described in Part 1.[3]

  • Contain the Spill:

    • For Solid (Powder) Spills: Gently cover the spill. Use dry clean-up procedures to avoid generating dust.[3] Carefully sweep or use an explosion-proof vacuum to collect the material.[3]

    • For Liquid Spills: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain and absorb the spill.[7]

  • Collect Waste: Place all spilled material and contaminated absorbent into a new, properly labeled hazardous waste container.[3]

  • Decontaminate: Thoroughly clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[7]

  • Report: Report the incident to your institution's EHS department as per your laboratory's specific protocols.[7]

Part 4: Visualization of the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation Solid Solid Waste (Pure Compound, Contaminated Consumables) Start->Solid Is it solid? Liquid Liquid Waste (Solutions) Start->Liquid Is it liquid? Sharps Contaminated Sharps (Glassware, Needles) Start->Sharps Is it a sharp? SolidContainer Collect in Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Collect in Labeled Puncture-Proof Sharps Container Sharps->SharpsContainer Storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Pickup Arrange Pickup with EHS or Licensed Contractor Storage->Pickup FinalDisposal Final Disposal at Approved Waste Facility Pickup->FinalDisposal

Caption: Decision workflow for segregating and disposing of chemical waste.

References

  • Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Labor
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  • This compound PubChem Entry. PubChem.
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  • Safety Data Sheet - this compound. CymitQuimica.
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A Researcher's Guide to the Safe Handling of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As our understanding of complex biological pathways deepens, the demand for novel small molecules like 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide in drug discovery and development continues to grow. This compound, with its unique thiadiazole and carbohydrazide moieties, holds potential in various research applications. However, realizing this potential requires a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe and effective handling of this compound. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, ensuring that groundbreaking research can proceed without compromising personal or environmental safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of this compound, a thorough risk assessment is paramount. This begins with a clear understanding of its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Based on available safety data sheets, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

The carbohydrazide functional group suggests that this compound may also share properties with other hydrazides, which can be reactive and require careful handling to avoid decomposition or reaction with oxidizing agents.[4][5][6] The thiadiazole ring, a common scaffold in medicinal chemistry, contributes to the compound's biological activity but also necessitates a cautious approach due to the potential for skin and respiratory irritation.[7][8][9]

Table 1: GHS Hazard Classification and Corresponding Precautionary Statements

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P271, P280
Skin IrritationGHS07WarningH315: Causes skin irritation.P280, P302+P352, P332+P313, P362
Eye IrritationGHS07WarningH319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.P261, P304+P340, P403+P233
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a comprehensive evaluation of the compound's hazards.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5][6][10] A face shield should be worn in situations with a higher risk of splashes, such as when handling larger quantities or during vigorous mixing.[5] Contact lenses should not be worn as they can absorb and concentrate irritants.[10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Given the compound's classification as a skin irritant and harmful upon dermal contact, nitrile or neoprene gloves are recommended.[5] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or repeated contact, selecting gloves with a higher protection class (e.g., EN 374 class 5 or higher) is advisable.[10]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against splashes and spills.

    • Footwear: Closed-toe shoes are required in any laboratory setting.[5][10]

  • Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of airborne dust.[5][11] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured operational plan is crucial for minimizing exposure and ensuring procedural consistency.

3.1. Preparation and Weighing

  • Pre-Handling Checklist:

    • Confirm the availability and functionality of an eyewash station and safety shower.

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the compound from storage.

    • Don the appropriate PPE as outlined in Section 2.

  • Weighing Procedure:

    • Perform all weighing operations within a chemical fume hood to contain any dust.

    • Use a microbalance or an analytical balance with a draft shield to minimize air currents that could disperse the solid.

    • Handle the solid gently with a spatula to avoid generating dust.

    • Immediately close the container after dispensing the required amount.

3.2. Dissolving and Reactions

  • Solubilization: When dissolving the solid, add it slowly to the solvent while stirring to prevent splashing.

  • Temperature Control: If heating is necessary, use a well-controlled heating mantle or a sand/oil bath. Avoid open flames.

  • Reaction Monitoring: Monitor reactions closely, especially if there is a potential for gas evolution or exothermic events.

3.3. Post-Handling and Decontamination

  • Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[2][10]

  • Surface Decontamination: Decontaminate all work surfaces and equipment used with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start ppe Don Appropriate PPE prep_start->ppe setup Prepare Fume Hood ppe->setup weigh Weigh Compound setup->weigh dissolve Dissolve/React weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash cleanup_end End wash->cleanup_end

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation persists.[2]

  • In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][12]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

  • Spill Response:

    • Minor Spill: For small spills, and if it is safe to do so, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[12] Scoop the material into a labeled, sealable container for disposal.

    • Major Spill: Evacuate the area and alert emergency personnel.[10]

Diagram 2: Emergency Response Logic

cluster_response cluster_actions exposure Exposure Event skin Skin Contact exposure->skin Type? eye Eye Contact exposure->eye Type? inhalation Inhalation exposure->inhalation Type? ingestion Ingestion exposure->ingestion Type? flush_skin Flush with Water (15 min) Remove Contaminated Clothing skin->flush_skin flush_eye Flush with Water (15 min) Hold Eyelids Open eye->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Decision-making flow for responding to an exposure event.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including excess compound, contaminated PPE, and cleaning materials, must be collected in a designated, clearly labeled, and sealed container.

  • Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[13] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility that is integral to scientific advancement.

References

  • Carbohydrazide - Santa Cruz Biotechnology. (n.d.).
  • Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T. (2025, October 31).
  • Safety First: Understanding Carbohydrazide Handling and Precautions. (n.d.).
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  • Safety Data Sheet Carbohydrazide Revision 4, Date 01 Dec 2024 - Redox. (2025, September 23).
  • Safety Data Sheet - Building blocks - ChemScene. (2025, June 27).
  • This compound - CymitQuimica. (2023, August 30).
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3-Methyl-1,2,4-thiadiazole-5-carbohydrazide
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3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

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